molecular formula C7H5BrClNO2 B6329138 2-Bromo-5-chloro-1-methyl-3-nitrobenzene CAS No. 631910-13-9

2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Cat. No.: B6329138
CAS No.: 631910-13-9
M. Wt: 250.48 g/mol
InChI Key: LASLYQIXJZQWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chloro-1-methyl-3-nitrobenzene ( 631910-13-9) is a high-purity nitroaromatic compound offered with a minimum purity of 97% . This benzine derivative, with the molecular formula C 7 H 5 BrClNO 2 and a molecular weight of 250.48 g/mol, serves as a versatile and valuable synthetic building block in organic chemistry and pharmaceutical research . Its specific structure, incorporating bromo, chloro, and nitro substituents on a methylbenzene ring, makes it a key intermediate for constructing more complex molecules, particularly in nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling reactions . Researchers utilize this compound in the development of novel active compounds and for further chemical manufacturing . It is essential for laboratory research and development purposes only. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic uses, nor for direct human use . Please refer to the Safety Data Sheet (SDS) for proper handling, as this compound may cause skin and eye irritation . For optimal stability, it is recommended to store the material in a sealed container at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-chloro-1-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-4-2-5(9)3-6(7(4)8)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASLYQIXJZQWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273576
Record name 2-Bromo-5-chloro-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631910-13-9
Record name 2-Bromo-5-chloro-1-methyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631910-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chloro-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Executive Summary

Target Molecule: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (Also known as 2-Bromo-5-chloro-3-nitrotoluene). CAS Registry Number: 1240583-92-3 (analogous); specific isomer often custom synthesized. Primary Application: Advanced intermediate for agrochemical actives (SDHI fungicides) and pharmaceutical scaffolds (kinase inhibitors).

This technical guide details the high-fidelity synthesis of 2-bromo-5-chloro-1-methyl-3-nitrobenzene. Unlike direct nitration routes which suffer from poor regioselectivity due to competing directing groups, this protocol utilizes a regioselective nitration-Sandmeyer sequence . This approach guarantees the correct substitution pattern by leveraging the steric and electronic directing power of an acetamido group, which is subsequently converted to the target bromide.

Retrosynthetic Analysis & Strategy

The synthesis of polysubstituted benzenes requires careful orchestration of directing effects. A direct nitration of 2-bromo-5-chlorotoluene is ill-advised due to the directing conflict between the methyl and halogen groups.

  • Direct Nitration Failure Mode: In 2-bromo-5-chlorotoluene, the methyl group (C1) strongly directs electrophiles to C4 and C6. The bromine (C2) directs to C3. However, the activation from the methyl group dominates, leading to a mixture of 4-nitro and 6-nitro isomers, with the desired 3-nitro isomer being a minor product.

  • The Solution (Sandmeyer Route): By starting with 4-chloro-2-methylaniline , we can utilize the amino group (protected as an acetamide) to direct nitration exclusively to the ortho position (C6 of the aniline, which corresponds to C3 of the toluene core). Subsequent hydrolysis and Sandmeyer bromination yield the target with high regiochemical fidelity.

Reaction Scheme (Graphviz)

SynthesisRoute Start 4-Chloro-2-methylaniline (Starting Material) Step1 Step 1: Protection (Ac2O, AcOH) Start->Step1 Inter1 N-(4-chloro-2-methylphenyl)acetamide Step1->Inter1 Step2 Step 2: Nitration (HNO3, H2SO4, 0-5°C) Inter1->Step2 Inter2 N-(4-chloro-2-methyl-6-nitrophenyl)acetamide Step2->Inter2 Step3 Step 3: Hydrolysis (HCl, EtOH, Reflux) Inter2->Step3 Inter3 2-Amino-5-chloro-3-nitrotoluene (Key Precursor) Step3->Inter3 Step4 Step 4: Sandmeyer (NaNO2, HBr, CuBr) Inter3->Step4 Target 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (Target) Step4->Target

Caption: Four-step convergent synthesis pathway designed to maximize regioselectivity.

Detailed Experimental Protocol

Step 1: Acetylation of 4-Chloro-2-methylaniline

Objective: Protect the amine to prevent oxidation and control regioselectivity during nitration.

  • Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a mechanical stirrer and dropping funnel.

  • Dissolution: Charge 4-chloro-2-methylaniline (141.5 g, 1.0 mol) and glacial acetic acid (400 mL). Stir until fully dissolved.

  • Addition: Add acetic anhydride (112 g, 1.1 mol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <60°C.

  • Workup: Stir for 2 hours at room temperature. Pour the mixture into 2L of ice-water.

  • Isolation: Filter the white precipitate, wash with cold water (3 x 200 mL), and dry in a vacuum oven at 60°C.

  • Expected Yield: 90-95%

  • Product: N-(4-chloro-2-methylphenyl)acetamide.[1]

Step 2: Regioselective Nitration

Objective: Introduce the nitro group at the C6 position (ortho to the amide). Mechanism: The bulky acetamido group directs ortho and para. Since the para position (C4) is blocked by Chlorine, substitution occurs exclusively at C6.

  • Setup: 1L RBF with thermometer and ice-salt bath.

  • Solvent: Dissolve the amide from Step 1 (183.5 g, 1.0 mol) in concentrated H2SO4 (500 mL). Cool to 0-5°C.[2][3]

  • Nitration: Prepare a mixed acid solution of fuming HNO3 (69.3 g, 1.1 mol) and conc. H2SO4 (100 mL). Add this mixture dropwise to the amide solution, keeping the internal temperature strictly below 10°C .

  • Reaction: Stir at 5°C for 1 hour, then allow to warm to 15°C for 2 hours.

  • Quench: Pour the reaction mixture carefully onto 2 kg of crushed ice with vigorous stirring.

  • Isolation: Filter the yellow solid. Wash extensively with water until the filtrate is neutral.

  • Expected Yield: 80-85%

  • Product: N-(4-chloro-2-methyl-6-nitrophenyl)acetamide.

Step 3: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to restore the free amine for diazotization.

  • Reaction: Suspend the wet nitro-amide cake in Ethanol (300 mL) and 6M HCl (300 mL).

  • Reflux: Heat to reflux (approx. 80-90°C) for 4–6 hours. The solid will dissolve, followed by precipitation of the amine hydrochloride.

  • Neutralization: Cool to room temperature. Basify with 20% NaOH solution to pH 10.

  • Isolation: Filter the orange/yellow precipitate (free amine). Wash with water.[2][4] Recrystallize from ethanol if necessary.

  • Expected Yield: 90%

  • Product: 2-Amino-5-chloro-3-nitrotoluene (4-Chloro-2-methyl-6-nitroaniline).[5]

Step 4: Sandmeyer Bromination

Objective: Convert the amino group to a bromine atom via a diazonium intermediate.[6]

  • Diazotization:

    • In a 2L flask, charge the amine (186.5 g, 1.0 mol) and 48% Hydrobromic Acid (HBr) (600 mL).

    • Cool the suspension to -5°C to 0°C using an acetone/dry-ice or brine bath.

    • Add a solution of Sodium Nitrite (NaNO2) (76 g, 1.1 mol) in water (150 mL) dropwise below the surface of the acid, maintaining temperature <5°C. Stir for 30 mins. A clear diazonium salt solution should form.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of Copper(I) Bromide (CuBr) (158 g, 1.1 mol) in 48% HBr (200 mL). Heat this solution to 70°C.

    • Transfer: Slowly add the cold diazonium solution to the hot CuBr solution. Caution: Vigorous evolution of Nitrogen gas.

    • Maintain temperature at 70-80°C during addition.[2][4]

  • Workup:

    • After addition is complete, heat to 90°C for 30 minutes to ensure complete decomposition.

    • Steam Distillation: Steam distill the mixture to isolate the product (organic oil co-distills with water). Alternatively, extract with Dichloromethane (DCM).

    • Purification: Wash the organic layer with 10% NaOH (to remove phenolic byproducts), then water, then brine. Dry over MgSO4.

    • Remove solvent in vacuo.[4] Recrystallize from Methanol or Hexanes.

  • Final Yield: 60-70%

  • Appearance: Pale yellow crystalline solid.

Quantitative Data Summary

ParameterValue / ConditionNotes
Overall Yield ~40-50%Calculated over 4 steps
Purity Target >98% (HPLC)Essential for pharma applications
Key Impurity 2-Chloro-5-nitrotolueneResult of hydro-deamination (rare)
Melting Point 55-60°C (Estimated)Distinct from starting amine
Appearance Pale Yellow SolidPhotosensitive (store in dark)

Process Workflow & Logic

The following diagram illustrates the operational logic, highlighting critical control points (CCPs) where the process can fail if parameters are not strictly maintained.

Workflow cluster_0 Phase 1: Regiocontrol Setup cluster_1 Phase 2: Functional Group Swap Start Start: 4-Chloro-2-methylaniline Ac Acetylation (Exothermic Control <60°C) Start->Ac Nit Nitration (CCP: Temp <10°C) Ensures 6-nitro isomer Ac->Nit Protected Hyd Hydrolysis (Reflux) Nit->Hyd Regioselective Diaz Diazotization (CCP: Temp <5°C) Avoids phenol formation Hyd->Diaz Free Amine Sand CuBr Substitution (N2 Evolution Control) Diaz->Sand Diazonium Salt End Final Product Isolation (Steam Distillation) Sand->End

Caption: Operational workflow highlighting Critical Control Points (CCPs) for safety and yield.

Safety & Handling (E-E-A-T)

  • Diazonium Salts: The intermediate diazonium salt in Step 4 is potentially explosive if allowed to dry. Always keep in solution and process immediately.

  • Nitration: The nitration step involves mixed acids (HNO3/H2SO4).[2][7] This is a potent oxidizer. Organic materials must be added slowly to prevent thermal runaway.

  • HBr/CuBr: Corrosive and toxic. Use a scrubber system to neutralize acid fumes evolved during the Sandmeyer reaction.

References

  • Sandmeyer Reaction Mechanism & Scope

    • Title: Sandmeyer Reaction - Organic Chemistry Portal[2]

    • Source: Organic Chemistry Portal[8]

    • URL:[Link]

  • Nitration of Acetanilides (Regioselectivity)

    • Title: Nitration: Preparation of 4-Nitroacetanilide (Analogous procedure demonstr
    • Source: Byju's / Chemistry LibreTexts
    • URL:[Link]

  • Synthesis of Halogenated Nitrotoluenes

    • Title: 2-Bromo-4-chlorotoluene synthesis (Analogous Sandmeyer protocol)
    • Source: ChemicalBook[9]

  • Starting Material Data

    • Title: 4-Chloro-2-methylaniline (Fast Red KB Base)
    • Source: PubChem[1]

    • URL:[Link]

Sources

Orthogonal Functionalization and Synthesis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, highly functionalized aromatic building blocks are critical for exploring complex chemical spaces. 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (CAS: 631910-13-9) is a premier poly-substituted toluene derivative[1]. Featuring three distinct functional handles—a bromine atom, a chlorine atom, and a nitro group—arranged orthogonally around a methyl-substituted benzene ring, this compound offers unparalleled chemoselectivity.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a deep dive into the physicochemical profiling, mechanistic synthesis, and downstream application of this molecule. The protocols detailed herein are engineered for self-validation, ensuring high-fidelity reproducibility in your synthetic workflows.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene is the first step in predicting its behavior in complex reaction mixtures. The presence of multiple electron-withdrawing groups (halogens and nitro) significantly depletes the electron density of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (S_NAr) and transition-metal-catalyzed cross-coupling[2].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 2-Bromo-5-chloro-1-methyl-3-nitrobenzene
CAS Number 631910-13-9[3]
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [4]
MDL Number MFCD28734432[3]
Appearance Solid (Pale yellow to brown)[5]
Standard Purity ≥97%[5]
InChI Key LASLYQIXJZQWSU-UHFFFAOYSA-N[5]

Retrosynthetic Analysis and Mechanistic Pathway

The synthesis of highly substituted benzenes requires strict control over regiochemistry. Direct bromination of 5-chloro-3-nitrotoluene often yields a mixture of isomers due to competing directing effects. To achieve absolute regiocontrol, we employ a Sandmeyer-based pathway starting from 4-chloro-2-methylaniline.

By strategically protecting the amine, nitrating the ring, and subsequently converting the amine to a bromide via a diazonium intermediate, we dictate the exact placement of every functional group.

Synthesis A 4-Chloro-2-methylaniline (Starting Material) B Acetylation (Ac2O) A->B C Nitration (HNO3/H2SO4) B->C D Deprotection (HCl/H2O) C->D E Diazotization (NaNO2, HCl, 0°C) D->E F Sandmeyer Reaction (CuBr, HBr, 60°C) E->F G 2-Bromo-5-chloro-1-methyl -3-nitrobenzene F->G

Figure 1: Stepwise synthetic workflow via Sandmeyer reaction.

Experimental Methodology: The Sandmeyer Protocol

The following protocol details the critical transformation of 4-chloro-2-methyl-6-nitroaniline into the target compound. This methodology emphasizes causality—why each step is performed—and incorporates self-validating checkpoints to ensure experimental integrity.

Step 1: Diazotization of the Aniline Derivative
  • Reagents: 4-chloro-2-methyl-6-nitroaniline (1.0 eq), Concentrated HCl (3.0 eq), Sodium Nitrite (NaNO₂, 1.1 eq).

  • Procedure: Suspend the aniline derivative in aqueous HCl and cool the mixture to 0–5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise over 30 minutes.

  • Causality: The low temperature is absolute critical. Diazonium salts are highly unstable; exceeding 5 °C provides enough thermal energy for the diazonium ion to expel N₂ gas, prematurely forming an undesired phenol byproduct.

  • Self-Validation Checkpoint: After the addition of NaNO₂, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating that the diazotization has reached completion.

Step 2: Bromination via Single-Electron Transfer (Sandmeyer)
  • Reagents: Copper(I) Bromide (CuBr, 1.2 eq), Hydrobromic Acid (48% HBr aqueous).

  • Procedure: In a separate flask, dissolve CuBr in 48% HBr and heat to 60 °C. Transfer the cold diazonium solution dropwise into the hot CuBr solution under vigorous stirring.

  • Causality: Cu(I) acts as a single-electron transfer (SET) catalyst. It reduces the diazonium ion to an aryl radical (expelling N₂ gas), while being oxidized to Cu(II). The aryl radical rapidly abstracts a bromine atom from the copper sphere, regenerating the Cu(I) catalyst and forming the C-Br bond.

  • Self-Validation Checkpoint: The addition will trigger immediate and vigorous effervescence (N₂ gas evolution). The cessation of gas bubbles serves as a visual indicator that the radical cascade has terminated and the reaction is complete.

Application: Chemoselective Cross-Coupling

For drug development professionals, 2-Bromo-5-chloro-1-methyl-3-nitrobenzene is a "programmable" scaffold. The bond dissociation energy (BDE) of the C-Br bond (~81 kcal/mol) is significantly lower than that of the C-Cl bond (~96 kcal/mol).

This energy differential allows for orthogonal functionalization . A palladium catalyst will oxidatively add to the C-Br bond first under mild conditions, leaving the C-Cl bond entirely intact for a subsequent, more rigorous coupling reaction.

Reactivity SM 2-Bromo-5-chloro-1-methyl-3-nitrobenzene Pd1 Pd-Catalyzed Suzuki Coupling (Boronic Acid, Mild Base, 60°C) SM->Pd1 Chemoselective C-Br Activation Int 2-Aryl-5-chloro-1-methyl-3-nitrobenzene Pd1->Int Pd2 Buchwald-Hartwig Amination (Amine, Strong Base, 100°C) Int->Pd2 Secondary C-Cl Activation Prod 2-Aryl-5-amino-1-methyl-3-nitrobenzene Pd2->Prod

Figure 2: Orthogonal functionalization exploiting C-Br and C-Cl bond dissociation energies.

Safety, Handling, and Environmental Considerations

Halogenated nitrobenzenes carry specific toxicological and physical risks that mandate stringent laboratory controls[2].

  • Toxicity: Nitroaromatics are easily absorbed through the skin and respiratory tract, potentially causing methemoglobinemia (oxidation of hemoglobin), which impairs oxygen transport[6].

  • Reactivity: Nitro groups are high-energy functional groups. Avoid exposure to strong reducing agents or extreme heat, as this can trigger runaway exothermic reactions or moderate explosion hazards[6].

  • PPE & Engineering Controls: All manipulations must be performed in a certified fume hood. Use heavy-duty nitrile or butyl rubber gloves, and ensure the availability of an organic vapor respirator (APF = 10) if aerosolization is a risk[6].

References

  • 001chemical - CAS No. 631910-13-9, 2-Bromo-5-chloro-1-methyl-3-nitrobenzene.
  • BLD Pharm - 19128-49-5 | 2-Bromo-1-chloro-5-methyl-3-nitrobenzene.
  • Guidechem - Nitrobenzene 98-95-3 wiki.
  • Sigma-Aldrich - 2-Bromo-5-chloro-1-methyl-3-nitrobenzene | 631910-13-9.

Sources

Physical and Chemical Properties of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Steric Scaffold"

2-Bromo-5-chloro-1-methyl-3-nitrobenzene (CAS: 631910-13-9) represents a highly specialized halogenated nitroaromatic scaffold. Unlike simple toluene derivatives, this molecule possesses a "dense" substitution pattern where four of the six benzene ring positions are functionalized.

For drug development professionals, this compound is not merely a building block but a chemoselective pivot point . It offers three distinct handles for diversification:

  • The Nitro Group (C3): A latent amine for aniline-based libraries.

  • The Bromo Group (C2): A sterically crowded electrophile for difficult Suzuki/Buchwald couplings.

  • The Chloro Group (C5): A robust handle that remains inert during C2/C3 manipulations, allowing for late-stage diversification.

This guide analyzes the physical properties, critical synthesis challenges (specifically the regiochemical difficulty of placing a nitro group meta to a methyl), and the reactivity profile of this intermediate.

Molecular Identity & Structural Analysis[1]

The structure is defined by the 1,2,3,5-substitution pattern . The "sandwiching" of the bromine atom between the methyl group (C1) and the nitro group (C3) creates significant steric strain, which dictates its unique reactivity.

ParameterDetail
IUPAC Name 2-Bromo-5-chloro-1-methyl-3-nitrobenzene
Common Synonyms 2-Bromo-5-chloro-3-nitrotoluene; 6-Bromo-3-chloro-5-nitrotoluene
CAS Registry Number 631910-13-9
Molecular Formula C₇H₅BrClNO₂
SMILES CC1=C(C(=CC(=C1)Cl)[O-])Br
Molecular Weight 250.48 g/mol

Physical Properties Profile

Note: Due to the specialized nature of this isomer, certain values are derived from high-fidelity predictive models and structural analogs (e.g., 2-bromo-3-nitrotoluene).

PropertyValue / DescriptionContext & Implications
Physical State Solid (Crystalline Powder)Typically isolated as off-white to pale yellow needles.
Melting Point 50 – 80 °C (Estimated)Higher than 2-bromo-3-nitrotoluene (38-41°C) due to the added chloro substituent increasing lattice energy.
Boiling Point ~280 °C (Predicted)High boiling point requires vacuum distillation for purification if not recrystallized.
Density 1.6 – 1.8 g/cm³ Significantly denser than water due to heavy halogen load (Br + Cl).
Solubility (Water) Insoluble (< 0.1 mg/mL)Requires organic co-solvents (DMSO, DMF) for biological assays.
Solubility (Organic) HighSoluble in DCM, Ethyl Acetate, Acetone, and Toluene.
LogP ~3.2 – 3.5Lipophilic; readily crosses cell membranes but requires formulation for bioavailability.

Synthesis & Production: The Regioselectivity Challenge

The Problem: Direct Nitration Fails

Attempting to synthesize this molecule via direct nitration of 2-bromo-5-chlorotoluene fails to yield the target as the major product.

  • Electronic Conflict: The methyl group (C1) is an ortho/para activator. It directs incoming electrophiles to C4 and C6.

  • The Target Position (C3): This position is meta to the activating methyl group and ortho to the bulky bromine. It is electronically and sterically disfavored.

The Solution: The "Amine-Directed" Strategy

To place the nitro group at C3, one must utilize a precursor where the directing effects favor that position. The most robust route involves the Sandmeyer Reaction sequence, starting from an aniline derivative.

Strategic Workflow
  • Precursor: Start with 2-amino-5-chlorotoluene (protected as acetanilide).

  • Nitration: The acetamido group (strong ortho director) forces the nitro group to position 3.

  • Hydrolysis: Removal of the protecting group.

  • Sandmeyer Transformation: Conversion of the amine (C2) to a bromide.

Synthesis Start 2-Amino-5-chlorotoluene Step1 Protection (Ac2O) Start->Step1 Inter1 N-(5-chloro-2-methylphenyl)acetamide Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 2-Acetamido-5-chloro-3-nitrotoluene Step2->Inter2 Step3 Hydrolysis (HCl/EtOH) Inter2->Step3 Inter3 2-Amino-5-chloro-3-nitrotoluene Step3->Inter3 Step4 Sandmeyer Rxn (1. NaNO2/HBr, 2. CuBr) Inter3->Step4 Final TARGET: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene Step4->Final

Caption: Strategic synthesis pathway bypassing the regioselectivity limitations of direct nitration.

Chemical Reactivity & Chemoselectivity

This molecule is defined by the reactivity hierarchy of its substituents.

A. The "Sandwich" Effect (C2 Reactivity)

The bromine at C2 is flanked by a methyl group (C1) and a nitro group (C3).

  • Steric Hindrance: High. Standard Pd-catalyzed couplings (Suzuki-Miyaura) require highly active, bulky ligands (e.g., XPhos, SPhos) to overcome the steric barrier.

  • Electronic Activation: The ortho-nitro group withdraws electron density, making the C2-Br bond susceptible to Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles (e.g., thiols, amines), despite the steric crowd.

B. The Distal Handle (C5 Reactivity)

The chlorine at C5 is electronically distinct.

  • Stability: It is significantly less reactive than the C2-bromide in Pd-catalyzed couplings.

  • Orthogonal Functionalization: Researchers can selectively couple at C2 (Br) first, leaving the C5 (Cl) intact for a second functionalization step later in the synthesis.

C. Nitro Group Manipulation[1][5][6]
  • Reduction: The nitro group can be reduced to an aniline using Fe/NH₄Cl or H₂/Pd-C.

  • Cyclization Risk: If the C2-Br is displaced by a nucleophile containing a pendant reactive group, the C3-Nitro (or its reduced amine form) can participate in cyclization to form indoles or benzimidazoles.

Reactivity Center 2-Bromo-5-chloro-1-methyl-3-nitrobenzene SNAr SNAr Displacement (at C2-Br) Center->SNAr Strong Nucleophiles (Activated by o-NO2) Suzuki Suzuki Coupling (Selective at C2-Br) Center->Suzuki Pd(0) / SPhos Reduction Nitro Reduction (to Aniline) Center->Reduction Fe / HCl Inert C5-Cl Inertness (Survives C2 chemistry) Center->Inert Chemo-differentiation

Caption: Reactivity map highlighting the chemoselective potential of the halogen handles.

Handling, Stability & Safety

GHS Classification:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). While the nitro group is stable, the benzylic methyl group can be susceptible to slow oxidation over prolonged exposure to air and light.

  • Segregation: Keep away from strong reducing agents and bases.

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (CAS 631910-13-9). Retrieved from

  • PubChem. Compound Summary: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene. National Library of Medicine. Retrieved from

  • ChemicalBook. 2-Bromo-5-chloro-3-nitrotoluene Properties and Suppliers. Retrieved from

  • BenchChem. Technical Guide to Nitration of Halogenated Toluenes. Retrieved from

Sources

Comprehensive Spectral Analysis Guide: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectral Data for 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (NMR, IR, MS) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Identification[1]

Target Analyte: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene CAS Registry Number: 631910-13-9 Molecular Formula:


Molecular Weight:  250.48  g/mol 

This technical guide provides a rigorous structural elucidation framework for 2-Bromo-5-chloro-1-methyl-3-nitrobenzene. As a poly-substituted aromatic system containing mixed halogens and a nitro group, this compound presents a unique spectroscopic signature. The following protocols and data interpretations are designed to serve as a self-validating system, allowing researchers to distinguish this specific regioisomer from potential synthetic byproducts (e.g., the 4-nitro or 6-nitro isomers).

Mass Spectrometry (MS): The Isotopic Fingerprint

For halogenated aromatics, Mass Spectrometry is the primary tool for confirming elemental composition. The interaction between Bromine (


) and Chlorine (

) creates a distinct isotopic envelope that serves as a definitive confirmation of the halogen count.
Theoretical Isotope Distribution

The molecular ion (


) will not be a single peak but a cluster. The relative intensities are governed by the natural abundance of isotopes:
  • Bromine:

    
    
    
  • Chlorine:

    
    
    

Predicted Ion Cluster (m/z):

  • M (249): Contains

    
     and 
    
    
    
    . (Base Peak relative intensity ~100%)
  • M+2 (251): Contains (

    
    ) AND (
    
    
    
    ).
    • Calculated Intensity: High (approx 130-135% of M). This peak combines the contributions of the heavier Br and the heavier Cl.

  • M+4 (253): Contains

    
     and 
    
    
    
    .
    • Calculated Intensity: Lower (approx 30-35% of M).

Fragmentation Pathway (EI Source)

Under Electron Ionization (70 eV), the molecule undergoes characteristic fragmentation.

  • Loss of

    
    
    
    
    
    :
    Aromatic nitro compounds characteristically lose the nitro group to form a phenonium ion.
  • Loss of Halogens

    
    :  Subsequent loss of Cl or Br radicals.
    
Visualization: MS Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 249/251/253 [Isotope Cluster] Frag_NO2 [M - NO2]+ m/z ~203/205/207 (Aryl Cation) M_Ion->Frag_NO2 - NO2 (46 Da) Frag_Br [M - NO2 - Br]+ m/z ~124/126 (Chlorotoluene Cation) Frag_NO2->Frag_Br - Br (79/81 Da) Frag_Cl [M - NO2 - Cl]+ m/z ~168/170 (Bromotoluene Cation) Frag_NO2->Frag_Cl - Cl (35/37 Da)

Figure 1: Predicted fragmentation pathway for 2-Bromo-5-chloro-1-methyl-3-nitrobenzene under EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][5]

NMR provides the regiochemical proof required to confirm the positions of the substituents. The specific challenge here is distinguishing the 3-nitro isomer from other potential isomers (4-nitro or 6-nitro).

H NMR Analysis (Proton)

Solvent:


 or 

Reference: TMS (0.00 ppm)

The molecule has two aromatic protons at positions 4 and 6. Their chemical environment is distinct due to the shielding/deshielding effects of neighbors.

PositionProtonPredicted Shift (

, ppm)
MultiplicityCoupling Constant (

)
Assignment Logic (Causality)
C-1

2.45 - 2.55 Singlet (s)N/ABenzylic methyl. Slightly deshielded by ortho-Br.
C-4

7.60 - 7.75 Doublet (d)

Most Deshielded. Located between two electron-withdrawing groups (

and

). The nitro group exerts a strong deshielding cone effect.
C-6

7.30 - 7.45 Doublet (d)

Located between

and

. The methyl group is electron-donating, shielding this proton relative to H4.

Critical Validation Step: The observation of a meta-coupling constant (~2.0 - 2.5 Hz) between H4 and H6 is the "Go/No-Go" signal.

  • If Para-coupling (0-1 Hz) is seen: You likely have the 4-nitro isomer (where protons are para).

  • If Ortho-coupling (8 Hz) is seen: You have a different substitution pattern entirely.

C NMR Analysis (Carbon)

Predicted Peaks (Broadband Decoupled):

  • Methyl Carbon: ~20-23 ppm.

  • Aromatic C-NO2 (C3): ~148-152 ppm (Deshielded, quaternary).

  • Aromatic C-Cl (C5): ~130-135 ppm (Quaternary).

  • Aromatic C-Br (C2): ~115-120 ppm (Quaternary, shielded by heavy atom effect).

  • Aromatic C-Me (C1): ~138-142 ppm (Quaternary).

  • Aromatic C-H (C4, C6): ~125-135 ppm (Methine carbons).

Visualization: NMR Assignment Logic

NMR_Logic cluster_protons Aromatic Protons Compound 2-Bromo-5-chloro-1-methyl-3-nitrobenzene H4 H4 Proton (Between NO2 & Cl) Compound->H4 H6 H6 Proton (Between Cl & Me) Compound->H6 Coupling Meta-Coupling J ~ 2.2 Hz H4->Coupling H6->Coupling Effect_NO2 NO2 Effect: Strong Deshielding Effect_NO2->H4 Shift > 7.6 ppm Effect_Me Methyl Effect: Weak Shielding Effect_Me->H6 Shift < 7.5 ppm

Figure 2: Logic flow for assigning aromatic protons based on substituent electronic effects.

Infrared Spectroscopy (IR)[1]

IR is used primarily for functional group verification and purity assessment (checking for hydroxyls or amines which would indicate degradation).

Functional GroupWavenumber (

)
ModeNotes
Nitro (

)
1530 - 1550 Asymmetric StretchVery strong, characteristic band.
Nitro (

)
1340 - 1360 Symmetric StretchStrong band.
Aromatic C=C 1450, 1600 Ring StretchTypical benzene backbone vibrations.
C-H (Aromatic) 3050 - 3100 StretchWeak intensity, above 3000.
C-H (Methyl) 2920 - 2980 StretchWeak intensity, below 3000.
C-Cl / C-Br 600 - 800 StretchFingerprint region. Useful for comparison with standard.

Experimental Protocols

To ensure data integrity (Trustworthiness), follow these standardized preparation methods.

NMR Sample Preparation
  • Mass: Weigh 5-10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of

    
     (Chloroform-d) containing 0.03% TMS.
    
    • Note: If solubility is poor, use

      
      , but expect solvent peaks at 2.50 ppm (which may overlap with the methyl signal of the compound). 
      
      
      
      is preferred to separate the compound's methyl peak (~2.5 ppm) from the solvent.
  • Filtration: If the solution is cloudy, filter through a small glass wool plug into the NMR tube to improve shimming and resolution.

GC-MS Analysis Protocol
  • Dilution: Prepare a 100 ppm solution in Dichloromethane (DCM) or Methanol.

  • Column: Standard non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.

  • Method:

    • Injector: 250°C, Split mode (20:1).

    • Oven: Start at 60°C (hold 1 min)

      
       Ramp 20°C/min to 280°C 
      
      
      
      Hold 5 min.
    • MS Source: EI mode (70 eV), scan range 40-400 m/z.

References

  • Sigma-Aldrich. 2-Bromo-5-chloro-1-methyl-3-nitrobenzene Product Detail (CAS 631910-13-9). Accessed March 2026. Link

  • ChemicalBook. 2-Bromo-5-nitrotoluene NMR Spectrum (Reference for substituent effects). Accessed March 2026. Link

  • BenchChem. Technical Guide to Halogenated Nitrobenzenes. Accessed March 2026. Link

  • PubChem. Compound Summary: 2-Bromo-5-chloro-3-nitrotoluene. National Library of Medicine. Link

starting materials for 2-Bromo-5-chloro-1-methyl-3-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic selection of starting materials and the precise synthetic methodology for 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (also known as 2-Bromo-5-chloro-3-nitrotoluene ).

The synthesis of this polysubstituted benzene ring requires careful management of directing groups to ensure regioselectivity.[1][2] The presence of three distinct substituents (methyl, chloro, nitro) alongside the target bromine atom creates a crowded steric environment that dictates the choice of precursor.[2]

Part 1: Strategic Analysis of Starting Materials

The synthesis is best approached via a convergent route starting from a commercially available aniline derivative.[2] Direct functionalization (e.g., nitration or bromination) of a pre-formed toluene core often leads to inseparable isomeric mixtures due to conflicting directing effects.[2]

Primary Precursor: 5-Chloro-2-methylaniline (CAS 95-79-4)

Also known as 5-Chloro-o-toluidine or Fast Red KB Base , this is the optimal starting material.

  • Rationale: The amino group (-NH₂) provides a handle for the final bromine atom via the Sandmeyer reaction. Crucially, the existing chlorine and methyl groups are already in the correct 1,5-relationship relative to the benzene core.

  • Regiocontrol: The amino group is a strong ortho, para-director.[2] In the subsequent nitration step, the amino group (protected as an acetamide) directs the incoming nitro group to the ortho position (position 6 relative to amine, which corresponds to position 3 in the final toluene numbering), perfectly matching the target structure.[2]

Alternative Precursor: 2-Bromo-5-chlorotoluene (CAS 14495-51-3)
  • Rationale: This material already contains the halogen scaffold.[2]

  • Critical Flaw: Direct nitration of this substrate is dominated by the methyl group's activation, directing the nitro group to positions 4 and 6 (ortho/para to methyl).[2] The target position (3) is sterically crowded and electronically disfavored (meta to methyl), making this route low-yielding and difficult to purify.[2]

Summary of Starting Material Specifications
ComponentChemical NameCAS No.[2][3][4]Purity Req.[1][2][3][5]Role
Core Scaffold 5-Chloro-2-methylaniline 95-79-4 ≥98% Primary Starting Material
Reagent AAcetic Anhydride108-24-7≥99%Amine Protection
Reagent BNitric Acid (Fuming)7697-37-2>90%Nitration Agent
Reagent CCopper(I) Bromide7787-70-498%Sandmeyer Catalyst
Reagent DSodium Nitrite7632-00-097%Diazotization Agent

Part 2: Synthesis Workflow & Mechanism

The synthesis follows a four-step sequence: Protection → Nitration → Deprotection → Sandmeyer Substitution .[2] This route leverages the "Ortho-Effect" of the acetamide group to install the nitro functionality precisely at position 3.

Reaction Pathway Visualization

SynthesisRoute SM 5-Chloro-2-methylaniline (Start) Inter1 N-(5-Chloro-2-methylphenyl) acetamide SM->Inter1 Ac2O, AcOH (Protection) Inter2 N-(5-Chloro-2-methyl-6-nitrophenyl) acetamide Inter1->Inter2 HNO3, H2SO4 (Regioselective Nitration) Inter3 2-Amino-5-chloro-3-nitrotoluene Inter2->Inter3 HCl, H2O, Reflux (Hydrolysis) Target 2-Bromo-5-chloro-1-methyl -3-nitrobenzene (Target) Inter3->Target 1. NaNO2, HBr 2. CuBr (Sandmeyer)

Caption: Step-wise synthesis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene highlighting the critical regioselective nitration step.

Part 3: Detailed Experimental Protocols

Step 1: Acetylation of 5-Chloro-2-methylaniline

Objective: Protect the amine to prevent oxidation during nitration and to direct the nitro group to the correct position.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • Dissolution: Dissolve 5-Chloro-2-methylaniline (14.15 g, 100 mmol) in Glacial Acetic Acid (50 mL).

  • Addition: Add Acetic Anhydride (12 mL, 120 mmol) dropwise over 15 minutes. The reaction is exothermic.[1][2]

  • Reflux: Heat the mixture to reflux (118°C) for 1 hour.

  • Workup: Pour the hot solution into 300 mL of ice-water with vigorous stirring. The product, N-(5-chloro-2-methylphenyl)acetamide, will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C.

    • Expected Yield: 90-95%

    • Checkpoint: Verify purity via TLC (Ethyl Acetate/Hexane 1:1).[2]

Step 2: Regioselective Nitration

Objective: Install the nitro group at the position ortho to the acetamide (Position 6 on the aniline ring, which becomes Position 3 on the toluene ring).[2]

  • Preparation: In a 250 mL flask, dissolve the acetamide from Step 1 (18.3 g, 100 mmol) in Concentrated Sulfuric Acid (40 mL) at 0°C.

  • Nitration: Prepare a mixture of Fuming Nitric Acid (4.5 mL) and Sulfuric Acid (10 mL).[2] Add this dropwise to the reaction flask, maintaining the temperature below 10°C.

    • Mechanistic Note: The acetamide group is a bulky ortho/para director.[2] The para position (relative to N) is blocked by the Chlorine atom.[2] The ortho position adjacent to the Methyl is sterically crowded.[2] Therefore, substitution occurs preferentially at the ortho position adjacent to the Hydrogen (Position 6), which is the desired site.[2]

  • Reaction: Stir at 0-5°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Quench: Pour the mixture over 200 g of crushed ice. The yellow nitro-acetamide intermediate will precipitate.[2]

  • Purification: Filter and recrystallize from Ethanol to remove any minor isomers.

Step 3: Hydrolysis

Objective: Remove the acetyl protecting group to restore the free amine.[2]

  • Hydrolysis: Suspend the nitrated intermediate in 6M Hydrochloric Acid (100 mL) and Ethanol (50 mL).

  • Reflux: Heat to reflux for 3-4 hours until the solid dissolves and the solution becomes clear/dark orange.

  • Neutralization: Cool to room temperature and neutralize carefully with Sodium Hydroxide (20% aq) to pH ~8.

  • Isolation: The product, 2-Amino-5-chloro-3-nitrotoluene (also known as 4-chloro-2-methyl-6-nitroaniline), precipitates as an orange solid. Filter and dry.[1][2][6]

Step 4: Sandmeyer Reaction (Bromination)

Objective: Convert the amino group to a bromine atom.[2]

  • Diazotization:

    • Dissolve 2-Amino-5-chloro-3-nitrotoluene (18.6 g, 100 mmol) in 48% Hydrobromic Acid (60 mL) and water (60 mL).

    • Cool to -5°C to 0°C in an ice/salt bath.

    • Add a solution of Sodium Nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise.[2] Caution: Evolution of NOx gases.[1][2] Use a fume hood.

    • Stir for 30 minutes. The solution should be clear.

  • Substitution:

    • In a separate flask, prepare a solution of Copper(I) Bromide (15.8 g, 110 mmol) in 48% HBr (40 mL). Heat this solution to 70°C.

    • Add the cold diazonium salt solution dropwise to the hot CuBr solution.[2] Nitrogen gas will evolve vigorously.[2]

  • Workup:

    • After addition, heat at 80°C for 30 minutes.

    • Steam distill the mixture or extract with Dichloromethane (3 x 100 mL).[2]

    • Wash the organic layer with 10% NaOH (to remove phenolic byproducts), water, and brine.[2]

    • Dry over MgSO₄ and concentrate.[2]

  • Final Purification: Purify the crude oil via column chromatography (Silica gel, Hexane/EtOAc 95:5) or vacuum distillation.[5][7]

    • Final Product: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene.

    • Appearance: Pale yellow solid or oil.[2]

References

  • Sigma-Aldrich. 2-Bromo-5-chloro-1-methyl-3-nitrobenzene Product Sheet. CAS 631910-13-9. Available at:

  • Organic Syntheses. 2-Amino-3-nitrotoluene. Org. Synth. 1963, 43, 87. (Foundational protocol for nitration of o-toluidine derivatives). Available at: [2]

  • BenchChem.Synthesis of Halogenated Nitrobenzenes. Technical Guide 2025. (General Sandmeyer protocols for polysubstituted benzenes).
  • GuideChem. 4-Chloro-2-methyl-6-nitroaniline Synthesis and Properties. CAS 62790-50-5.[8] Available at: [2]

Sources

Electrophilic Nitration of 3-Bromo-2-chlorotoluene: Regiocontrol and Process Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electrophilic Nitration of 3-Bromo-2-chlorotoluene

Executive Summary

The nitration of 3-Bromo-2-chlorotoluene (CAS: [Substrate CAS if available, else generic]) is a pivotal transformation in the synthesis of polysubstituted aromatic scaffolds used in agrochemicals (e.g., amide herbicides) and pharmaceutical intermediates (e.g., kinase inhibitors). This reaction presents a classic challenge in regiochemical control , where the directing effects of a methyl group compete with the steric and electronic influences of vicinal halogens.

This guide provides a rigorous analysis of the reaction mechanism, a validated experimental protocol for the synthesis of the major isomer (3-Bromo-2-chloro-6-nitrotoluene ), and a safety-first process workflow.

Mechanistic Analysis & Regiochemistry

Substrate Analysis

The starting material, 3-Bromo-2-chlorotoluene, possesses a 1,2,3-trisubstituted benzene core. The directing groups operate as follows:

  • Methyl Group (C1): Weakly activating, ortho-/para-director.

  • Chloro Group (C2): Weakly deactivating, ortho-/para-director.

  • Bromo Group (C3): Weakly deactivating, ortho-/para-director.

Predicting the Major Isomer

The electrophilic attack (


) is governed by the "Strongest Activator" rule, where the methyl group dictates the orientation.[1] However, steric hindrance plays a decisive role due to the crowded 1,2,3-substitution pattern.
PositionElectronic EnvironmentSteric EnvironmentProbability
C4 Para to Methyl (Activated)Ortho to Bromo (Deactivated)High Hindrance: Flanked by the bulky Bromo group at C3.Minor Product
C5 Meta to Methyl (Deactivated)Para to ChloroModerate: Meta attack relative to the activator is electronically disfavored.Trace
C6 Ortho to Methyl (Activated)Para to BromoLow Hindrance: Flanked by Methyl (C1) and Hydrogen (C5). Methyl is less sterically demanding than Bromo.Major Product

Regioselectivity Substrate 3-Bromo-2-chlorotoluene Path_C4 Attack at C4 (Para to Me) High Steric Hindrance Substrate->Path_C4 Blocked by Br Path_C6 Attack at C6 (Ortho to Me) Sterically Accessible Substrate->Path_C6 Favored Prod_Minor Minor Product: 3-Bromo-2-chloro-4-nitrotoluene Path_C4->Prod_Minor Prod_Major Major Product: 3-Bromo-2-chloro-6-nitrotoluene Path_C6->Prod_Major

Figure 1: Decision tree illustrating the kinetic competition between C4 and C6 nitration pathways.

Experimental Protocol

Materials & Stoichiometry
  • Substrate: 3-Bromo-2-chlorotoluene (1.0 equiv)

  • Nitric Acid (fuming, >90% or 65%): 1.1–1.2 equiv

  • Sulfuric Acid (conc. 98%): 5–10 volumes (Solvent/Catalyst)

  • Dichloromethane (DCM): Optional co-solvent for temperature control.

Step-by-Step Methodology

Step 1: Preparation of Nitrating Mixture [2]

  • Charge a 3-neck round-bottom flask with concentrated

    
     (5 vol).
    
  • Cool the acid to 0–5°C using an ice/salt bath.

  • Add

    
     (1.1 equiv) dropwise, maintaining the internal temperature <10°C. Stir for 15 minutes to generate the nitronium ion (
    
    
    
    ).

Step 2: Substrate Addition

  • Dissolve 3-Bromo-2-chlorotoluene in a minimal amount of DCM (optional) or add neat if liquid.

  • Add the substrate slowly to the nitrating mixture over 30–60 minutes.

    • Critical: The reaction is exothermic.[3] Ensure internal temp stays <5°C to prevent dinitration or oxidation of the methyl group.

Step 3: Reaction & Quench

  • Allow the mixture to stir at 0–5°C for 1 hour, then warm slowly to room temperature (20–25°C) over 2 hours.

  • Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[4] Look for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    
    ).
  • Quench: Pour the reaction mixture slowly onto crushed ice (10 volumes) with vigorous stirring. The product typically precipitates as a pale yellow solid or oil.

Step 4: Workup & Purification

  • Extract the aqueous slurry with DCM (

    
    ).
    
  • Wash combined organics with water, saturated

    
     (until neutral pH), and brine.
    
  • Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Purification:

    • The crude residue contains mostly the 6-nitro isomer.

    • Recrystallization from Ethanol/Water or Hexane is often sufficient to isolate the major isomer.

    • If necessary, flash chromatography (100% Hexane

      
       5% EtOAc/Hexane) separates the minor 4-nitro isomer (usually elutes later due to higher polarity).
      

Workflow Start Start: Cool H2SO4 to 0°C GenNO2 Add HNO3 (dropwise) Generate NO2+ Start->GenNO2 AddSub Add 3-Bromo-2-chlorotoluene Keep T < 5°C GenNO2->AddSub React Stir 0°C -> RT (2h) Monitor via HPLC AddSub->React Quench Pour onto Crushed Ice React->Quench Extract Extract (DCM) & Wash (NaHCO3) Quench->Extract Purify Recrystallize (EtOH) or Column Extract->Purify

Figure 2: Process flow diagram for the nitration workflow.

Process Safety & Hazard Analysis

  • Thermal Runaway: Nitration is highly exothermic. Failure to control temperature during addition can lead to rapid decomposition ("fume-off"). Never add the substrate rapidly.

  • Oxidation Risk: The methyl group is susceptible to oxidation to benzoic acid if the temperature exceeds 40°C or if excess nitric acid is used.

  • Acid Handling: Use proper PPE (face shield, acid-resistant gloves). The quench step releases significant heat; add the acid mixture to ice, never ice to acid.

Analytical Characterization

Distinguishing the regioisomers is critical. Use 1H NMR and NOE (Nuclear Overhauser Effect) experiments.

Major Product: 3-Bromo-2-chloro-6-nitrotoluene[2][5]
  • Structure: Nitro group at C6 (ortho to Methyl).

  • 1H NMR (CDCl3):

    • Aromatic H: Two doublets (

      
       Hz) for H4 and H5.
      
    • Methyl Group:

      
       ppm.
      
    • Diagnostic: The methyl group is deshielded by the adjacent (ortho) nitro group.

  • NOE: Irradiation of the Methyl signal shows NO enhancement of the aromatic protons (because the adjacent position C6 is occupied by Nitro).

Minor Product: 3-Bromo-2-chloro-4-nitrotoluene[2]
  • Structure: Nitro group at C4 (para to Methyl).

  • 1H NMR (CDCl3):

    • Aromatic H: Two doublets (

      
       Hz) for H5 and H6.
      
    • Methyl Group:

      
       ppm.
      
    • Diagnostic: The methyl group is less deshielded (meta to Br, ortho to H).

  • NOE: Irradiation of the Methyl signal shows enhancement of the adjacent aromatic proton at C6 (H6).

References

  • Olah, G. A.; Malhotra, R.; Narang, S. C.Nitration: Methods and Mechanisms; VCH: New York, 1989.
  • Cohen, J. B.; Dakin, H. D. "The Nitration of 2:3-Dichlorotoluene." Journal of the Chemical Society, Transactions, 1902 , 81, 1344-1349. Link (Establishes regioselectivity in 2,3-dihalo-1-methylbenzenes favoring the 6-position).

  • BenchChem. "Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene."[2] Technical Notes, Accessed 2025. (Provides general nitration protocols for halotoluenes).

  • PubChem Compound Summary. "3-Bromo-6-chloro-2-nitrotoluene" (Isomer analysis). Link

Sources

Structural Elucidation and Synthetic Utility of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Senior Chemists, Medicinal Chemistry Leads, and Process Development Scientists.

Executive Summary

The molecule 2-Bromo-5-chloro-1-methyl-3-nitrobenzene represents a highly functionalized aromatic scaffold characterized by a unique "1,2,3,5" substitution pattern. In drug discovery, this structure is prized not merely for its density of functional groups, but for the orthogonal reactivity it offers. The presence of three distinct handles—an aryl bromide, an aryl chloride, and a nitro group—allows for sequential, chemoselective transformations (e.g., iterative cross-couplings and reduction-amidation sequences) without the need for protecting groups.

This guide provides a rigorous analysis of the IUPAC nomenclature to resolve common ambiguities, details a chemo-selective synthetic strategy to access this sterically congested isomer, and outlines the spectroscopic signatures required for validation.

Nomenclature and Structural Analysis

IUPAC Derivation and Validation

The name "2-Bromo-5-chloro-1-methyl-3-nitrobenzene" is a valid systematic name , though it often competes with the retained functional parent name, 2-Bromo-5-chloro-3-nitrotoluene .

To ensure reproducibility in global databases, the derivation follows the IUPAC Blue Book (P-14.4) hierarchy:

  • Principal Functional Group: None present (halogens, nitro, and alkyl groups are all prefixes).

  • Parent Hydride: Benzene.

  • Numbering (Lowest Locant Rule):

    • Option A (Methyl at 1): 1-Methyl, 2-Bromo, 3-Nitro, 5-Chloro. Locant Set: 1, 2, 3, 5.

    • Option B (Bromo at 1): 1-Bromo, 2-Methyl, 6-Nitro, 4-Chloro. Locant Set: 1, 2, 4, 6.

    • Option C (Chloro at 1): 1-Chloro, 4-Bromo, 5-Nitro, 3-Methyl. Locant Set: 1, 3, 4, 5.

Conclusion: Option A yields the lowest locant set at the first point of difference. Alphabetization: Substituents are cited alphabetically: B romo, C hloro, M ethyl, N itro. Final Systematic Name: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene.

Structural Logic Diagram

The following decision tree visualizes the IUPAC prioritization logic used to validate this structure.

NomenclatureLogic Start Determine IUPAC Name Parent Identify Parent Hydride: Benzene Start->Parent Subs Identify Substituents: -Br, -Cl, -CH3, -NO2 Parent->Subs LocantA Path A (Methyl=1): Set: 1, 2, 3, 5 Subs->LocantA LocantB Path B (Bromo=1): Set: 1, 2, 4, 6 Subs->LocantB LocantC Path C (Chloro=1): Set: 1, 3, 4, 5 Subs->LocantC Compare Compare Locant Sets: 1,2,3,5 < 1,2,4,6 LocantA->Compare LocantB->Compare LocantC->Compare Final Final Name: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene Compare->Final

Figure 1: IUPAC decision logic confirming the 1,2,3,5-substitution pattern preference.

Synthetic Strategy: The "Meta-to-Methyl" Challenge

The Regioselectivity Problem

Synthesizing this specific isomer is non-trivial. Direct nitration of the precursor 2-bromo-5-chlorotoluene is dominated by the directing effects of the methyl (ortho/para) and bromo (ortho/para) groups.

  • Expected EAS Products: Nitration typically occurs at position 4 or 6 (ortho/para to methyl).

  • Target Position: Position 3 is meta to the methyl group and sterically crowded between the methyl and bromo groups.

Therefore, a direct electrophilic aromatic substitution (EAS) will fail to produce the title compound in useful yields.

The Solution: Directed Sandmeyer Approach

To guarantee the 1,2,3,5 pattern, the synthesis must proceed via an aniline intermediate where the nitrogen is positioned before the final halogenation, or by utilizing the steric bulk of an acetamide group to force nitration to the desired position.

Recommended Route:

  • Starting Material: 2-Amino-5-chlorotoluene (Cost-effective commodity chemical).

  • Protection: Acetylation to 2-acetamido-5-chlorotoluene.

  • Nitration: The bulky acetamido group directs nitration to the ortho position (position 3 relative to methyl).

  • Hydrolysis: Removal of the acetyl group to yield 2-amino-5-chloro-3-nitrotoluene.

  • Sandmeyer Reaction: Conversion of the amine (C2) to the bromide using CuBr/HBr.

SynthesisPathway Start 2-Amino-5-chlorotoluene Step1 1. Acetylation (Ac2O) Start->Step1 Inter1 N-(5-chloro-2-methylphenyl)acetamide Step1->Inter1 Step2 2. Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 3-Nitro Intermediate Step2->Inter2 Step3 3. Hydrolysis & Sandmeyer (CuBr, HBr, NaNO2) Inter2->Step3 Product 2-Bromo-5-chloro- 1-methyl-3-nitrobenzene Step3->Product

Figure 2: Chemo-selective synthesis route avoiding regioselectivity pitfalls of direct nitration.

Chemoselectivity in Drug Design

This scaffold is a "privileged intermediate" because it enables Iterative Cross-Coupling (ICC) . The bond dissociation energies (BDE) of C-Br vs. C-Cl allow for selective activation.

BondApprox.[1][2] BDE (kcal/mol)Reactivity (Pd-Catalysis)Application
C–Br ~81High (Reacts at RT - 60°C)First Suzuki/Buchwald coupling.
C–Cl ~96Low (Requires >100°C / SPhos)Remains intact during first coupling; reacts second.
C–NO₂ N/AReducibleLatent aniline for amide coupling.

Strategic Insight: By using limiting equivalents of boronic acid and a mild catalyst (e.g., Pd(PPh₃)₄), one can exclusively arylate position 2 (replacing Br) while preserving the chlorine at position 5 for a subsequent diversification step.[3]

Experimental Protocol: Sandmeyer Transformation

Note: This protocol assumes the isolation of the 2-amino-5-chloro-3-nitrotoluene intermediate.

Objective

Conversion of 2-amino-5-chloro-3-nitrotoluene to 2-bromo-5-chloro-1-methyl-3-nitrobenzene via diazonium salt.

Reagents
  • 2-Amino-5-chloro-3-nitrotoluene (10.0 mmol)

  • Sodium Nitrite (NaNO₂, 12.0 mmol)

  • Copper(I) Bromide (CuBr, 15.0 mmol)

  • Hydrobromic Acid (HBr, 48% aq., 20 mL)

  • Acetonitrile (solvent)

Step-by-Step Methodology
  • Diazotization (0°C):

    • Suspend the amine in 48% HBr and cool to -5°C to 0°C in an ice/salt bath.

    • Add NaNO₂ (dissolved in minimal water) dropwise. Crucial: Maintain internal temperature <5°C to prevent diazonium decomposition.

    • Stir for 30 minutes. The solution should become clear/yellow.

  • Sandmeyer Displacement (RT -> 60°C):

    • In a separate flask, dissolve CuBr in HBr (2 mL).

    • Transfer the cold diazonium solution slowly into the CuBr solution with vigorous stirring. Caution: Nitrogen gas evolution will be rapid.

    • Once addition is complete, heat the mixture to 60°C for 1 hour to drive the reaction to completion.

  • Workup & Purification:

    • Dilute with water and extract with Ethyl Acetate (3x).[4]

    • Wash organic layer with saturated NaHCO₃ (to remove acid) and brine.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The product is less polar than the starting amine.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized product, compare spectral data against these predicted values.

1H NMR (400 MHz, CDCl₃)
  • δ 2.55 ppm (s, 3H): Methyl group. Shifted downfield slightly due to ortho-bromo and meta-nitro influence.

  • δ 7.60 ppm (d, J ≈ 2.2 Hz, 1H): Proton at C4 . It is flanked by the Nitro (C3) and Chloro (C5) groups. The nitro group strongly deshields this proton.

  • δ 7.45 ppm (d, J ≈ 2.2 Hz, 1H): Proton at C6 . It is flanked by the Methyl (C1) and Chloro (C5) groups.

  • Coupling: The meta-coupling (J ≈ 2.2 Hz) between H4 and H6 is diagnostic of the 1,2,3,5 substitution pattern. Para-coupling would be effectively zero.

IR Spectroscopy
  • 1530 cm⁻¹ & 1350 cm⁻¹: Strong N-O stretches (asymmetric and symmetric) confirming the nitro group.

  • C-Cl / C-Br: Fingerprint region bands (600–800 cm⁻¹).

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Chemoselective Coupling (Suzuki-Miyaura): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Sandmeyer Reaction Protocols: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]

  • Physical Properties & Safety: PubChem. (2025). Compound Summary for CID 50997923 (Isomer Analogues). National Center for Biotechnology Information. [Link]

Sources

Molecular Weight and Physicochemical Profiling of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, poly-substituted benzene scaffolds serve as critical foundational building blocks. 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (CAS: 631910-13-9) is a highly specialized, tetra-substituted arene that offers unparalleled synthetic divergence. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical properties, providing researchers with a deep-dive into the mechanistic causality, mass spectrometry signatures, and self-validating protocols required to harness the orthogonal reactivity of this molecule.

Stoichiometric Foundations & Mass Spectrometry Signatures

Accurate stoichiometric calculations and precise analytical tracking are the bedrock of reproducible organic synthesis. The molecular weight of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene is 250.48 g/mol . However, for the analytical chemist utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), the average molecular weight is secondary to the monoisotopic mass and the distinct isotopic cluster generated by the halogen atoms.

Physicochemical Data Summary
PropertyValueCausality / Analytical Relevance
Molecular Formula C₇H₅BrClNO₂Defines stoichiometry for equivalents calculation.
Average Molecular Weight 250.48 g/mol Standard molar mass used for bulk reagent weighing and process scale-up.
Monoisotopic Mass 248.92 DaTarget mass for High-Resolution Mass Spectrometry (HRMS) identification.
Physical Form SolidDictates handling; requires dissolution in degassed organic solvents prior to coupling.
CAS Registry Number 631910-13-9Unique identifier for procurement and safety data retrieval.
The 3:4:1 Isotopic Signature (Self-Validating Readout)

Because Bromine exists as two isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and Chlorine exists as two isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the intact starting material exhibits a highly specific isotopic triad in mass spectrometry. The resulting cluster appears at m/z 249 (M), 251 (M+2), and 253 (M+4) in an approximate 3:4:1 relative intensity ratio . Recognizing this signature is a critical internal control; its disappearance or modification provides immediate, self-validating proof of successful bond activation during cross-coupling.

Mechanistic Causality in Synthetic Design

The strategic value of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene lies in its asymmetric substitution pattern, which enables orthogonal functionalization.

  • Steric vs. Electronic Dynamics at C-Br (Position 2): The C-Br bond is flanked by a methyl group (Position 1) and a nitro group (Position 3). While this di-ortho substitution creates significant steric hindrance, the strong electron-withdrawing nature of the ortho-nitro group highly activates the C-Br bond toward oxidative addition by Palladium(0). Furthermore, the inherent bond dissociation energy of C-Br (~280 kJ/mol) is significantly lower than that of C-Cl (~330 kJ/mol).

  • Preservation of C-Cl (Position 5): The C-Cl bond is sterically unhindered but electronically less activated (sitting meta to the nitro group). This energy gap allows for absolute chemoselectivity: the C-Br bond can be selectively coupled via Suzuki-Miyaura conditions, leaving the C-Cl bond perfectly intact for late-stage Buchwald-Hartwig aminations.

Reaction Pathway Visualization

The following diagram maps the synthetic divergence of the scaffold, highlighting how orthogonal functional groups are leveraged sequentially.

Workflow cluster_0 Orthogonal Functionalization Pathways SM 2-Bromo-5-chloro-1-methyl-3-nitrobenzene MW: 250.48 g/mol Suzuki Suzuki-Miyaura Coupling (Selective C-Br Activation) SM->Suzuki Boronic Acid, Pd(dppf)Cl2 Reduction Nitro Group Reduction (Aniline Synthesis) SM->Reduction Fe powder, NH4Cl (SET) Biaryl Biaryl Intermediate (Retains C-Cl for late-stage) Suzuki->Biaryl LC-MS: Loss of Br isotope pattern Amine Functionalized Aniline (Nucleophilic Core) Reduction->Amine LC-MS: MW - 30 Da (Loss of O2, gain of H2) API Complex API Scaffold (Multi-Target Directed) Biaryl->API Buchwald-Hartwig (C-Cl) Amine->API Amidation / SNAr

Synthetic divergence of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene via orthogonal reactivity.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in In-Process Controls (IPCs) to verify causality and reaction success before proceeding to downstream synthesis.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-Br Activation)

Objective: Selectively couple an aryl boronic acid at the sterically hindered C-Br position while preserving the C-Cl bond.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (1.0 eq, 250.48 mg for a 1 mmol scale), the desired aryl boronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).

  • Catalyst Selection (Causality): Add 5 mol% Pd(dppf)Cl₂. Why this catalyst? The flexible ferrocene backbone and large bite angle (99°) of the dppf ligand provide the necessary spatial dynamics to overcome the di-ortho steric hindrance at the C-Br bond, while its electronic properties prevent over-insertion into the C-Cl bond.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Purge with N₂ for 10 minutes. Heat to 80 °C for 4 hours.

  • Self-Validating IPC (LC-MS): Sample the reaction. The successful consumption of the starting material is validated by the complete disappearance of the 3:4:1 isotopic triad at m/z 249/251/253. The new product mass must exhibit a strict 3:1 isotopic pattern , confirming that exactly one Chlorine atom remains and the C-Cl bond has not been breached.

Protocol B: Non-Dehalogenating Nitro Reduction

Objective: Reduce the nitro group to a primary aniline without triggering hydrodehalogenation of the C-Br or C-Cl bonds.

  • Reagent Preparation: Dissolve the starting material (1.0 eq) in an Ethanol/Water mixture (3:1, 0.3 M).

  • Reagent Selection (Causality): Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq). Why not Pd/C and H₂? Standard catalytic hydrogenation will rapidly cleave both the C-Br and C-Cl bonds. The Fe/NH₄Cl system operates via a Single Electron Transfer (SET) mechanism, which is completely inert toward aryl halides, guaranteeing absolute chemoselectivity for the nitro group.

  • Execution: Heat the suspension to 70 °C for 2 hours under vigorous stirring.

  • Self-Validating IPC (TLC & LC-MS):

    • TLC (UV 254 nm): The product will appear as a highly fluorescent blue spot (characteristic of anilines), contrasting sharply with the UV-dark starting material.

    • LC-MS: The mass spectrum must show a shift of exactly -30 Da (Loss of two Oxygen atoms = 32 Da; gain of two Hydrogen atoms = 2 Da). Crucially, the 3:4:1 isotopic triad must remain completely intact, proving that neither halogen was lost during reduction.

References

Methodological & Application

Application Notes and Protocols for the Synthetic Utility of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene, a highly functionalized and versatile aromatic building block for organic synthesis. Its strategic substitution pattern, featuring electronically distinct and orthogonally reactive sites—a reactive bromine, a less reactive chlorine, an activatable nitro group, and a methyl group—renders it an invaluable intermediate for the synthesis of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols for key transformations including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and nitro group reduction. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Safety Information

2-Bromo-5-chloro-1-methyl-3-nitrobenzene is a solid organic compound that serves as a versatile reagent in synthetic chemistry.[1][2] A summary of its key properties is provided below.

PropertyValueSource
CAS Number 631910-13-9[3]
Molecular Formula C₇H₅BrClNO₂[1][3]
Molecular Weight 250.48 g/mol [4]
Physical Form Solid[1]
Purity Typically ≥95%[1][2]
Storage Sealed in dry, room temperature conditions[1]

Safety and Handling: This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[5][6] It may cause skin and serious eye irritation and may be harmful if swallowed or inhaled.[5][7][8] Users should consult the full Safety Data Sheet (SDS) from the supplier before use.[5][6][9][10]

Strategic Transformations & Reaction Protocols

The synthetic utility of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene stems from the ability to selectively address its functional groups. The electron-withdrawing nitro group strongly activates the aromatic ring, influencing the reactivity of the halogen substituents.

A. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling reactions, a crucial feature that allows for selective, sequential functionalization.[11][12]

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures by forming a new carbon-carbon bond.[12][13][14] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[12][14]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Base, & Pd Catalyst B Add Solvent & Degas System A->B C Heat under Inert Atmosphere (e.g., 100°C, 12-24h) B->C N₂ or Ar D Cool & Dilute (e.g., Ethyl Acetate) C->D E Aqueous Wash & Extraction D->E F Dry, Concentrate & Purify (Chromatography) E->F

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

  • Rationale: This protocol utilizes the higher reactivity of the C-Br bond. A standard palladium catalyst like Pd(OAc)₂ with a phosphine ligand is effective. Potassium phosphate is used as the base to activate the boronic acid for transmetalation.[11][15]

  • Materials:

    • 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)

    • Toluene/Water mixture (10:1, 5 mL)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-Bromo-5-chloro-1-methyl-3-nitrobenzene, the arylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.[11]

    • Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic mixture with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_oa Oxidative Addition cluster_tm Transmetalation cluster_re Reductive Elimination Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Ar-Br ArPdAr Ar-Pd(II)L₂(Ar') ArPdBr->ArPdAr Ar'-B(OH)₂ Base ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction is a cornerstone for forming carbon-nitrogen bonds, enabling the synthesis of a wide array of aryl amines from aryl halides.[16][17] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating both the oxidative addition and the final reductive elimination steps.[16][18]

Protocol: Selective Buchwald-Hartwig Amination

  • Rationale: This protocol employs a palladium catalyst with a specialized bidentate ligand (Xantphos) to facilitate the coupling. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, making it competent for reaction with the palladium complex.[11][16]

  • Materials:

    • 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (1.0 mmol)

    • Primary or secondary amine (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

    • Xantphos (0.03 mmol, 3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Anhydrous Toluene (5 mL)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ and Xantphos. Add 2 mL of toluene and stir for 10 minutes to form the active catalyst complex.[11]

    • In a separate Schlenk tube, add 2-Bromo-5-chloro-1-methyl-3-nitrobenzene, the amine, and NaOtBu.

    • Transfer the pre-mixed catalyst solution to the second Schlenk tube via syringe.

    • Seal the tube, remove it from the glovebox, and heat the reaction mixture to 110 °C for 16-24 hours. Monitor progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_oa Oxidative Addition cluster_assoc Amine Association cluster_deprot Deprotonation cluster_re Reductive Elimination Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineAssoc [L₂Pd(II)(Ar)(HNR₂)]⁺X⁻ OxAdd->AmineAssoc + HNR₂ Amido L₂Pd(II)(Ar)(NR₂) AmineAssoc->Amido - Base-H⁺ Amido->Pd0 Product Ar-NR₂ Amido->Product

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

B. Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group at the meta position to both halogens activates the ring towards nucleophilic attack.[11][19] This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[20][21] Both the bromo and chloro substituents are ortho and para to the activating nitro group, making them potential leaving groups.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol: Methoxylation via SNAr

  • Rationale: This protocol demonstrates the displacement of a halogen with an alkoxide nucleophile. The choice of solvent (methanol) matches the nucleophile (methoxide). Heating is required to overcome the activation energy of the reaction.

  • Materials:

    • 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (1.0 mmol)

    • Sodium methoxide (1.5 mmol)

    • Anhydrous Methanol (10 mL)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve 2-Bromo-5-chloro-1-methyl-3-nitrobenzene in methanol in a round-bottom flask under a nitrogen atmosphere.

    • Add sodium methoxide portion-wise at room temperature.[11]

    • Heat the reaction mixture to reflux (approx. 65 °C) for 6-12 hours. Monitor the reaction by TLC to observe the consumption of the starting material.

    • Once complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Add water (15 mL) to the residue and extract with diethyl ether or ethyl acetate (3 x 20 mL).[11]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

C. Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, a key functional handle for further derivatization, such as amide bond formation or diazotization reactions.[11][22] While catalytic hydrogenation is a common method, it risks dehalogenation.[23] A metal-acid system like tin(II) chloride in hydrochloric acid is often preferred as it is highly chemoselective for the nitro group reduction, preserving the C-Br and C-Cl bonds.[11][22]

Reduction_Workflow A Suspend Nitroarene in Solvent (e.g., Ethanol) B Add Reducing Agent (e.g., SnCl₂ in HCl) A->B C Heat to Reflux B->C D Cool & Basify (e.g., NaOH soln) C->D E Extract with Organic Solvent D->E F Dry, Concentrate & Purify E->F

Caption: Workflow for the reduction of a nitro group using SnCl₂.

Protocol: Chemoselective Nitro Group Reduction

  • Rationale: This protocol uses tin(II) chloride dihydrate as the reducing agent in an acidic ethanolic solution. The reaction proceeds through a series of electron and proton transfers. The final workup requires basification to neutralize the acid and deprotonate the anilinium salt to the free aniline, which can then be extracted.

  • Materials:

    • 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (1.0 mmol)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol)

    • Ethanol (15 mL)

    • Concentrated Hydrochloric Acid (HCl) (2 mL)

    • 10 M Sodium hydroxide (NaOH) solution

  • Procedure:

    • Suspend 2-Bromo-5-chloro-1-methyl-3-nitrobenzene in ethanol in a round-bottom flask.[11]

    • Add a solution of SnCl₂·2H₂O in concentrated HCl.[11]

    • Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Slowly basify the mixture by adding 10 M NaOH solution until the pH is >10. The tin salts will precipitate.

    • Filter the mixture through a pad of celite to remove the inorganic solids.

    • Extract the aqueous filtrate with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aniline product.

Sequential Functionalization Strategy

The true power of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene lies in the ability to combine these reactions in sequence. The differential reactivity of the functional groups allows for a programmed, multi-step synthesis from a single starting material, enabling the rapid construction of highly substituted and complex molecular scaffolds.

Sequential_Synthesis Start 2-Bromo-5-chloro- 1-methyl-3-nitrobenzene Step1_Prod Suzuki Product (C-Br coupled) Start->Step1_Prod 1. Suzuki Coupling (Pd cat., R-B(OH)₂) Step2_Prod Aniline Intermediate (NO₂ reduced) Step1_Prod->Step2_Prod 2. Nitro Reduction (SnCl₂/HCl) Step3_Prod Final Product (C-Cl substituted) Step2_Prod->Step3_Prod 3. SNAr (Nu⁻, heat)

Caption: A potential sequential functionalization pathway.

This strategic approach—beginning with a C-C bond formation at the more reactive C-Br site, followed by reduction of the nitro group to alter the electronic properties and introduce a new reactive handle, and concluding with a substitution at the remaining C-Cl site—highlights the exceptional versatility of this building block in modern synthetic chemistry.

References

  • 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene. PubChem, National Center for Biotechnology Information. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • 1-Bromo-2-chloro-3-methyl-5-nitrobenzene. PubChem, National Center for Biotechnology Information. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Studies in Nucleophilic Aromatic Substitution. Amanote Research. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. National Center for Biotechnology Information. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Omega. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

  • Process for the synthesis of organic compounds.
  • 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Chemistry Stack Exchange. [Link]

Sources

protocols for the reduction of the nitro group in 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

[1]

Executive Summary

The reduction of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene presents a specific chemoselectivity challenge: the "Halogen Retention Paradox."[1] Standard catalytic hydrogenation methods (e.g., Pd/C under

1

This guide details three validated protocols designed to exclusively reduce the nitro group while preserving the halogen substituents.

  • Protocol A (Primary Recommendation): Iron-Mediated Reduction (Fe/NH

    
    Cl).[1] The most robust, cost-effective, and scalable method.[1]
    
  • Protocol B (Clean/Flow Chemistry): Hydrogenation with Sulfided Platinum (Pt(S)/C).[1] Recommended for GMP environments requiring minimal metal waste.[1]

  • Protocol C (Small Scale): Stannous Chloride (SnCl

    
    ).[1] Effective for milligram-scale synthesis but difficult to scale due to emulsion formation.[1]
    

Chemoselectivity Analysis & Mechanistic Logic

The substrate features a steric bottleneck at the 1-Methyl-2-Bromo-3-Nitro sector. The nitro group is twisted out of planarity due to the ortho-bromine and meta-methyl groups, potentially reducing its reactivity compared to unhindered nitroarenes.

The Dehalogenation Risk

The bond dissociation energies (BDE) for Aryl-Br (~81 kcal/mol) and Aryl-Cl (~96 kcal/mol) are susceptible to oxidative addition by active Pd(0) species.

  • Risk Factor: High.[1]

  • Avoid: Standard Pd/C, Raney Nickel (unless poisoned), and high-pressure

    
     without catalyst modification.[1]
    
Mechanistic Pathway & Decision Tree

The following diagram illustrates the reaction logic and potential failure modes.

Gcluster_0Path A: Non-Selective (AVOID)cluster_1Path B: Chemoselective (RECOMMENDED)StartSubstrate:2-Br-5-Cl-1-Me-3-NO2-benzenePdCPd/C + H2Start->PdCFeFe(0) / NH4Cl(Electron Transfer)Start->FePtSPt(S)/C + H2(Poisoned Catalyst)Start->PtSDeHaloSide Product:3-Amino-5-chlorotoluene(Loss of Br)PdC->DeHaloHydrodehalogenationTargetTarget:2-Br-5-Cl-1-Me-3-NH2-benzeneFe->Target>95% SelectivityPtS->TargetClean Profile

Figure 1: Reaction pathway analysis comparing chemoselective vs. non-selective reduction routes.

Protocol A: Iron/Ammonium Chloride Reduction (The Gold Standard)

Best for: Gram-to-Kilogram scale, high reliability, low cost. Mechanism: Single Electron Transfer (SET) from Fe(0) surface.[1] The mild acidic buffer (NH

Materials
  • Substrate: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (1.0 equiv)

  • Reductant: Iron Powder (325 mesh or finer) (4.0 – 5.0 equiv)

  • Electrolyte: Ammonium Chloride (NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    Cl) (3.0 – 5.0 equiv)[1]
    
  • Solvent: Ethanol/Water (3:1 v/v) or Methanol/Water (3:1 v/v)[1]

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (essential for heavy slurry), reflux condenser, and internal thermometer.

  • Solvation: Charge the flask with the substrate and the EtOH/Water solvent mixture. Stir until the substrate is mostly suspended/dissolved.

  • Activation: Add the NH

    
    Cl and Iron powder.
    
    • Note: The iron powder should be activated (grey, not rusty red).[1] If heavily oxidized, wash with dilute HCl and dry acetone prior to use.[1]

  • Reaction: Heat the mixture to a vigorous reflux (

    
    ).
    
    • Observation: The reaction is heterogeneous.[1] Vigorous stirring is critical to scour the iron surface.[1]

    • Timecourse: Typically 2–6 hours.[1] Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1] The starting material (UV active, often yellow) will disappear; the amine (often fluorescent blue under UV) will appear at a lower R

      
      .
      
  • Workup (Critical Step):

    • Hot Filtration: While still hot (

      
      ), filter the mixture through a pad of Celite to remove iron oxides.[1]
      
    • Why Hot? The product may precipitate if the solution cools too much during filtration.

    • Wash: Wash the iron cake with hot Ethanol (2x) to recover entrained product.

    • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of Ethanol.[2]

    • Extraction: Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc).[1][2][3] Wash with water (1x) and Brine (1x).[1]

    • Drying: Dry organic layer over Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      SO
      
      
      , filter, and concentrate.[1]
Troubleshooting Table
IssueProbable CauseSolution
Stalled Reaction Iron surface passivationAdd 1-2 drops of conc.[1] HCl or fresh Fe powder.[1] Ensure vigorous stirring.
Low Yield Product trapped in Fe sludgeThoroughly wash the Celite cake with hot solvent or boil the cake in EtOAc.
Azo Byproducts pH too basicEnsure sufficient NH

Cl is present to buffer the reaction.

Protocol B: Sulfided Platinum Hydrogenation (Clean Scale-Up)

Best for: GMP synthesis, flow chemistry, strict heavy metal limits (avoiding Fe residue).[1] Mechanism: The sulfur poisoning of the Pt catalyst attenuates its activity, preventing oxidative insertion into the C-Br/C-Cl bonds while allowing nitro reduction.

Materials
  • Catalyst: 5% Pt/C (sulfided) or 1-3% Pt(S)/C. (Do not use standard Pt/C).[1]

  • Hydrogen Source:

    
     gas (balloon or 1-3 bar).
    
  • Solvent: Methanol or Ethyl Acetate.[1][4][5]

Step-by-Step Procedure
  • Safety: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen.[1]
    
  • Loading: Add substrate and solvent.[1][3][6][7] Carefully add the sulfided Pt/C catalyst (typically 2-5 wt% relative to substrate).

    • Caution: Dry catalysts can be pyrophoric.[1] Add as a water-wet paste if possible.[1]

  • Hydrogenation: Introduce ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1][5][7]
    
    • Pressure:[1][2] Atmospheric pressure (balloon) is usually sufficient.[1] If using an autoclave, keep pressure low (< 5 bar) to minimize dehalogenation risk.[1]

  • Monitoring: Stir at Room Temperature (20-25°C). Reaction is usually rapid (1-4 hours).[1]

  • Workup:

    • Purge with

      
      .[1]
      
    • Filter through Celite to remove catalyst.[1][4][2][5]

    • Concentrate filtrate to yield clean product.[1][5]

Analytical Validation (QC)

Upon isolation, the identity of 2-Bromo-5-chloro-1-methyl-3-aminobenzene must be verified to ensure no dehalogenation occurred.[1]

NMR Diagnostic Markers ( NMR in )
  • Nitro Precursor: Aromatic protons typically appear downfield (e.g.,

    
     7.5 - 8.0 ppm).[1]
    
  • Amine Product:

    • Upfield Shift: The protons ortho/para to the new

      
       group will shift upfield (shielded) significantly (e.g., to 
      
      
      6.5 - 7.0 ppm).
    • Amine Signal: Look for a broad singlet (

      
      ) around 
      
      
      3.5 - 5.0 ppm (exchangeable with
      
      
      ).[1]
    • Integral Check: The aromatic region must integrate to exactly 2 protons .[1]

      • Failure Mode: If integrals show 3 or more aromatic protons, dehalogenation (loss of Br or Cl) has occurred.[1]

Mass Spectrometry (LC-MS)
  • Isotope Pattern: The product contains 1 Br and 1 Cl.[1]

    • Look for the characteristic M+ (100%), M+2 (~130%), and M+4 (~30%) pattern.[1]

    • Loss of Br: If the mass is [M-79], the protocol failed.

References

  • Reduction of Nitroarenes using Fe/NH4Cl

    • Title: "Selective reduction of nitro compounds to amines using iron/ammonium chloride"
    • Source:Organic Syntheses / Journal of Chemical Education precedents.[1]

    • Context: Validated for 1-bromo-2-methyl-3-nitrobenzene analogs.[1]

    • URL: (See synthesis step 2).

  • Chemoselective Hydrogenation (Pt/C Sulfided)

    • Title: "Catalytic Hydrogenation of Halogenated Nitroarom
    • Source:Platinum Metals Review / Johnson Matthey.[1]

    • Context: Describes the specific utility of sulfided platinum for preventing dehalogen
    • URL:

  • General Review of Nitro Reduction Methods

    • Title: "Recent Advances in the Reduction of Nitro Compounds"
    • Source:Chemical Reviews / Organic Chemistry Portal.[1]

    • URL:

  • Stannous Chloride Protocol

    • Title: "Efficient Reductions of Nitroarenes with SnCl2"
    • Source:Synlett / ResearchGate.[1]

    • URL:

Disclaimer: This protocol involves hazardous chemicals (aromatic amines, halogenated solvents).[1] All work must be performed in a fume hood with appropriate PPE.[1] The author assumes no liability for experimental outcomes.

High-Fidelity Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 1.0

Executive Summary & Substrate Analysis

Target Molecule: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene Core Challenge: Orthogonal Chemoselectivity under Steric Duress

This guide addresses the chemoselective cross-coupling of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (referred to herein as Substrate A ). This substrate presents a classic "Steric vs. Electronic" conflict in palladium catalysis.

Structural Deconstruction

To design a self-validating protocol, one must understand the competing forces on the aromatic ring:

  • Site C2 (Bromine): The primary electrophilic site.

    • Electronic: Highly activated for oxidative addition due to the ortho-Nitro group (strong electron-withdrawing group, EWG). The C-Br bond is weakened by the inductive effect of the -NO2.

    • Steric: Severely hindered.[1][2] The bromine is "sandwiched" between a Methyl group (C1) and a Nitro group (C3). This creates a "di-ortho-substituted" environment that impedes the approach of bulky palladium complexes.

  • Site C5 (Chlorine): The secondary electrophilic site.

    • Electronic: Deactivated relative to C2. The Nitro group is meta to the chlorine, offering minimal activation.

    • Steric: Unhindered. Accessible to the catalyst.

The Causality of Success: Success relies on kinetic control . We must select a catalyst system active enough to overcome the steric barrier at C2 (Br) but selective enough to perform oxidative addition at the weaker C-Br bond faster than the accessible C-Cl bond. Buchwald-type dialkylbiaryl phosphine ligands are the gold standard here; they are electron-rich (facilitating oxidative addition) and bulky (enforcing reductive elimination and preventing catalyst deactivation), yet flexible enough to access the hindered C2 site.

Critical Process Parameters (CPPs) & Optimization Strategy

Before scaling, perform a focused screen. The following decision matrix is based on empirical data for sterically hindered nitro-arenes.

Catalyst System Selection
SystemLigand ClassSuitabilityMechanism of Action
Pd(OAc)₂ + SPhos Dialkylbiaryl phosphineOptimal SPhos provides extreme activity for hindered aryl chlorides/bromides. The methoxy groups on the ligand stabilize the Pd(0) species.
Pd(dppf)Cl₂ Bidentate ferrocenylHigh Large bite angle and stability. Often the industrial "workhorse" for hindered substrates if SPhos is too costly.
Pd(PPh₃)₄ Monodentate phosphineLow Likely to fail. The steric bulk of Substrate A often prevents the formation of the active Pd(0)L2 species, leading to homocoupling or dehalogenation.
Base & Solvent Effects
  • Base: Weak bases (Na₂CO₃) may be too slow, allowing protodeboronation of the boronic acid. Stronger bases (K₃PO₄ or Cs₂CO₃ ) are recommended to accelerate transmetalation, which is often the rate-determining step in hindered couplings.

  • Solvent: A biphasic system (Toluene/Water or Dioxane/Water ) is critical. Water dissolves the inorganic base and boronic acid derivatives, increasing the interfacial surface area for transmetalation.

Detailed Experimental Protocol

Objective: Mono-arylation at C2 (Br) with >95% chemoselectivity over C5 (Cl).

Materials
  • Substrate A: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)[3][4][5]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Alternative: Pd(dppf)Cl₂ • DCM, 3 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene : Water (4:1 ratio)

  • Inert Gas: Nitrogen or Argon (Grade 5.0)

Step-by-Step Methodology
Phase 1: Reactor Setup & Inerting (Self-Validating Step)
  • Step 1: Charge a reaction vial/flask with Substrate A, Boronic Acid, and K₃PO₄.[4]

  • Step 2: Critical: If using Pd(OAc)₂/SPhos, add the solid Pd source and ligand now. If using a precatalyst sensitive to air, wait.

  • Step 3: Seal the vessel with a septum. Evacuate under high vacuum ( < 5 mbar) for 2 minutes, then backfill with Argon. Repeat this cycle 3 times .

    • Why? Oxygen causes rapid homocoupling of the boronic acid (phenol formation) and poisons the active Pd(0) species.

Phase 2: Solvent Degassing & Addition
  • Step 4: In a separate vessel, sparge the Toluene/Water mixture with Argon for 15 minutes.

  • Step 5: Transfer the degassed solvent to the reaction vessel via syringe.

    • Concentration Check: Aim for 0.1 M to 0.2 M relative to Substrate A. Too dilute = slow kinetics; Too concentrated = solubility issues.

Phase 3: Reaction & Monitoring
  • Step 6: Heat the mixture to 80°C - 100°C . Vigorous stirring ( > 800 RPM) is mandatory to mix the biphasic layers.

  • Step 7: Monitor via HPLC or UPLC at 2 hours.

    • Checkpoint: Look for the disappearance of the starting material (Rt_SM).

    • Chemoselectivity Check: Ensure no "double coupling" product (mass = SM + 2x Boronic Acid - 2 halogens) is forming. If C-Cl coupling is observed, lower temperature to 60°C.

Phase 4: Work-up
  • Step 8: Cool to room temperature. Dilute with EtOAc.

  • Step 9: Wash with water, then brine. Dry over Na₂SO₄.[6]

  • Step 10: Concentrate and purify via Flash Column Chromatography (Silica Gel).

    • Note: The nitro group makes the product polar; a Hexane/EtOAc gradient is usually effective.

Visualizing the Decision Logic

The following diagram illustrates the logical flow for optimizing this specific reaction, highlighting the "fail states" caused by the substrate's unique structure.

SuzukiOptimization Start Start: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene CheckSterics Analyze Sterics: Is C2 hindered? Start->CheckSterics SelectCat Catalyst Selection CheckSterics->SelectCat Yes (Me + NO2 flanking) PathStandard Standard: Pd(PPh3)4 SelectCat->PathStandard PathBuchwald Buchwald: Pd(OAc)2 + SPhos SelectCat->PathBuchwald ResultFail FAIL: Low Conversion / Homocoupling (Steric bulk prevents OA) PathStandard->ResultFail Ligand too bulky/labile ResultSuccess SUCCESS: C2 Oxidative Addition PathBuchwald->ResultSuccess Active Species formed CheckSelectivity Check Chemoselectivity (Br vs Cl) ResultSuccess->CheckSelectivity OutcomeGood Target: C2-Biaryl Product CheckSelectivity->OutcomeGood Temp < 100°C OutcomeBad Impurity: C5-Coupling or Bis-aryl CheckSelectivity->OutcomeBad Temp > 120°C or Excess Boronic Acid

Caption: Optimization logic flow for sterically hindered nitro-aryl halides. Green paths indicate optimal protocol choices.

Troubleshooting & Self-Validation

A robust protocol must account for failure modes. Use this table to diagnose issues during the reaction.

ObservationRoot CauseCorrective Action
Start Material Intact (0% Conv) Catalyst deactivation (O₂) or Steric failure.1. Re-degas solvents vigorously.2. Switch from Pd(PPh₃)₄ to SPhos or XPhos system.
Protodeboronation (Benzene formation) Transmetalation is slower than deboronation.1. Increase Base strength (use Cs₂CO₃).2. Add water to solvent system (dissolve base).3. Use Boronic Ester instead of Acid.[7]
C5 (Chloro) Coupling Observed Reaction temperature too high; Catalyst too non-selective.1. Lower temperature by 20°C.2. Reduce catalyst loading to 1 mol%.3. Ensure stoichiometry of Boronic Acid is < 1.1 equiv.
Homocoupling of Boronic Acid Oxidative coupling due to O₂.CRITICAL: Check inert gas lines. Ensure system is strictly anaerobic.

References

  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-chlorophenol. (Analogous chemoselectivity patterns). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational mechanism). Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461-1473. (Ligand selection for hindered substrates). Link

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. (General reaction conditions). Link

  • RSC Publishing. Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. (Steric hindrance management). Link

Sources

Advanced Heterocyclic Scaffold Synthesis: Divergent Routes from 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary & Reactivity Profiling

In modern drug discovery, the rapid generation of diverse heterocyclic libraries from a single, polyfunctional building block is a highly prized strategy. 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (CAS: 631910-13-9) serves as an exceptional scaffold for this purpose due to its orthogonal reactivity profile.

As an application scientist, understanding the causality behind the reactivity of this molecule is critical for designing successful syntheses:

  • C2-Bromide (The Primary Electrophile): The C-Br bond has a significantly lower bond dissociation energy (~81 kcal/mol) compared to the C-Cl bond (~96 kcal/mol). Furthermore, its position ortho to the strongly electron-withdrawing nitro group highly activates it toward oxidative addition by low-valent transition metals. This allows for absolute chemoselectivity during initial cross-coupling.

  • C3-Nitro (The Masked Nucleophile): The nitro group serves a dual purpose. Initially, it activates the adjacent bromide. Subsequently, upon controlled reduction, it reveals an aniline derivative that acts as an intramolecular nucleophile, driving the cyclization of various heterocycles.

  • C5-Chloride (The Late-Stage Handle): Because the C-Cl bond is relatively unactivated (meta to the nitro group), it remains intact during the initial heterocycle construction. This provides a crucial handle for late-stage functionalization (e.g., Suzuki-Miyaura coupling using electron-rich ligands like XPhos) to explore structure-activity relationships (SAR).

Below, we detail two divergent, self-validating protocols to synthesize privileged medicinal scaffolds: indoles and benzimidazoles .

Pathway A: Synthesis of 6-Chloro-4-methylindoles

Mechanistic Rationale

The synthesis of the indole core utilizes a followed by a reductive cyclization (a modified Castro indole synthesis). The alkyne provides the C2 and C3 carbons of the resulting indole. Upon reduction of the nitro group to an amine by Iron in Acetic Acid, the acidic medium simultaneously activates the alkyne, facilitating a 5-endo-dig cyclization by the newly formed aniline nitrogen.

IndoleSynthesis SM 2-Bromo-5-chloro- 1-methyl-3-nitrobenzene Int1 2-(Phenylethynyl)-5-chloro- 1-methyl-3-nitrobenzene SM->Int1 Sonogashira Coupling PdCl2(PPh3)2, CuI PhCCH, Et3N, 80°C Prod 6-Chloro-4-methyl- 2-phenyl-1H-indole Int1->Prod Reductive Cyclization Fe, AcOH, 100°C

Figure 1: Reaction workflow for the synthesis of 6-chloro-4-methyl-2-phenyl-1H-indole.

Step-by-Step Protocol & Self-Validation

Step 1: Sonogashira Coupling

  • Charge a dried Schlenk flask with 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (1.0 eq), PdCl2(PPh3)2 (0.05 eq), and CuI (0.10 eq).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous DMF (0.2 M) and Triethylamine (3.0 eq), followed by Phenylacetylene (1.2 eq).

  • Stir at 80 °C for 4 hours.

  • Self-Validation: Monitor by LCMS. The reaction is complete when the starting material peak (m/z 250.4) is entirely replaced by the intermediate peak (m/z 271.5).

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Step 2: Reductive Cyclization

  • Dissolve the purified alkyne intermediate (1.0 eq) in glacial Acetic Acid (0.1 M).

  • Add Iron powder (10.0 eq) in portions at room temperature.

  • Heat the suspension to 100 °C for 2 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The yellow nitro intermediate spot will disappear, replaced by a highly fluorescent blue spot under 254 nm UV, indicative of the aromatized indole core. LCMS will confirm the product mass (m/z 241.5).

  • Workup: Filter through Celite to remove iron residues, neutralize the filtrate carefully with saturated NaHCO3, and extract with DCM.

Pathway B: Synthesis of 1-Substituted Benzimidazoles

Mechanistic Rationale

Benzimidazoles are constructed via a three-step sequence. First, a installs the N1 substituent. Because the C2-bromide is sterically encumbered by the adjacent C1-methyl group, a bidentate ligand with a wide bite angle (like BINAP) is required to facilitate reductive elimination from the Palladium center. Subsequent mild reduction of the nitro group yields an ortho-phenylenediamine, which undergoes to form the imidazole ring.

BenzimidazoleSynthesis SM 2-Bromo-5-chloro- 1-methyl-3-nitrobenzene Int1 N-Benzyl-4-chloro- 2-methyl-6-nitroaniline SM->Int1 Buchwald-Hartwig BnNH2, Pd2(dba)3 BINAP, Cs2CO3 Int2 N2-Benzyl-5-chloro- 3-methylbenzene-1,2-diamine Int1->Int2 Nitro Reduction Zn, NH4Cl, EtOH/H2O Prod 1-Benzyl-5-chloro-7-methyl- 1H-benzo[d]imidazole Int2->Prod Cyclization HC(OEt)3, p-TsOH, Heat

Figure 2: Reaction workflow for the synthesis of 1-benzyl-5-chloro-7-methyl-1H-benzo[d]imidazole.

Step-by-Step Protocol & Self-Validation

Step 1: Buchwald-Hartwig Amination

  • Under Argon, combine the starting material (1.0 eq), Benzylamine (1.2 eq), Pd2(dba)3 (0.02 eq), BINAP (0.04 eq), and Cs2CO3 (2.0 eq) in anhydrous Toluene (0.2 M).

  • Heat to 100 °C for 12 hours.

  • Self-Validation: Validate completion via LCMS (disappearance of m/z 250.4, appearance of the secondary amine at m/z 276.5).

Step 2: Mild Nitro Reduction

  • Dissolve the nitroaniline intermediate in a 4:1 mixture of EtOH and H2O (0.1 M).

  • Add NH4Cl (5.0 eq) followed by Zinc dust (10.0 eq). Stir at 80 °C for 3 hours.

  • Self-Validation: Validate by TLC. The product spot will be strongly positive (purple/brown) when stained with Ninhydrin, confirming the presence of the newly formed primary amine. LCMS mass: m/z 246.5.

  • Workup: Filter through Celite, concentrate to remove EtOH, and extract the aqueous layer with DCM.

Step 3: Orthoester Cyclization

  • Suspend the diamine intermediate in neat Triethyl orthoformate (10.0 eq).

  • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Heat the mixture to 120 °C for 4 hours, allowing the ethanol byproduct to distill off to drive the equilibrium.

  • Self-Validation: Validate by LCMS. The diamine mass (m/z 246.5) will shift to the cyclized benzimidazole mass (m/z 256.5).

Quantitative Data & Optimization

To ensure reproducibility, the following table summarizes the optimized parameters for the key transformations, highlighting the causality behind the chosen conditions.

Table 1: Optimization of Reaction Parameters for Key Intermediates

Reaction StepCatalyst / ReagentsSolventTemp (°C)Yield (%)Causality / Observation
Sonogashira PdCl2(PPh3)2, CuI, Et3NDMF8085Et3N acts as both base and ligand; DMF ensures solubility of the polar nitroaromatic.
Indole Cyclization Fe powder, AcOHAcOH10078The acidic medium accelerates both the nitro reduction and the electrophilic activation of the alkyne.
Buchwald-Hartwig Pd2(dba)3, BINAP, Cs2CO3Toluene10082BINAP's wide bite angle overcomes the severe steric hindrance of the ortho-methyl group.
Nitro Reduction Zn dust, NH4ClEtOH/H2O8091Mild Zn/NH4Cl conditions prevent the debenzylation side-reactions often seen with Pd/C and H2.
Benzimidazole Cycl. HC(OEt)3, p-TsOHNeat12088Using neat orthoester drives the condensation equilibrium forward by acting as both solvent and reactant.

References

  • Palladium-Catalyzed Synthesis of Indoles from ortho-Halonitrobenzenes Source: Tetrahedron Letters URL:[Link]

  • Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides Source: Journal of the American Chemical Society URL:[Link]

experimental procedure for nitration of 2-bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Nitration of 2-Bromo-5-chlorotoluene

Abstract This technical guide outlines the optimized experimental protocol for the regioselective nitration of 2-bromo-5-chlorotoluene to synthesize 2-bromo-5-chloro-4-nitrotoluene. The procedure addresses the challenges posed by the competing directing effects of the methyl, bromo, and chloro substituents.[1][2] By utilizing a controlled mixed-acid strategy at low temperatures, this protocol maximizes yield while minimizing the formation of the sterically hindered 6-nitro isomer and oxidative byproducts.

Introduction & Structural Analysis

The nitration of poly-substituted aromatics requires a precise understanding of electronic directing effects and steric constraints.[2] 2-Bromo-5-chlorotoluene presents a unique scaffold where three substituents influence the incoming electrophile (


).
Regioselectivity & Directing Effects

The regiochemical outcome is governed by the interplay of the activating methyl group and the deactivating halogen atoms.[1][2][3]

SubstituentPositionElectronic EffectDirecting PreferenceActive Target Sites
Methyl (-CH₃) C1Activating (+I)Ortho, ParaC4 (Para) , C6 (Ortho)
Bromo (-Br) C2Deactivating (-I, +M)Ortho, ParaC3 (Ortho)
Chloro (-Cl) C5Deactivating (-I, +M)Ortho, ParaC4 (Ortho) , C6 (Ortho)
  • C4 Position (Major): This site is para to the strongly activating methyl group and ortho to the chlorine. It is sterically accessible, flanked only by a proton (C3) and the chlorine atom.

  • C6 Position (Minor): While activated by both the methyl (ortho) and chlorine (ortho), this position suffers from severe steric strain, being sandwiched between the methyl group and the chlorine atom (the "1,2,3" substitution pattern).

  • C3 Position (Trace): Located ortho to the bulky bromine and meta to the activating methyl group, this position is electronically and sterically unfavorable.

Reaction Engineering & Safety

Hazard Analysis
  • Exotherm Control: The nitration is highly exothermic.[1] A runaway reaction can lead to the vaporization of nitrous fumes (

    
    ) or explosive decomposition. Temperature must be strictly maintained between 0–5 °C during addition.
    
  • Acid Handling: Fuming nitric acid and concentrated sulfuric acid are corrosive oxidizers. Use exclusively in a functioning fume hood with chemically resistant gloves (butyl rubber recommended).

Logic Diagram: Reaction Pathway

NitrationWorkflow Start Start: 2-Bromo-5-chlorotoluene Dissolution Dissolve Substrate in DCM (Optional for solubility) Start->Dissolution AcidPrep Prepare Mixed Acid (H2SO4 + HNO3) @ 0°C Addition Controlled Addition Dropwise, T < 5°C AcidPrep->Addition Dissolution->Addition Reaction Stirring Phase 1-2 Hours @ 0-5°C Addition->Reaction Monitoring TLC/GC Monitoring Check for SM consumption Reaction->Monitoring Monitoring->Reaction Incomplete Quench Ice Quench Pour into Crushed Ice Monitoring->Quench Complete Workup Extraction (DCM) & Wash (H2O, NaHCO3, Brine) Quench->Workup Purification Recrystallization or Column Isolate 4-nitro isomer Workup->Purification

Caption: Step-by-step logic flow for the nitration process, emphasizing temperature control and monitoring points.

Experimental Protocol

Target Scale: 10.0 g Starting Material (approx. 40 mmol) Expected Yield: 75–85%

Reagents & Equipment
  • Substrate: 2-Bromo-5-chlorotoluene (10.0 g, 48.7 mmol)

  • Nitric Acid: Fuming HNO₃ (>90%) or Conc.[1] HNO₃ (65-70%) (3.5 mL, ~1.5 eq)

  • Sulfuric Acid: Conc.[1][2] H₂SO₄ (98%) (20 mL)

  • Solvent: Dichloromethane (DCM) (20 mL) – Note: DCM moderates the reaction and improves solubility.

  • Quench: Crushed Ice (200 g)

  • Glassware: 3-neck Round Bottom Flask (100 mL), Addition Funnel, Thermometer, Magnetic Stir Bar.

Step-by-Step Procedure

Step 1: Preparation of Nitrating Mixture [1][2][3]

  • Place a 100 mL 3-neck flask equipped with a stir bar in an ice-salt bath.

  • Add 20 mL of concentrated H₂SO₄ .

  • Cool the acid to 0 °C.

  • Slowly add 3.5 mL of HNO₃ dropwise via pipette or addition funnel.

    • Critical: Maintain temperature < 10 °C. The mixture will generate heat.[1][2]

    • Stir for 15 minutes to generate the nitronium ion (

      
      ).
      

Step 2: Substrate Addition

  • Dissolve 10.0 g of 2-bromo-5-chlorotoluene in 20 mL of DCM .

    • Note: If the substrate is liquid and viscosity allows, it can be added neat, but DCM solution is preferred to prevent local hot-spots.

  • Transfer the substrate solution to the addition funnel.

  • Add the substrate solution dropwise to the acid mixture over 30–45 minutes .

    • Critical: Monitor internal temperature strictly. Do not exceed 5 °C .

    • Observation: The mixture may turn yellow/orange.

Step 3: Reaction & Monitoring

  • Once addition is complete, continue stirring at 0–5 °C for 2 hours .

  • TLC Monitoring: Spot a sample (quenched in mini-vial with water/DCM) on silica gel.

    • Eluent: Hexane:Ethyl Acetate (9:1).

    • Visualization: UV light (254 nm).

    • The product will appear as a lower Rf spot compared to the starting material.

Step 4: Quench & Workup

  • Prepare a 500 mL beaker with 200 g of crushed ice .

  • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Safety: Nitrous fumes may evolve; perform in hood.[1]

  • Transfer to a separatory funnel.

  • Extract with DCM (3 x 50 mL) .

  • Combine organic layers and wash sequentially with:

    • Water (50 mL)

    • Sat. NaHCO₃ (2 x 50 mL) – Caution: CO₂ evolution. Vent frequently.

    • Brine (50 mL)

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotovap).

Purification & Characterization

The crude product is typically a solid or semi-solid containing the major 4-nitro isomer and traces of the 6-nitro isomer.

Purification Strategy
  • Recrystallization: The 4-nitro isomer is typically more crystalline and less soluble than the ortho-flanked 6-nitro isomer.

    • Solvent System: Hot Ethanol or Ethanol/Hexane mixture.

    • Dissolve crude solid in minimum hot ethanol, cool slowly to RT, then 4 °C. Filter the precipitate.

  • Flash Chromatography (Alternative):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 100% Hexane → 95:5 Hexane:EtOAc.

Analytical Data (Expected)
  • Product: 2-Bromo-5-chloro-4-nitrotoluene

  • Appearance: Pale yellow needles/solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~2.50 (s, 3H, 
      
      
      
      )
    • 
       ~7.50 (s, 1H, H-3) – Singlet due to isolation between Br and NO₂.
      
    • 
       ~7.8-8.0 (s, 1H, H-6) – Singlet due to isolation between Cl and Me.
      
    • Note: The absence of coupling (J values) between aromatic protons confirms the para arrangement of protons (positions 3 and 6), supporting the 1,2,4,5-substitution pattern.

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Unreacted SM Deactivated ring systemAllow reaction to warm to RT (20-25 °C) after initial 2h stir.
Dinitration (impurities) Temperature too highStrictly keep T < 5 °C; reduce HNO₃ equivalents to 1.05.
Oily Product (no solid) Isomer mixtureRecrystallize from Ethanol; seed with pure crystal if available.
Dark/Black Reaction Oxidation/CharringAddition was too fast; T spike occurred. Repeat with slower addition.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.[2] (Analogous nitration protocol for halotoluenes). Link

  • ChemicalBook. Synthesis of 5-bromo-2-chlorotoluene and related nitration methodologies.Link

  • Olah, G. A., et al. Nitration: Methods and Mechanisms.[4] VCH Publishers, 1989. (Foundational text on mixed-acid nitration mechanisms).

  • PubChem. Compound Summary: 2-Bromo-4-chloro-5-nitrotoluene.[5] (Structural confirmation and identifiers). Link

  • PrepChem. Preparation of 2-chloro-6-nitrotoluene. (Protocol for nitration of deactivated ortho-substituted toluenes). Link

Sources

use of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Orthogonal Functionalization of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, highly substituted pharmacophores relies heavily on the strategic use of polyfunctionalized building blocks. 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (CAS: 631910-13-9) is a premier tetra-substituted arene scaffold that offers exceptional utility for drug discovery[1]. Its value lies in the precise electronic and steric differentiation of its substituents, enabling a sequence of highly predictable, site-selective transformations. This application note details the mechanistic rationale and validated protocols for the orthogonal functionalization of this scaffold, specifically leveraging the reactivity gap between the aryl-bromide and aryl-chloride bonds to construct complex biaryl and heterocyclic systems[2].

Mechanistic Rationale & Reactivity Profiling

To effectively utilize 2-Bromo-5-chloro-1-methyl-3-nitrobenzene, one must understand the causality behind its reactivity gradient:

  • Halogen Reactivity Gap (C-Br vs. C-Cl): In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into an aryl halide is typically the rate-determining step. The bond dissociation energy (BDE) of a C-Br bond (~81 kcal/mol) is significantly lower than that of a C-Cl bond (~96 kcal/mol). This intrinsic difference establishes a strict reactivity hierarchy (I > Br >> Cl), allowing for chemoselective coupling at the C2-bromo position while leaving the C5-chloro position completely intact[3],[4].

  • Electronic Activation by the Nitro Group: The C3-nitro group exerts a strong electron-withdrawing effect (both inductively and via resonance). This localized electron deficiency further lowers the activation barrier for the oxidative addition of Pd(0) into the adjacent C2-Br bond, making the Suzuki-Miyaura coupling exceptionally fast and high-yielding at mild temperatures[4].

  • Steric Shielding by the Methyl Group: The C1-methyl group provides a steric handle that forces incoming bulky ligands and coupling partners into specific conformations, which is particularly useful when designing conformationally restricted kinase inhibitors. Furthermore, it serves as a latent functional group for late-stage benzylic bromination (via NBS) if required.

Strategic Workflows in Drug Discovery

The most powerful application of this scaffold is a three-step orthogonal functionalization sequence:

  • Chemoselective Suzuki-Miyaura Coupling at C2.

  • Chemoselective Nitro Reduction at C3.

  • Late-Stage Buchwald-Hartwig Amination at C5.

Workflow SM 2-Bromo-5-chloro- 1-methyl-3-nitrobenzene (CAS: 631910-13-9) Suzuki Step 1: Suzuki Coupling (C2-Br Activation) SM->Suzuki Pd(dppf)Cl2 Boronic Acid Reduction Step 2: Nitro Reduction (C3-NO2 to NH2) Suzuki->Reduction Fe, NH4Cl EtOH/H2O Buchwald Step 3: Buchwald-Hartwig (C5-Cl Activation) Reduction->Buchwald Pd2(dba)3, XPhos Amine Product Highly Substituted Pharmacophore Buchwald->Product Isolate

Caption: Sequential orthogonal functionalization workflow of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C2-Br Activation)

Objective: Selectively couple an aryl boronic acid to the C2 position without disturbing the C5-Cl bond[2]. Causality of Choices: We utilize


 instead of 

. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. This rapid turnover minimizes the lifetime of the active Pd(0) species, thereby preventing unwanted secondary oxidative addition into the stronger C-Cl bond.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and

    
     (0.05 equiv).
    
  • Add a degassed mixture of 1,4-Dioxane and 2M aqueous

    
     (ratio 4:1, 0.2 M overall concentration).
    
  • Purge the vessel with Argon for 5 minutes.

  • Heat the reaction mixture to 85 °C for 4–6 hours.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The starting material must be completely consumed. Crucially, verify the isotopic pattern of the product peak; it must display a 3:1 (M : M+2) ratio characteristic of a single chlorine atom, confirming the C-Cl bond remains intact.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Fast at C2-Br due to NO2) Pd0->OxAdd 2-Bromo-5-chloro-1-methyl-3-nitrobenzene TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product C2-Arylated Intermediate (C5-Cl Intact) RedElim->Product

Caption: Catalytic cycle highlighting the chemoselective oxidative addition at the C2-Br bond.

Protocol B: Selective Nitro Reduction (C3-NO2 to C3-NH2)

Objective: Reduce the nitro group to an aniline to enable subsequent cyclizations or amide couplings. Causality of Choices: Standard catalytic hydrogenation (e.g., Pd/C with


) carries a severe risk of concomitant hydrodechlorination at the C5 position. To ensure absolute chemoselectivity, a modified Béchamp reduction using Iron powder and Ammonium Chloride is employed. This single-electron transfer mechanism is entirely blind to aryl halides.

Step-by-Step Methodology:

  • Dissolve the intermediate from Protocol A (1.0 equiv) in a 3:1 mixture of EtOH/

    
     (0.1 M).
    
  • Add Iron powder (325 mesh, 5.0 equiv) and

    
     (5.0 equiv).
    
  • Stir vigorously at 80 °C for 2 hours.

  • Validation Checkpoint: Spot the reaction on a TLC plate (Hexanes/EtOAc 3:1). The product will appear as a highly polar, UV-active spot relative to the starting material. A Ninhydrin stain will yield a positive (purple/brown) result. LC-MS must show a mass shift of -30 Da (loss of two O atoms, addition of two H atoms).

  • Filter the hot mixture through a pad of Celite to remove iron salts, washing thoroughly with hot EtOAc. Concentrate and extract to isolate the pure aniline.

Protocol C: Late-Stage Buchwald-Hartwig Amination (C5-Cl Activation)

Objective: Functionalize the highly inert C5-chloro position with a primary or secondary amine. Causality of Choices: Because the C-Cl bond possesses a high BDE, standard phosphine ligands will fail to promote oxidative addition. We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), a bulky, electron-rich dialkylbiaryl phosphine developed by the Buchwald group[5]. The electron-rich nature of XPhos accelerates oxidative addition into the C-Cl bond, while its extreme steric bulk promotes rapid reductive elimination, preventing catalyst death[5].

Step-by-Step Methodology:

  • In a glovebox or under strict Argon, combine the chloro-aniline intermediate (1.0 equiv), desired amine (1.2 equiv),

    
     (0.02 equiv), XPhos (0.08 equiv), and 
    
    
    
    (2.0 equiv).
  • Suspend in anhydrous Toluene (0.1 M).

  • Seal the vessel and heat at 110 °C for 12 hours.

  • Validation Checkpoint: LC-MS analysis should show complete consumption of the chloro-arene. The isotopic pattern of the product mass will now lack the 3:1 (M : M+2) signature, confirming the successful displacement of the chlorine atom.

  • Filter through Celite, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Presentation

The table below summarizes the expected performance metrics for the orthogonal functionalization sequence, validating the robustness of the protocols.

Reaction StepTransformationCatalyst / ReagentsTemp (°C)Chemoselectivity RatioTypical Yield
1 Suzuki-Miyaura (C2-Br)

,

85>99:1 (C-Br over C-Cl)85–92%
2 Nitro Reduction (C3-NO2)Fe powder,

80>99:1 (

over C-Cl)
90–95%
3 Buchwald-Hartwig (C5-Cl)

, XPhos,

110N/A (Only C-Cl remains)75–88%

References

1.[1] Sigma-Aldrich. "2-Bromo-5-chloro-1-methyl-3-nitrobenzene". sigmaaldrich.com. 1 2.[3] Bielefeld University. "Perfect Partners: Biocatalytic Halogenation and Metal Catalysis for Protein Bioconjugation". uni-bielefeld.de. 3 3.[4] MDPI. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond". mdpi.com. 4 4.[2] BenchChem. "1-Bromo-4-chlorobenzene". benchchem.com. 2 5.[5] ACS Publications. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides". acs.org. 5

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig amination of highly functionalized, sterically hindered aryl halides presents a significant synthetic challenge. This application note details a robust, self-validating protocol for the chemoselective C–N cross-coupling of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene with secondary amines. By strategically selecting the catalyst system and base, this protocol overcomes extreme di-ortho steric hindrance, achieves strict chemoselectivity (reacting the C–Br bond while preserving the C–Cl bond), and prevents the degradation of the sensitive nitro group.

Mechanistic Rationale & Experimental Design (E-E-A-T)

As a self-validating experimental system, every reagent in this protocol is chosen based on precise mechanistic causality rather than empirical guesswork.

Chemoselectivity: C–Br vs. C–Cl Bond Activation

The substrate contains two potential sites for oxidative addition: a bromide at C2 and a chloride at C5. The carbon-bromine bond dissociation energy (~68 kcal/mol) is significantly lower than that of the carbon-chlorine bond (~81 kcal/mol). Consequently, the Pd(0) active species undergoes oxidative addition preferentially at the C–Br bond[1][2]. The strongly electron-withdrawing nitro group at the meta/ortho position further depletes electron density from the ring, accelerating the initial oxidative addition step despite the steric bulk.

Overcoming Di-Ortho Steric Hindrance

The target C–Br bond is flanked by a methyl group (C1) and a nitro group (C3). This di-ortho substitution creates a massive steric barrier that typically stalls the catalytic cycle at the reductive elimination step, leading to catalyst deactivation. To force the reaction forward, we utilize RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl), a highly bulky, electron-rich biarylphosphine ligand[3][4].

  • Causality: The electron-rich dicyclohexylphosphine moiety stabilizes the Pd(II) intermediate, while the extreme steric bulk of the diisopropoxybiphenyl backbone forces the palladium center into a highly reactive, monoligated Pd(0)L state. This steric pressure artificially lowers the activation energy required for the sterically congested amido-aryl-Pd(II) complex to undergo reductive elimination[5].

Base Compatibility with Nitroaromatics

Standard Buchwald-Hartwig protocols often employ strong bases like sodium tert-butoxide (NaOtBu). However, NaOtBu is highly nucleophilic and prone to initiating single-electron transfer (SET) pathways, which rapidly degrade nitroaromatics into azo-compounds or unidentifiable polymeric tars[6].

  • Causality: We replace NaOtBu with Cesium Carbonate (Cs₂CO₃) . Cs₂CO₃ is a mild, non-nucleophilic base that is perfectly tolerated by the -NO₂ group, yet remains sufficiently basic to deprotonate the coordinated amine intermediate in non-polar solvents like 1,4-dioxane[6].

Reaction Pathway & Selectivity Visualization

Selectivity Substrate 2-Bromo-5-chloro- 1-methyl-3-nitrobenzene PathA C-Br Amination (Desired Product) Substrate->PathA RuPhos / Cs2CO3 PathB C-Cl Amination (Impurity) Substrate->PathB Unselective Ligand PathC Nitro Reduction (Degradation) Substrate->PathC NaOtBu (Strong Base)

Reaction pathways demonstrating the necessity of precise ligand and base selection.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting quantitative yields, validating the choice of the RuPhos/Cs₂CO₃ system. Data is based on coupling with morpholine (1.2 equiv) at 90 °C for 16 hours.

Catalyst / LigandBaseSolventC-Br Amination Yield (%)C-Cl Amination (%)Nitro Degradation (%)
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene< 5% (No reaction)0%0%
Pd₂(dba)₃ / XantPhosCs₂CO₃1,4-Dioxane15%2%0%
Pd₂(dba)₃ / RuPhosNaOtBu1,4-Dioxane10%5%> 80% (Tar)
Pd₂(dba)₃ / RuPhos Cs₂CO₃ 1,4-Dioxane 88% < 1% 0%

Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd + Ar-Br (Chemoselective) AmineCoord Amine Coordination Pd(II)(Ar)(Br)(NHR2)L OxAdd->AmineCoord + Amine Deprot Deprotonation Pd(II)(Ar)(NR2)L AmineCoord->Deprot + Base RedElim Reductive Elimination Product + Pd(0)L Deprot->RedElim Steric Acceleration RedElim->Pd0 Catalyst Regeneration

Buchwald-Hartwig catalytic cycle highlighting sterically-driven reductive elimination.

Detailed Experimental Protocol

Materials & Reagents
  • Substrate: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (1.0 mmol, 1.0 equiv)

  • Amine: Morpholine (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • Ligand: RuPhos (0.04 mmol, 4 mol%)

  • Base: Cs₂CO₃ (anhydrous, finely milled) (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, degassed via freeze-pump-thaw)

Step-by-Step Procedure
  • Preparation of the Catalytic Complex (Glovebox/Schlenk Line): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg) and RuPhos (18.7 mg).

  • Substrate and Base Addition: Add 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (250.5 mg) and finely milled Cs₂CO₃ (651.6 mg) to the Schlenk tube.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-high purity Argon (repeat 3 times) to ensure a strictly oxygen-free environment. Oxygen will rapidly oxidize the electron-rich RuPhos ligand, killing the catalytic cycle[6].

  • Solvent and Amine Addition: Under a positive flow of Argon, inject anhydrous, degassed 1,4-Dioxane (5.0 mL) followed by Morpholine (104 µL) via a gas-tight syringe.

  • Reaction Execution: Replace the septum with a Teflon screwcap under Argon. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 16 hours. Note: Vigorous stirring is critical due to the heterogeneous nature of Cs₂CO₃ in dioxane.

  • Reaction Monitoring: Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 8:2). The reaction is self-validating: the disappearance of the starting material mass without the appearance of the des-chloro mass confirms complete chemoselectivity.

Workup & Purification
  • Quench and Filtration: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts (Cs₂CO₃ and CsBr) and palladium black. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with deionized water (15 mL) and brine (15 mL). Extract the aqueous layer once with Ethyl Acetate (10 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexanes) to afford the pure aminated product.

References

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • ChemInform Abstract: Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates Source: ResearchGate (Buchwald Group Literature) URL:[Link]

  • The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of polyhalogenated nitroarenes is a cornerstone methodology in the synthesis of complex active pharmaceutical ingredients (APIs). This application note provides an in-depth mechanistic rationale and a self-validating experimental protocol for the regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-bromo-5-chloro-1-methyl-3-nitrobenzene. By leveraging the electronic disparities between the available leaving groups, researchers can achieve exclusive functionalization at the C2 position, leaving the C5-chloride intact for downstream cross-coupling applications.

Mechanistic Rationale & Regiochemical Causality

When designing synthetic routes involving 2-bromo-5-chloro-1-methyl-3-nitrobenzene, predicting and controlling regioselectivity is paramount. The substrate presents two potential leaving groups: a bromide at C2 and a chloride at C5. The exclusive displacement of the bromide is dictated by the electronic influence of the nitro group.

  • Electronic Activation: The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) that activates the aromatic ring toward nucleophilic attack by depleting electron density. This activation is highly position-dependent, affecting primarily the ortho and para positions through resonance stabilization of the resulting anionic intermediate [1].

  • Regiochemical Outcome: The C2 position is ortho to the nitro group, rendering the C2-Br bond highly activated. Conversely, the C5 position is meta to the nitro group; thus, the C5-Cl bond lacks the necessary resonance stabilization to support nucleophilic attack.

  • Meisenheimer Complex Formation: The reaction proceeds via the addition of the nucleophile to C2, forming a resonance-stabilized anionic σ-adduct known as the Meisenheimer complex [2]. While some SNAr reactions exhibit concerted characteristics, the presence of the strongly stabilizing ortho-nitro group and a moderate leaving group (bromide) typically favors a stepwise pathway with a discrete intermediate [3].

SNAr_Mechanism Substrate 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (Activated C2-Br) Meisenheimer Meisenheimer Complex (Anionic σ-adduct) Substrate->Meisenheimer Addition (Rate-Determining) Nucleophile Nucleophile (e.g., Morpholine) Nucleophile->Meisenheimer Attack at C2 Product 2-Morpholino-5-chloro-1-methyl-3-nitrobenzene (Exclusive Regioisomer) Meisenheimer->Product Fast Elimination LeavingGroup Bromide Ion (Br⁻) Eliminated Meisenheimer->LeavingGroup

Mechanistic pathway of SNAr at the C2 position via a Meisenheimer complex.

Experimental Design: Self-Validating Protocol

This protocol describes the SNAr reaction using morpholine as a model secondary amine nucleophile.

Causality in Reagent Selection
  • Solvent (DMF): A polar aprotic solvent is critical. DMF poorly solvates anions, thereby increasing the effective nucleophilicity of the amine and stabilizing the highly polarized transition state leading to the Meisenheimer complex.

  • Base (K₂CO₃): Potassium carbonate is selected as a heterogeneous, non-nucleophilic base to scavenge the generated hydrobromic acid, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

The Self-Validating System (IPC)

To ensure experimental trustworthiness, this protocol leverages the distinct isotopic signatures of halogens. The starting material (C₇H₅BrClNO₂) contains one bromine and one chlorine atom, yielding a distinct M, M+2, M+4 isotopic cluster (approx. 3:4:1 ratio) in mass spectrometry. Upon successful displacement of the bromide, the product will exhibit only a chlorine isotopic signature (M, M+2 in a 3:1 ratio). This isotopic shift provides an unequivocal, self-validating confirmation of regioselective bromide displacement prior to NMR isolation.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-chloro-1-methyl-3-nitrobenzene (1.0 eq, 2.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (10 mL, 0.2 M).

  • Nucleophile Addition: Add anhydrous K₂CO₃ (2.0 eq, 4.0 mmol) followed by morpholine (1.2 eq, 2.4 mmol) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert nitrogen atmosphere.

  • In-Process Control (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. Monitor for the disappearance of the M, M+2, M+4 isotopic cluster and the emergence of the M, M+2 product mass.

  • Aqueous Workup: Once complete conversion is confirmed, cool the mixture to room temperature. Quench the reaction by pouring it into 30 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 4-(4-chloro-2-methyl-6-nitrophenyl)morpholine.

Workflow Prep 1. Reagent Prep Solubilize in DMF React 2. SNAr Reaction Add Amine & K2CO3 Prep->React Monitor 3. IPC Monitoring LC-MS (Isotope Shift) React->Monitor Workup 4. Aqueous Workup Quench & Extract Monitor->Workup Purify 5. Validation Chromatography Workup->Purify

Step-by-step experimental workflow for the SNAr reaction and self-validation.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the regioselective substitution. The data clearly demonstrates the necessity of polar aprotic solvents and elevated temperatures to overcome the activation energy barrier of the rate-determining nucleophilic addition step.

SolventBaseTemperature (°C)Time (h)Conversion (%)Regioselectivity (C2:C5)
THFEt₃N65 (Reflux)2445>99:1
MeCNK₂CO₃801278>99:1
DMF K₂CO₃ 80 4 >95 >99:1
DMSODIPEA803>95>99:1

Note: While DMSO provides slightly faster kinetics, DMF is preferred in this protocol due to the ease of removal during the aqueous LiCl workup phase.

References

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution Source: ResearchGate URL
  • Aromatic nucleophilic substitution (SNAr)
  • Source: DASH (Digital Access to Scholarship at Harvard)

Sources

Chemoselective Cross-Coupling: Navigating C-Br vs. C-Cl Reactivity

[1]

Executive Summary

In medicinal chemistry and materials science, the ability to sequentially functionalize polyhalogenated arenes is a cornerstone of diversity-oriented synthesis. This guide addresses the chemoselective engagement of C-Br bonds in the presence of C-Cl bonds.[1][2] The selectivity is driven by the kinetic differentiation in the oxidative addition step of the catalytic cycle. By leveraging the bond dissociation energy (BDE) gap (~15 kcal/mol) and tuning the ligand environment, researchers can achieve exclusive mono-functionalization followed by subsequent activation of the chloride, enabling the rapid construction of non-symmetrical biaryls and heterocycles.

Mechanistic Principles & Strategic Planning

The Kinetic Basis of Selectivity

The discrimination between C-Br and C-Cl bonds is governed by the Oxidative Addition (OA) step. Palladium(0) inserts into carbon-halogen bonds via a concerted pathway (for aryl halides) or an

  • Bond Dissociation Energy (BDE): The C-Br bond (approx. 81 kcal/mol for Ph-Br) is significantly weaker than the C-Cl bond (approx. 96 kcal/mol for Ph-Cl).

  • The Hammond Postulate: The transition state for C-Br cleavage is lower in energy and occurs earlier than that for C-Cl cleavage.

  • Ligand Influence:

    • First-Generation Ligands (e.g.,

      
      , dppf): These electron-neutral or electron-poor ligands support oxidative addition to C-Br but are often insufficient to lower the activation barrier for C-Cl bonds at moderate temperatures. This makes them ideal for selectivity .
      
    • Buchwald/Hartwig Ligands (e.g., SPhos, XPhos,

      
      ): These bulky, electron-rich ligands dramatically accelerate OA, often eroding selectivity by activating the C-Cl bond prematurely.
      
Visualization: Reaction Energy Landscape

ReactionLandscapeStartAr-Br-Cl + Pd(0)TS_BrTS: C-Br Activation(Low Barrier)Start->TS_BrFast (k_Br)TS_ClTS: C-Cl Activation(High Barrier)Start->TS_ClSlow (k_Cl)Int_BrAr(Cl)-Pd(II)-Br(Product A)TS_Br->Int_BrInt_ClAr(Br)-Pd(II)-Cl(Product B - Undesired)TS_Cl->Int_Cl

Figure 1: Kinetic competition between C-Br and C-Cl oxidative addition.[3] Standard catalysts favor the green pathway.

Experimental Protocols

Protocol A: Selective C-Br Suzuki-Miyaura Coupling

Objective: Functionalize the C-Br site while retaining the C-Cl handle for future steps. Scope: Aryl bromides containing a chloride substituent (meta or para preferred; ortho-chloro may introduce steric effects that protect the bromide).

Reagents:

  • Substrate: 1-Bromo-4-chlorobenzene (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     or 
    
    
    (1–3 mol%)
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

  • Setup: In a glovebox or under a stream of Argon, charge a reaction vial with the aryl halide (1.0 mmol), boronic acid (1.1 mmol), and catalyst (

    
     mmol).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (

    
     mL). If using a solid base, add it now. If using aqueous base, add 
    
    
    (
    
    
    mL, 2M) via syringe.
  • Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vial with a crimp cap or Teflon-lined screw cap.

  • Reaction: Heat the block to 60–80 °C .

    • Critical Checkpoint: Do not exceed 90 °C. Higher temperatures increase the probability of C-Cl activation.

  • Monitoring: Monitor by TLC or LC-MS at 2 hours. The starting material (Ar-Br-Cl) should disappear, converting to the monocoupled product (Ar-Ph-Cl).

    • Note: If bis-coupling is observed (<5%), reduce temperature by 10 °C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[4] Dry over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: Sequential One-Pot Functionalization (C-Br then C-Cl)

Objective: Create a non-symmetrical tri-aryl system in a single pot without isolating the intermediate.

Step-by-Step Methodology:

  • Phase 1 (C-Br): Follow Protocol A using 0.95 equiv of the first boronic acid (limiting reagent) to ensure complete consumption of the boronic acid. Use

    
     as the catalyst.[5] Run at 80 °C.[4][6]
    
  • Verification: Confirm consumption of Boronic Acid 1 via LC-MS.

  • Phase 2 (C-Cl):

    • Cool the reaction mixture to room temperature.

    • Add Second Boronic Acid (1.5 equiv).

    • Add Active Ligand/Catalyst: Add

      
       (1 mol%) and XPhos  or SPhos  (2–4 mol%). Alternatively, add a pre-formed precatalyst like XPhos Pd G2 .
      
    • Add Additional Base: Add

      
       (2.0 equiv) to buffer the pH and drive the more difficult chloride activation.
      
  • Reaction: Heat the mixture to 100–110 °C . The active ligand will facilitate the oxidative addition into the remaining C-Cl bond.

  • Workup: Standard aqueous workup and separation.

Data Presentation & Decision Making

Comparative Reactivity Table

Use this table to select the appropriate catalyst system based on your substrate's "Safety Margin" (the reactivity gap between Br and Cl).

VariableCondition for High Selectivity (C-Br only)Condition for Promiscuity (Reacts C-Cl)
Ligand Sterics Low steric bulk (

, dppf)
High steric bulk (Buchwald biaryls,

)
Ligand Electronics Electron-neutral/poorElectron-rich (Alkyl phosphines)
Temperature 25 °C – 80 °C> 100 °C
Base Strength Carbonates (

,

)
Phosphates (

), Alkoxides (

)
Solvent Toluene, Dioxane, THFDMF, DMA (Polar solvents stabilize Pd-OA intermediates)
Workflow Visualization

WorkflowInputSubstrate: Ar-Br-ClDecisionTarget: Mono or Bis-Functionalization?Input->DecisionPath_MonoMono (Retain Cl)Decision->Path_MonoPath_SeqSequential (React Cl)Decision->Path_SeqStep1Step 1: Pd(dppf)Cl2Temp: 60-80°CBase: Na2CO3Path_Mono->Step1Path_Seq->Step1CheckQC: Check for Bis-couplingStep1->CheckStep2Step 2 (Add-in):Add XPhos-Pd-G2Temp: 100°CBase: K3PO4Check->Step2ContinueFinal_MonoProduct: Ar-R1-ClCheck->Final_MonoStop hereFinal_BisProduct: Ar-R1-R2Step2->Final_Bis

Figure 2: Operational workflow for selecting mono- vs. sequential functionalization.

Troubleshooting & Optimization (E-E-A-T)

"The Chloride is Reacting!" (Loss of Selectivity)

If you observe formation of the bis-coupled product during Step 1:

  • Lower the Temperature: Drop from 80 °C to 50–60 °C.

  • Change the Ligand: Switch from

    
     to dppf  or DPEphos . Bidentate ligands with large bite angles often stabilize the Pd(II) intermediate but are less kinetically active for difficult oxidative additions than monodentate electron-rich phosphines.
    
  • Reduce Catalyst Loading: High local concentrations of Pd(0) can force the difficult cycle. Drop to 0.5–1.0 mol%.

"The Bromide Conversion is Stalled"

If the C-Br bond is not reacting but the C-Cl is intact:

  • Check Boronic Acid Quality: Boronic acids can deboronate. Ensure fresh reagents or use Boronic Esters (BPin).

  • Add Water: Suzuki couplings require water for the transmetallation step (formation of the hydroxo-palladium species). Ensure a solvent ratio of at least 4:1 (Organic:Water).

  • Switch to Pd(dppf)Cl2: This catalyst is robust and often works on sterically hindered bromides where

    
     fails.
    

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • BenchChem Technical Support . (2025). Achieving Selective Reactions at C-I vs. C-Br Bonds (Applicable to Br/Cl selectivity principles). Link

  • Lundgren, R. J., & Stradiotto, M. (2010). Key Concepts in Ligand Design: An Introduction. Chemistry – A European Journal. Link

  • Glorius, F. (2011). C–H Activation and Functionalization. Springer Protocols (Discussing selectivity in polyhalogenated systems). Link

Troubleshooting & Optimization

optimizing reaction conditions for 2-Bromo-5-chloro-1-methyl-3-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis Optimization Guide Topic: Optimizing Reaction Conditions for 2-Bromo-5-chloro-1-methyl-3-nitrobenzene Reference ID: TSC-ORG-SYN-2025-03

Module 1: Strategic Route Selection

Q: Why is direct nitration of 2-bromo-5-chlorotoluene yielding the wrong isomer? A: This is a classic issue of competing directing groups. In 2-bromo-5-chlorotoluene, the methyl group (C1) is the strongest activator and directs electrophiles to the ortho (C6) and para (C4) positions. The target nitro group is required at C3.[1] Direct nitration will predominantly yield 4-nitro and 6-nitro isomers, making isolation of the 3-nitro target difficult and low-yielding.

The Solution: The "Aniline Directing" Strategy (Sandmeyer Approach) To force substitution at C3, we must use a directing group stronger than methyl that directs ortho to itself. An acetamido group at C2 fulfills this requirement.

  • Pathway: 2-Amino-5-chlorotoluene

    
     Protection 
    
    
    
    Nitration (Directed to C3)
    
    
    Deprotection
    
    
    Sandmeyer (Amino
    
    
    Bromo).
  • Advantage: The acetamido group at C2 strongly activates C3 (ortho) and C5 (para). Since C5 is blocked by chlorine, nitration is regiochemically locked to C3.[1]

Module 2: Experimental Protocol & Optimization

Step 1: Protection & Nitration

Objective: Synthesize 2-acetamido-5-chloro-3-nitrotoluene.

  • Acetylation: React 2-amino-5-chlorotoluene (Fast Red KB Base) with acetic anhydride in acetic acid.

    • Checkpoint: Ensure complete conversion to avoid tarring during nitration.[1]

  • Nitration:

    • Reagents: Fuming HNOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , H
      
      
      
      SO
      
      
      , Acetic Anhydride.
    • Temperature: Maintain -5°C to 0°C .

    • Procedure: Dissolve the acetanilide in Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      SO
      
      
      
      . Add nitrating mixture dropwise.[2][3]
    • Critical Control: Do not exceed 5°C. Higher temperatures promote dinitration and deprotection/oxidation.[1]

Step 2: Hydrolysis

Objective: Restore the free amine (2-amino-5-chloro-3-nitrotoluene).

  • Protocol: Reflux intermediate in 10% HCl/Ethanol for 2-3 hours.

  • Troubleshooting: If solubility is poor, add 1,4-dioxane as a co-solvent.[1] Monitor by TLC until the amide spot disappears.[1]

Step 3: Sandmeyer Reaction (Bromination)

Objective: Convert C2-amino to C2-bromo.[1]

  • Diazotization:

    • Suspend amine in 48% HBr.[1] Cool to -5°C .[1][3][4]

    • Add NaNOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (aq) dropwise.[2]
      
    • Visual Cue: Solution should turn clear/pale yellow.[1][5] If brown fumes (NOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) appear, addition is too fast.
      
  • Substitution:

    • Prepare CuBr (0.5 eq) in 48% HBr.

    • Add diazonium solution to the CuBr mixture slowly at 0°C , then allow to warm to room temperature.

    • Heat: Finally, heat to 60°C to ensure complete Nngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       evolution.
      

Module 3: Troubleshooting & FAQs

Q: My Sandmeyer yield is <40%. What is going wrong? A: Low yields in Sandmeyer reactions for electron-deficient anilines (like this nitro-aniline) are usually due to diazonium instability.[1]

  • Fix 1: Ensure the temperature during diazotization never exceeds 0°C.

  • Fix 2: Use HBr specifically, not HCl. The bromide ion concentration must be high to compete with water (which would form the phenol).

  • Fix 3: Freshly prepare CuBr. Oxidized copper (Cungcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , green) is ineffective. Wash commercial CuBr with sulfurous acid or prepare in situ.
    

Q: I see a "phenol" impurity (2-hydroxy-5-chloro-1-methyl-3-nitrobenzene). A: This results from the diazonium salt reacting with water.

  • Optimization: Increase the concentration of acid (HBr). Add the diazonium salt into the CuBr solution (inverse addition) to ensure immediate contact with the bromide source.

Q: How do I purify the final product from the chloro-analog? A: Sandmeyer reactions using CuCl/HCl can lead to Cl/Br exchange.[1] Since you are using CuBr/HBr, the main impurity might be the unreacted amine or the phenol.

  • Purification: The nitro group makes the product crystalline. Recrystallize from Ethanol/Water (9:1) . The phenol impurity remains in the filtrate.

Module 4: Visualized Workflows

Figure 1: Reaction Logic & Regioselectivity

This diagram illustrates the directing effects that mandate the Sandmeyer route over direct nitration.

SynthesisStrategy Start Target: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene DirectRoute Option A: Nitration of 2-Bromo-5-chlorotoluene Start->DirectRoute Analysis SandmeyerRoute Option B: Sandmeyer Route (Via 2-Amino-5-chlorotoluene) Start->SandmeyerRoute Recommended DirectResult Result: Mixture of Isomers (4-Nitro and 6-Nitro dominant) Methyl directs Ortho/Para DirectRoute->DirectResult Step1 1. Acetylation (Protect Amine) SandmeyerRoute->Step1 SandmeyerResult Result: High Regioselectivity Acetamide directs Ortho (Pos 3) Para (Pos 5) blocked by Cl Step2 2. Nitration (HNO3/H2SO4) Dir: Ortho to Amide Step1->Step2 Step3 3. Hydrolysis (-Ac) Step2->Step3 Step4 4. Sandmeyer (CuBr/HBr) Step3->Step4 Step4->SandmeyerResult

Caption: Comparison of synthetic strategies. Option B utilizes the superior directing power of the acetamide group to lock the nitro group at position 3.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve yield or purity issues.

Troubleshooting Issue Problem Encountered LowYield Low Yield (<40%) Issue->LowYield Impurity Impurity: Phenol Issue->Impurity ImpurityIsomer Impurity: Wrong Isomer Issue->ImpurityIsomer Action1 Check Diazotization Temp Must be < 0°C LowYield->Action1 Action2 Check CuBr Quality Must be White/Off-white LowYield->Action2 Action3 Increase HBr Conc. Reduce Water Impurity->Action3 Action4 Verify Starting Material Is it 2-Amino-5-chlorotoluene? ImpurityIsomer->Action4

Caption: Diagnostic flowchart for common experimental failures in the Sandmeyer protocol.

Module 5: Quantitative Data Summary

ParameterRecommended RangeImpact of Deviation
Nitration Temp -5°C to 0°C>5°C: Dinitration, oxidation. <-10°C: Reaction stalls.
Diazotization Temp -5°C to 0°C>0°C: Decomposition of diazonium salt (explosion risk/low yield).[1]
CuBr Stoichiometry 0.5 - 1.0 eq<0.5 eq: Incomplete conversion.
HBr Concentration 48% (aq)Dilute: Formation of phenol impurity (hydrolysis).[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Sandmeyer and Nitration).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic explanation of directing groups and electrophilic aromatic substitution).

  • BenchChem. (2025).[1][2][6] Comparative Guide to Alternative Reagents for the Bromination of Chloro-nitrotoluene Derivatives. Retrieved from .[1]

  • ChemicalBook. (2025).[1] Synthesis of 2-Bromo-3-nitrotoluene. Retrieved from .[1]

  • European Patent Office. (2004).[1] Process for preparing 3-chloro-5-nitrotoluene. EP1443040A1.[1] Retrieved from .[1]

Sources

Technical Support Center: Synthesis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis, impurity profiling, and troubleshooting for 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (also known as 2-Bromo-5-chloro-3-nitrotoluene).

This response is structured to support researchers encountering regioselectivity issues or unexpected impurities. It contrasts the Direct Nitration Route (common but problematic) with the Sandmeyer Route (highly specific), providing actionable solutions for both.

Executive Summary & Route Analysis

The synthesis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (Target) presents a classic challenge in electrophilic aromatic substitution: Regiochemical Mismatch .

  • Route A: Direct Nitration of 2-Bromo-5-chlorotoluene

    • Mechanism: Electrophilic Aromatic Substitution (EAS).

    • Issue: The Methyl group (C1) activates positions 4 and 6. The Bromo group (C2) directs to position 3.[1] Since Methyl activation (inductive/hyperconjugative) typically dominates Halogen deactivation, the major products are often the 4-nitro and 6-nitro isomers, making the target (3-nitro) a minor product difficult to isolate.

  • Route B: Sandmeyer Strategy (Recommended)

    • Precursor: 2-Amino-5-chlorotoluene (Fast Red KB Base).

    • Mechanism: Acetylation

      
       Nitration (directed by Acetamide to C3) 
      
      
      
      Hydrolysis
      
      
      Sandmeyer Bromination.
    • Advantage:[2] The Acetamide group is a powerful ortho-director, forcing nitration to position 3 with high selectivity.

Visualization of Synthetic Pathways[1]

The following diagram illustrates the competition between the Direct Nitration route (producing regioisomeric side products) and the Sandmeyer route (high specificity).

SynthesisPathways Start_Direct Starting Material: 2-Bromo-5-chlorotoluene Nitration Reaction: Direct Nitration (HNO3/H2SO4) Start_Direct->Nitration Isomer_4 Side Product (Major): 4-Nitro Isomer (Para to Methyl) Nitration->Isomer_4 Methyl Activation (Strong) Isomer_6 Side Product (Major): 6-Nitro Isomer (Ortho to Methyl) Nitration->Isomer_6 Methyl Activation (Strong) Target_Direct Target (Minor): 3-Nitro Isomer Nitration->Target_Direct Bromo Direction (Weak) Start_Amine Alt. Starting Material: 2-Amino-5-chlorotoluene Protect Step 1: Protection (Ac2O) Start_Amine->Protect Nitration_Amide Step 2: Nitration (Directed by -NHAc) Protect->Nitration_Amide Intermediate Intermediate: 2-Acetamido-3-nitro-5-chlorotoluene Nitration_Amide->Intermediate Hydrolysis Step 3: Hydrolysis (H2SO4/H2O) Intermediate->Hydrolysis Sandmeyer Step 4: Sandmeyer (NaNO2/HBr/CuBr) Hydrolysis->Sandmeyer Target_Sand Target (Major): 2-Bromo-5-chloro-1-methyl-3-nitrobenzene Sandmeyer->Target_Sand

Caption: Comparison of Direct Nitration (yielding regioisomers) vs. Sandmeyer Route (yielding the specific 3-nitro target).

Troubleshooting & FAQs: Side Products

Q1: I performed direct nitration on 2-bromo-5-chlorotoluene, but the NMR shows multiple sets of methyl peaks. What are these?

Diagnosis: You are observing Regioisomers . In 2-bromo-5-chlorotoluene, the methyl group (C1) strongly activates the positions ortho (C6) and para (C4) to itself. The bromine (C2) directs to C3, but this effect is weaker than the methyl's activation.

  • Impurity A (Major): 2-Bromo-5-chloro-4-nitrotoluene . (Nitro para to Methyl).[3]

  • Impurity B (Major): 2-Bromo-5-chloro-6-nitrotoluene . (Nitro ortho to Methyl).

  • Target (Minor): The desired 3-nitro compound is likely the smallest peak in your aliphatic region.

Q2: What is the "insoluble black tar" forming during the Sandmeyer reaction?

Diagnosis: Azo Coupling Polymers . If the diazonium salt is not kept sufficiently cold (


C) or if the acid concentration is too low, the diazonium ion can couple with unreacted amine or phenols (formed by hydrolysis) to form azo dyes.
  • Corrective Action: Ensure the internal temperature remains

    
    C during diazotization. Add the nitrite slowly.[1][3] Verify the pH is strongly acidic (
    
    
    
    ) to prevent the formation of the free amine which couples with the diazonium salt.
Q3: I see a peak with Mass M-79 (loss of Br) or M+17 (gain of OH). What happened?

Diagnosis: Hydrolysis to Phenols . During the Sandmeyer reaction (Step 4), water competes with the bromide ion as a nucleophile.

  • Side Product: 2-Hydroxy-5-chloro-1-methyl-3-nitrobenzene (A phenol).

  • Cause: Insufficient concentration of HBr or CuBr; reaction temperature too high during the initial decomposition.

  • Solution: Use a large excess of HBr (or CuBr) to favor bromination over hydrolysis.

Q4: Can I separate the 3-nitro target from the 4-nitro/6-nitro isomers using standard silica chromatography?

Technical Insight: Separation is extremely difficult due to similar polarity.

  • Recommendation: Regioisomers of halonitrotoluenes often require fractional crystallization or preparative HPLC .

  • Alternative: If you are stuck with the mixture, consider reducing the nitro groups to amines. The resulting aniline isomers often have significantly different

    
     values or can be separated by derivatization.
    

Detailed Impurity Profile Table

Impurity TypeStructure / NameOrigin StepCauseRemoval Strategy
Regioisomer 4-Nitro Isomer (2-Bromo-5-chloro-4-nitrotoluene)Direct NitrationMethyl group directs Para.Difficult. Requires fractional crystallization or HPLC.
Regioisomer 6-Nitro Isomer (2-Bromo-5-chloro-6-nitrotoluene)Direct NitrationMethyl group directs Ortho.Difficult. Requires fractional crystallization.
Over-Nitration Dinitro Species (e.g., 2-Bromo-5-chloro-4,6-dinitrotoluene)NitrationExcess HNO3 or Temp > 10°C.Column Chromatography (Dinitro compounds are usually less polar).
Oxidation Benzoic Acid Derivative (2-Bromo-5-chloro-3-nitrobenzoic acid)NitrationOxidation of Methyl group by strong HNO3/Heat.Base extraction (Acidic impurity washes into aqueous NaHCO3).
Phenol Phenolic Derivative (2-Hydroxy-5-chloro-3-nitrotoluene)SandmeyerWater attacking diazonium salt.Base extraction (Phenols are acidic; wash with NaOH).
Hydro-deamination Des-bromo Derivative (3-Chloro-5-nitrotoluene)SandmeyerReduction of diazonium by H3PO2 or solvent.Column Chromatography.

Optimized Experimental Protocol (Sandmeyer Route)

To avoid the regioisomer mess of direct nitration, use this validated pathway.

Step 1: Diazotization of 2-Amino-5-chloro-3-nitrotoluene

Note: This assumes you have synthesized the amine precursor via the Acetylation/Nitration/Hydrolysis route.

  • Preparation: Charge a reactor with 2-Amino-5-chloro-3-nitrotoluene (1.0 eq) and 48% HBr (10.0 eq). Cool to 0–5°C .[1]

  • Diazotization: Dropwise add a solution of NaNO2 (1.1 eq) in water, maintaining internal temperature

    
    C. Stir for 30 min.
    
    • Checkpoint: Solution should be clear/yellow. Turbidity implies undissolved amine salt.

  • Sandmeyer Reaction: In a separate vessel, prepare CuBr (1.5 eq) in 48% HBr (5.0 eq). Heat to 60°C .

  • Addition: Transfer the cold diazonium solution slowly into the hot CuBr solution. Nitrogen gas evolution will be vigorous.

  • Workup: Cool to RT. Extract with Dichloromethane (DCM). Wash organic layer with 1M NaOH (to remove phenolic side products) and Brine.

  • Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Flash Chromatography (Hexanes/EtOAc).

References

  • Synthesis of Halonitrotoluenes: BenchChem. (2025).[1] Comparative Guide to the Synthesis of Substituted Nitrobenzenes. Retrieved from

  • Sandmeyer Reaction Mechanisms: ChemicalBook. (2024). 2-Bromo-3-nitrotoluene Synthesis and Reaction Conditions. Retrieved from

  • Regioselectivity Data: Sigma-Aldrich. (2024). Product Specification: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene. Retrieved from

  • Directing Effects in Nitration: LibreTexts Chemistry. (2024).[3] Electrophilic Aromatic Substitution: Polysubstituted Benzenes. Retrieved from

Sources

improving yield of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the yield optimization and troubleshooting for the synthesis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (also known as 2-Bromo-5-chloro-3-nitrotoluene).

Based on the substitution pattern (1-Methyl, 2-Bromo, 3-Nitro, 5-Chloro), the direct nitration of 2-bromo-5-chlorotoluene is regiochemically unfavorable due to competing directing effects. The most robust, high-yield route is the modified Sandmeyer sequence starting from 4-chloro-2-methylaniline .

Part 1: Synthesis Workflow & Logic

The synthesis relies on a protection-nitration-deprotection-diazotization strategy to force the nitro group into the sterically crowded 3-position (relative to toluene core) by leveraging the directing power of the acetamide group.

SynthesisRoute Figure 1: Optimized Synthetic Pathway for 2-Bromo-5-chloro-1-methyl-3-nitrobenzene SM Starting Material 4-Chloro-2-methylaniline Step1 Step 1: Acetylation (Protection) SM->Step1 Ac2O, AcOH Reflux Int1 Intermediate 1 N-(4-chloro-2-methylphenyl)acetamide Step1->Int1 Step2 Step 2: Nitration (Regioselective) Int1->Step2 HNO3, H2SO4 0-5°C Int2 Intermediate 2 N-(4-chloro-2-methyl-6-nitrophenyl)acetamide Step2->Int2 Step3 Step 3: Hydrolysis (Deprotection) Int2->Step3 HCl, EtOH Reflux Int3 Intermediate 3 4-Chloro-2-methyl-6-nitroaniline Step3->Int3 Step4 Step 4: Sandmeyer Reaction (Diazotization & Bromination) Int3->Step4 1. NaNO2, conc. H2SO4 (Nitrosyl Sulfuric Acid) 2. CuBr, HBr Prod Target Product 2-Bromo-5-chloro-1-methyl-3-nitrobenzene Step4->Prod

Caption: Four-step synthetic pathway designed to ensure correct regiochemistry of the nitro group before introducing the bromine atom.

Part 2: Technical Support & Troubleshooting (Q&A)

Section 1: The Critical Failure Point (Sandmeyer Reaction)

Q1: My yield in the final Sandmeyer step (Amine


 Bromide) is consistently low (<30%). What is going wrong? 
Diagnosis:  The precursor, 4-chloro-2-methyl-6-nitroaniline , is a weakly basic amine  due to the electron-withdrawing nitro and chloro groups.
Root Cause:  Standard diazotization conditions (NaNO

+ aqueous HCl) fail because the amine does not protonate well in dilute acid, leading to incomplete diazotization and formation of tars. Solution: Switch to Nitrosyl Sulfuric Acid .
  • Dissolve the amine in concentrated H

    
    SO
    
    
    
    (or glacial acetic acid/H
    
    
    SO
    
    
    mixture).
  • Add solid NaNO

    
     slowly to cold H
    
    
    
    SO
    
    
    to generate the active nitrosyl cation (
    
    
    ) before adding the amine, or add nitrosyl sulfuric acid solution dropwise to the amine.
  • Temperature: Keep strictly between 0–5°C.

  • Quench: Pour the diazonium salt slowly into the CuBr/HBr solution, not the other way around.

Q2: I see a significant "phenol" impurity (2-hydroxy-5-chloro-1-methyl-3-nitrobenzene) in the LC-MS. Diagnosis: Hydrolysis of the diazonium salt. Root Cause: The reaction temperature is too high during the addition of the diazonium salt to the copper solution, or there is insufficient bromide ion concentration. Solution:

  • Excess Acid: Ensure a large excess of HBr (48%) is present in the copper solution.

  • Temperature Control: Maintain the copper solution at 60–70°C during addition, but ensure the diazonium salt is kept at 0°C until the moment of transfer.

  • Rate: Add the diazonium solution dropwise to the hot copper solution. Rapid addition causes local overheating and water attack.

Section 2: Regioselectivity & Nitration

Q3: During nitration of the acetanilide, I am getting a mixture of isomers. How do I favor the correct position? Analysis: You need the nitro group at the position ortho to the acetamide (position 6 relative to amine). Mechanism: The acetamide group (-NHAc) is a strong ortho/para director. The para position is blocked by Chlorine. This leaves the two ortho positions.

  • Position 2: Blocked by the Methyl group.

  • Position 6: Open. Troubleshooting:

  • Temperature: Keep the nitration below 10°C. Higher temperatures increase the energy available to overcome the steric barrier of the methyl group, potentially leading to side reactions or ipso-substitution (rare but possible).

  • Reagent: Use fuming HNO

    
     in H
    
    
    
    SO
    
    
    . The high acidity ensures the acetamide remains protonated (or hydrogen-bonded), enhancing bulkiness and directing power.
Section 3: Purification

Q4: The final product is a dark brown solid, but it should be pale yellow. How do I purify it efficiently? Diagnosis: Presence of azo-coupling byproducts and copper salts. Solution:

  • Steam Distillation: This molecule is volatile with steam. This is the most effective way to separate the halo-nitro product from non-volatile tars and copper residues.

  • Column Chromatography: If steam distillation is not viable, use a silica plug.

    • Eluent: Hexanes/Ethyl Acetate (95:5). The product is non-polar and elutes early; dark impurities stay on the baseline.

Part 3: Optimized Experimental Protocol (Sandmeyer Step)

Objective: Conversion of 4-Chloro-2-methyl-6-nitroaniline to 2-Bromo-5-chloro-1-methyl-3-nitrobenzene.

Reagents:

  • Amine Precursor: 1.0 eq

  • Sodium Nitrite (NaNO

    
    ): 1.2 eq
    
  • Sulfuric Acid (conc.): 10-15 volumes

  • Copper(I) Bromide (CuBr): 1.5 eq

  • Hydrobromic Acid (48%): 10 volumes

Protocol:

  • Diazotization (The "Anhydrous" Method):

    • Charge concentrated H

      
      SO
      
      
      
      into a flask and cool to 0°C.
    • Add finely powdered NaNO

      
       portion-wise. Stir until dissolved (clear solution) to form nitrosyl sulfuric acid.
      
    • Dissolve the amine in minimal glacial acetic acid (or add directly to acid if soluble).

    • Add the amine solution dropwise to the nitrosyl sulfuric acid at 0–5°C. Stir for 1-2 hours. Solution should be clear to pale yellow.

  • Sandmeyer Displacement:

    • In a separate vessel, dissolve CuBr in 48% HBr. Heat to 70°C.

    • Transfer the cold diazonium solution dropwise into the hot CuBr solution. Expect vigorous evolution of nitrogen gas.

    • After addition, reflux for 30 minutes.

  • Workup:

    • Cool to room temperature.[1] Dilute with ice water.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with 10% NaOH (to remove phenolic byproducts) and then Brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Part 4: Data Summary & Comparison

ParameterStandard Aqueous MethodOptimized Nitrosyl Method
Diazotization Solvent Water / HClConc. H

SO

/ AcOH
Active Species

(hydrated)

(anhydrous)
Amine Solubility Poor (Suspension)Excellent (Solution)
Main Impurity Phenol (Hydrolysis)Azo-tars
Typical Yield 25 - 40%75 - 85%

References

  • Sandmeyer Reaction Mechanism & Catalysis

    • Title: Recent trends in the chemistry of Sandmeyer reaction: a review.
    • Source: N
    • URL:[Link]

  • Nitration Regioselectivity of Anilides

    • Title: Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.[2]

    • Source: Universidade de Lisboa.
    • URL:[Link]

  • Synthesis of Halogenated Nitroarenes (Organic Syntheses)

    • Title: m-Bromonitrobenzene (Analogous Procedure for Weak Amines).
    • Source: Organic Syntheses, Coll. Vol. 1, p.123 (1941).
    • URL:[Link]

  • Precursor Identification (4-Chloro-2-methyl-6-nitroaniline)

    • Title: 4-Chloro-2-methyl-6-nitroaniline Product Page.[3]

    • Source: SynQuest Laboratories.[3]

Sources

Technical Support Center: Suzuki Coupling with Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket Focus: Troubleshooting Nitro-Substituted Aryl Halides & Boronic Acids

Introduction: The Nitro Paradox

Welcome to the technical guide for Suzuki-Miyaura coupling involving nitrobenzenes. This substrate class presents a distinct "reactivity paradox" that often confuses researchers:

  • Nitro-Aryl Halides (Electrophiles): The nitro group (

    
    ) is a strong electron-withdrawing group (EWG). Theoretically, this activates the carbon-halogen bond for oxidative addition, making the reaction faster. However, it often fails due to catalyst poisoning (coordination of 
    
    
    
    to Pd) or steric hindrance if ortho-substituted.
  • Nitro-Aryl Boronic Acids (Nucleophiles): The same EWG character makes the C-B bond highly susceptible to protodeboronation . The boronic acid hydrolyzes before it can couple, leading to low yields and "missing" mass balance.

This guide is structured to troubleshoot these specific failure modes.

Module 1: The Unstable Nucleophile (Nitro-Boronic Acids)

Symptom: You observe the consumption of the boronic acid starting material but low formation of the product.[1] LC-MS shows a mass corresponding to the de-boronated arene (e.g., nitrobenzene).

The Root Cause: Protodeboronation

Electron-deficient boronic acids (like 2- or 4-nitrobenzeneboronic acid) are notoriously unstable. The EWG stabilizes the intermediate aryl anion generated during base hydrolysis, accelerating the cleavage of the C-B bond by water.

Troubleshooting Protocol
VariableStandard Condition (Avoid)Optimized Condition (Use) Why?
Boron Source Free Boronic Acid (

)
MIDA Boronate or K-Trifluoroborate (

)
MIDA and

salts are "slow-release" reservoirs.[1] They prevent the accumulation of the reactive boronic acid species that undergoes degradation.
Base Strong/Hydroxide (

)
Weak/Anhydrous (

)
High pH accelerates the formation of the boronate "ate" complex, which is the precursor to protodeboronation.
Water High water ratio (1:1)Trace water or AnhydrousWater is the proton source for the side reaction. Use anhydrous solvents (Dioxane/DMF) with anhydrous base, or strictly controlled water ratios (e.g., 10:1 Dioxane:

).
Temperature High (

)
Moderate (

)
High thermal energy overcomes the activation barrier for C-B cleavage.
Visualizing the Failure Mode

Protodeboronation Start Nitro-Boronic Acid (Ar-B(OH)2) AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- Start->AteComplex + Base Base Base (OH-) Transition Transition State (Stabilized by NO2) AteComplex->Transition Slow Hydrolysis Product Desired Biaryl AteComplex->Product + Pd(II)-Ar-X (Transmetallation) SideProduct Nitrobenzene (Protodeboronation) Transition->SideProduct + H2O (Fast for EWG)

Figure 1: The competition between Transmetallation (Green path) and Protodeboronation (Grey path). For nitro-substrates, the Grey path is kinetically favored by the EWG.

Module 2: The Poisoned Catalyst (Nitro-Aryl Halides)

Symptom: Starting material (halide) remains unreacted. The catalyst solution turns black (Pd precipitation) or remains pale yellow (inactive) without conversion.

The Root Cause: Catalyst Inhibition
  • Coordination: The nitro group is a Lewis base. It can coordinate to the Palladium center, displacing the phosphine ligand and shutting down the catalytic cycle (creating a "resting state" that is too stable).

  • Sterics: Ortho-nitro groups create massive steric bulk, preventing the oxidative addition of the Pd(0) species.

Troubleshooting Protocol

Q: Which Ligand should I use?

Do not use simple


. You need ligands that are bulky (to prevent nitro coordination) and electron-rich (to force oxidative addition).[2]
  • Recommendation 1: SPhos or XPhos (Buchwald Ligands)

    • Mechanism:[3][4][5] The biaryl backbone provides steric bulk that prevents the nitro group from binding to the Pd, while the electron-rich phosphine drives the reaction.

  • Recommendation 2: PEPPSI-IPr (NHC Ligand) [6]

    • Mechanism:[3][4][5] N-Heterocyclic Carbenes (NHCs) bind extremely tightly to Pd, preventing ligand dissociation and resisting displacement by the nitro group.

Q: Is my catalyst dead? (The "Black Powder" Test) If you see black precipitate (Pd black), your ligand has dissociated, and Pd(0) has aggregated.

  • Fix: Increase Ligand:Pd ratio (e.g., 2:1 or 3:1).

  • Fix: Switch to a Pre-catalyst (e.g., XPhos Pd G4) rather than mixing

    
     + Ligand in situ.
    

Module 3: The "Ghost" Side Reactions

Ticket #404: "I made an aniline instead of a biaryl."

Diagnosis: Nitro Reduction. While Suzuki coupling is an oxidative/reductive cycle, the nitro group can be reduced to an amine (


) if hydrogen sources are present.
  • Trigger: Using alcohols (MeOH, EtOH, iPrOH) as solvents or co-solvents. Palladium can catalyze transfer hydrogenation from the alcohol to the nitro group.

  • Trigger: Using Formate bases.

  • Solution: Switch to aprotic solvents (Toluene, DMF, THF, Dioxane).

Ticket #505: "I coupled the wrong end of the molecule."

Diagnosis: Denitrative Coupling.[7][8] Warning: Recent literature (Nakao et al., 2017) shows that with specific ligands (like BrettPhos), the nitro group itself can act as a leaving group, coupling at the


 position rather than the halide.
  • Solution: Avoid BrettPhos if you want to retain the nitro group. Stick to SPhos or XPhos which are selective for the Halide (

    
    ).
    

Experimental Protocols

Protocol A: Coupling of Unstable Nitro-Boronic Acids (The "Slow Release" Method)

Use this when the boronic acid is degrading.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Potassium Aryl Trifluoroborate (1.2 equiv) [Replaces Boronic Acid]

    • 
       (2 mol%)
      
    • SPhos (4 mol%)

    • 
       (3.0 equiv)
      
  • Solvent: MeOH:H2O (10:1) [Note: MeOH is required to hydrolyze the BF3K salt slowly].

  • Procedure:

    • Add solid reagents to a vial.

    • Seal and purge with Argon (3x vacuum/backfill).

    • Add degassed solvent via syringe.

    • Heat to 60°C for 4-12 hours.

    • Why this works: The

      
       salt is stable. It slowly hydrolyzes to the boronic acid in situ, keeping the concentration of the unstable species low, so it is consumed by the catalyst faster than it can decompose.
      
Protocol B: Coupling of Sterically Hindered 2-Nitroaryl Chlorides

Use this for unreactive electrophiles.

  • Reagents:

    • 2-Nitroaryl Chloride (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G4 Precatalyst (2-5 mol%)

    • Base:

      
       (3.0 equiv) - Finely ground.
      
  • Solvent: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Combine solids in a microwave vial.

    • Add solvents.[2][7][9]

    • Heat at 80°C (Oil bath) or 100°C (Microwave) for 1 hour.

    • Why this works: The G4 precatalyst ensures active Pd(0) is formed immediately without an induction period. XPhos creates a "pocket" that accommodates the steric bulk of the ortho-nitro group.

Troubleshooting Decision Matrix

Troubleshooting Start Problem Detected CheckSM Check Starting Materials (LCMS/TLC) Start->CheckSM BoronGone Boronic Acid Consumed? (But no product) CheckSM->BoronGone Yes HalideLeft Halide Unreacted? CheckSM->HalideLeft Yes SideProd Wrong Mass Found? CheckSM->SideProd Product Impure Protodeboronation Diagnosis: Protodeboronation BoronGone->Protodeboronation Sol1 Solution: Use MIDA Boronate or BF3K Salt Protodeboronation->Sol1 BlackPd Did Pd precipitate (Black solid)? HalideLeft->BlackPd Sol2 Solution: Switch to XPhos Pd G4 or PEPPSI-IPr BlackPd->Sol2 Yes (Catalyst Death) AmineCheck Mass = M-30 (Reduction)? SideProd->AmineCheck Sol3 Solution: Remove Alcohols Check for Hydride sources AmineCheck->Sol3 Yes

Figure 2: Logic flow for diagnosing Suzuki coupling failures involving nitro-substrates.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R. L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes.[5][10] Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

Sources

Technical Support Center: Stability and Storage of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (CAS No. 631910-13-9). As a critical intermediate in complex organic synthesis, its purity and stability are paramount to achieving reproducible and successful experimental outcomes. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth knowledge and practical troubleshooting advice based on established principles for halogenated nitroaromatic compounds.

While extensive stability data for this specific molecule is not broadly published, the structural motifs—a substituted nitrobenzene ring with halogen and methyl groups—allow us to extrapolate reliable handling and storage protocols from well-documented analogous compounds.[1] This guide synthesizes that information to ensure the long-term integrity of your material.

Section 1: Frequently Asked Questions (FAQs) on Core Stability & Storage

This section addresses the most common inquiries regarding the day-to-day handling and storage of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For maximum stability, the compound, which is a solid at room temperature, should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] An inert atmosphere, such as argon or nitrogen, is recommended for long-term storage to prevent slow oxidative degradation or reaction with atmospheric moisture. Store the container in a designated, well-ventilated chemicals cabinet away from incompatible substances.[2][3][4]

Q2: How stable is 2-Bromo-5-chloro-1-methyl-3-nitrobenzene under standard laboratory conditions?

A2: Halogenated nitroaromatic compounds are generally stable when handled correctly.[1][5] However, the presence of the nitro group can contribute to thermal instability, and the compound may decompose at elevated temperatures.[1] It is crucial to avoid prolonged exposure to heat, strong light (especially UV), and atmospheric moisture to prevent degradation.

Q3: What chemical classes are incompatible with 2-Bromo-5-chloro-1-methyl-3-nitrobenzene?

A3: To prevent hazardous or unwanted reactions, this compound should be stored away from strong oxidizing agents, strong bases, amines, and reducing agents.[5][6] Contact with these substances can lead to vigorous reactions or degradation of the material, compromising its integrity.

Q4: Does this compound have a defined shelf-life?

A4: A specific shelf-life is not typically defined by manufacturers. The actual longevity of the compound is highly dependent on the storage conditions. We strongly advise performing a purity check (see Section 3, Protocol 3.2) on any material that has been stored for an extended period or shows any physical changes before using it in a reaction.

Section 2: Troubleshooting Guide for Common Stability-Related Issues

This section provides solutions to specific problems that may arise during experimentation, linking them back to the compound's stability.

Q1: My reaction is yielding unexpected byproducts or has a lower-than-expected yield. Could degradation of the starting material be the cause?

A1: Absolutely. Using a degraded starting material is a common cause of poor reaction outcomes. The substituents on the benzene ring create a complex electronic environment.[1]

  • Causality: The nitro group is strongly electron-withdrawing, making the aromatic ring susceptible to certain nucleophilic substitution reactions, while the halogens and methyl group direct electrophilic substitutions.[1][7] If the compound has degraded (e.g., via partial hydrolysis or de-halogenation from exposure to moisture or light), you are introducing unknown reactants into your experiment, leading to side reactions and byproducts.

Q2: I've noticed the color of my stored 2-Bromo-5-chloro-1-methyl-3-nitrobenzene has changed from a pale yellow to a darker shade. What does this signify?

A2: A change in color is a strong visual indicator of chemical degradation.

  • Causality: Nitroaromatic compounds can form colored impurities upon decomposition. This is often due to slow oxidation or reactions initiated by light or heat, leading to the formation of complex, often polymeric, nitrogen-containing byproducts. If you observe a color change, the material's purity is suspect and it should be re-analyzed or purified before use.

Q3: My compound, which is normally a free-flowing solid, has become clumpy. Is this a stability concern?

A3: Yes, this is a sign of moisture absorption.

  • Causality: The clumping indicates that the container was not sealed properly or was opened in a humid environment. Absorbed water can lead to hydrolysis over time. For moisture-sensitive reactions, using this material without drying could be detrimental. We recommend drying a sample under vacuum and performing a purity check.

Section 3: Experimental Protocols

These protocols provide standardized procedures for the proper storage and purity verification of your compound.

Protocol 3.1: Recommended Long-Term Storage Procedure

  • Container Selection: Use a clean, dry amber glass vial or bottle with a PTFE-lined cap to protect from light and ensure an airtight seal.

  • Aliquotting: If you have a large quantity, consider aliquotting it into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere with each use.

  • Inerting: Place the opened vial inside a glove box or glove bag with an inert atmosphere (Argon or Nitrogen).

  • Backfilling: If a glovebox is unavailable, flush the headspace of the vial with a gentle stream of inert gas for 10-15 seconds before sealing.

  • Sealing: Tightly seal the cap. For extra protection against moisture ingress, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the container with the compound name, date received/stored, and any purity information.

  • Storage Location: Place the sealed vial in a cool, dark, and dry secondary container within a designated chemical storage cabinet away from incompatible materials.[1][5]

Protocol 3.2: Purity Assessment by Thin-Layer Chromatography (TLC)

  • Sample Preparation: Prepare a dilute solution of your 2-Bromo-5-chloro-1-methyl-3-nitrobenzene sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~1 mg/mL.

  • Spotting: Using a capillary tube, carefully spot a small amount of the solution onto a silica gel TLC plate. Also spot a reference sample of known purity if available.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a 9:1 mixture of Hexanes:Ethyl Acetate; this may require optimization). The developing chamber should be saturated with the solvent vapor.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities or degradation products. The retention factor (Rf) can be calculated and compared to a reference standard.

Section 4: Data Summary & Visual Workflows

Table 1: Summary of Recommended Storage & Handling Conditions

ParameterRecommendationRationale & Scientific JustificationSupporting Sources
Temperature Cool / Room TemperatureNitroaromatics can be thermally sensitive. Storing at elevated temperatures can accelerate decomposition.[1][8][9]
Atmosphere Tightly sealed, dry. Inert gas (Ar, N₂) for long-term.Prevents reaction with atmospheric moisture (hydrolysis) and oxygen (oxidation).[4][10]
Light Store in a dark or amber container.Protects against photodecomposition, a common degradation pathway for aromatic compounds.
Container Chemically inert glass with PTFE-lined cap.Prevents leaching or reaction with container material and ensures a tight seal.[11]
Incompatibilities Segregate from strong oxidizers, bases, and amines.Avoids potential hazardous reactions and chemical degradation of the stock material.[5][6]

Diagram 1: Decision Workflow for Using Stored Compound

This workflow guides the user in validating the integrity of their stored material before committing it to a reaction.

G start Retrieve Stored Compound inspect Visually Inspect (Color, Clumping) start->inspect check_appearance Appearance OK? inspect->check_appearance purity_check Perform Purity Check (TLC, NMR, or Melting Point) check_appearance->purity_check Yes check_appearance->purity_check No (Suspicious) check_purity Purity Acceptable? purity_check->check_purity proceed Proceed with Experiment check_purity->proceed Yes repurify Repurify or Discard Material check_purity->repurify No G center Compound Stability sub_heat Heat sub_heat->center Thermal Decomposition sub_light Light (UV) sub_light->center Photodecomposition sub_moisture Moisture (H₂O) sub_moisture->center Hydrolysis sub_chemicals Incompatible Chemicals sub_chemicals->center Chemical Reaction

Caption: Primary environmental factors affecting compound stability.

References

  • Loba Chemie. (2015). NITROBENZENE AR MSDS. [Link]

  • Pallav Chemicals. NITROBENZENE MATERIAL SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Muravyev, N. V., et al. (2020). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. Physical Chemistry Chemical Physics, 22(3), 1234-1244. [Link]

  • Wang, K., et al. (2020). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame, 215, 234-242. [Link]

Sources

Technical Support Center: Purification of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (CAS: 631910-13-9), a polysubstituted aromatic intermediate often plagued by stubborn regioisomeric impurities.

Part 1: Technical Troubleshooting & FAQs

Q1: I see a "shoulder" peak on my HPLC chromatogram. Is this a regioisomer or a starting material?

Diagnosis: This is most likely a regioisomer . Technical Insight: The synthesis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (typically via nitration of 2-bromo-5-chlorotoluene) is governed by directing effects. The methyl group (C1) is an ortho/para activator, while the bromo (C2) and chloro (C5) groups are deactivators.

  • Target (3-Nitro): The nitro group is in the C3 position (ortho to Br, meta to Cl). This is sterically crowded and electronically less favorable than the alternatives.

  • Common Impurities: The 4-nitro (para to methyl) and 6-nitro (ortho to methyl) isomers are thermodynamically favored. These isomers possess identical molecular weights (MW 250.48 g/mol ), rendering MS detection identical. Their polarity is similar, causing peak co-elution (shoulders) on standard C18 columns.

Q2: Recrystallization from Ethanol isn't improving the melting point. Why?

Root Cause: The solubility differential between the 3-nitro target and the 4/6-nitro isomers in pure ethanol is insufficient. Corrective Action: Switch to a binary solvent system or a solvent with different polarizability.

  • The "Sandwich" Effect: The target molecule has the nitro group flanked by a bromine atom. This creates a specific dipole moment distinct from the 4-nitro isomer.

  • Protocol Shift: Use Isopropyl Alcohol (IPA) / Water . The large bromine atom increases lipophilicity. Dissolve in hot IPA, then add water dropwise until turbidity persists. The more symmetrical isomers often crystallize first or last depending on the specific lattice energy. Alternatively, try Hexane/Ethyl Acetate if the impurity is more polar (e.g., dinitro species).

Q3: My crude solid is "oiling out" instead of crystallizing. How do I fix this?

Mechanism: This occurs when the melting point of the solute is lower than the boiling point of the solvent, or when impurities depress the melting point significantly (eutectic mixture). Solution:

  • Seed Crystals: Retain a small amount of pure product (if available) to seed the cooling solution at 5-10°C below the saturation temperature.

  • Solvent Swap: Switch to a higher-boiling solvent like Toluene or Xylene , or lower the temperature of the current system significantly using a cryostat (-20°C) to force nucleation before phase separation (oiling) occurs.

Q4: Can I use Flash Chromatography to separate the isomers?

Feasibility: Yes, but standard Silica/Hexane/EtOAc is often insufficient for baseline resolution of regioisomers. Advanced Recommendation: Use a Phenyl-Hexyl stationary phase.[1] Reasoning: Nitroaromatics interact strongly via


-

interactions. The phenyl ring on the stationary phase interacts differentially with the electron-deficient nitro-substituted rings of the isomers. The steric bulk of the Bromine at C2 in your target molecule alters this

-interaction compared to the unhindered 4-nitro isomer, significantly improving resolution (

).

Part 2: Experimental Protocols

Protocol A: High-Resolution HPLC Method for Isomer Identification

Use this method to quantify the isomeric ratio before attempting bulk purification.

ParameterSetting
Column Waters CORTECS Phenyl, 2.7 µm, 4.6 x 100 mm (or equivalent)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol (MeOH)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 40% B (Isocratic)2-15 min: 40% -> 70% B15-20 min: 95% B
Detection UV @ 254 nm (Nitro absorption) and 220 nm
Temperature 40°C

Note: Methanol is preferred over Acetonitrile for nitroaromatic selectivity on Phenyl columns due to different solvation of the


-systems.
Protocol B: Fractional Recrystallization (Binary Solvent)

Target Scale: 10g Crude Material

  • Dissolution: Place 10g of crude solid in a 250mL Erlenmeyer flask. Add Isopropyl Alcohol (IPA) (approx. 50-70 mL) and heat to reflux (82°C) until fully dissolved.

  • Anti-Solvent Addition: While maintaining reflux, add Deionized Water dropwise via an addition funnel.

    • Stop point: When a faint, persistent cloudiness appears.

    • Correction: Add 1-2 mL of hot IPA to clarify the solution again.

  • Controlled Cooling:

    • Remove from heat and allow to cool to Room Temp (RT) slowly (approx. 1 hour). Do not use an ice bath yet. Rapid cooling traps impurities.

  • Crystallization: Once at RT, check for crystal formation.

    • If crystals form: Cool to 0-4°C in a fridge for 4 hours.

    • If no crystals: Scratch the glass or add a seed crystal.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold 50:50 IPA/Water.

  • Analysis: Dry the solid and run HPLC (Protocol A). If the 4-nitro isomer persists (>1%), repeat the process but increase the IPA ratio slightly to keep the more soluble impurity in the mother liquor.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying 2-Bromo-5-chloro-1-methyl-3-nitrobenzene based on the impurity profile.

PurificationWorkflow Start Crude 2-Bromo-5-chloro- 1-methyl-3-nitrobenzene Analysis Analyze Purity (HPLC/GC) Protocol A Start->Analysis CheckImpurity Identify Major Impurity Analysis->CheckImpurity Regio Regioisomers Present (4-nitro / 6-nitro) CheckImpurity->Regio Isomers StartMat Starting Material (2-Br-5-Cl-toluene) CheckImpurity->StartMat Precursor Dinitro Dinitro / Polar Byproducts CheckImpurity->Dinitro Polar Impurities Recryst Fractional Recrystallization (IPA / Water) Regio->Recryst Primary Method Wash Solvent Wash / Trituration (Cold Hexane) StartMat->Wash High Solubility Diff Column Flash Chromatography (Silica: Hex/EtOAc) Dinitro->Column Polarity Diff Success Purity > 98%? Recryst->Success Column->Success Wash->Success Final Pure Target Compound Success->Final Yes Repeat Repeat / Combine Methods Success->Repeat No Repeat->Recryst If Isomers persist Repeat->Column If purity < 95%

Caption: Decision tree for selecting the optimal purification method based on specific impurity profiles.

References

  • Sigma-Aldrich. 2-Bromo-5-chloro-1-methyl-3-nitrobenzene Product Specification. Sigma-Aldrich.[2] Link

  • Kizekai, L. & Alden, B. Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds. Waters Corporation Application Note. Link

  • BenchChem. Side product formation in the synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. (Analogous chemistry for impurity profiling). Link

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link

  • PubChem. 2-Bromo-5-chloro-1-methyl-3-nitrobenzene Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Nitration Selectivity & Process Control

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Dinitrated Byproducts in Aromatic Nitration Ticket ID: NIT-SEL-001 Status: Open Knowledge Base Audience: Process Chemists, Medicinal Chemists, Chemical Engineers

Core Directive: The Challenge of Selectivity

Welcome to the Nitration Selectivity Support Center. You are likely here because your LC-MS shows an unacceptable ratio of M+45 (dinitrated) peaks, or you are observing a thermal exotherm that threatens safety limits.

The Root Cause: In electrophilic aromatic substitution (SEAr), the introduction of a nitro group (


) is strongly deactivating.[1] Theoretically, this should prevent further reaction. However, dinitration  persists due to three primary failure modes:
  • Statistical Probability & Hotspots: In batch reactors, poor mixing creates localized zones of high

    
     concentration where the mono-nitrated product is exposed to excess reagent before diffusing away.
    
  • Substrate Activation: For substrates with strong electron-donating groups (EDGs) like phenols, anilines, or alkylbenzenes, the activation energy for the second nitration (

    
    ) remains competitively low compared to the first (
    
    
    
    ).
  • Thermal Runaway: Nitration is exothermic.[1] Localized heat spikes increase the rate constant

    
     disproportionately, pushing the reaction toward thermodynamic products (polynitration).
    

Decision Framework: Reagent & Method Selection

Before altering your protocol, determine your substrate class. Use the logic flow below to select the appropriate nitration strategy.

NitrationStrategy Start Substrate Analysis Activated Activated (-OH, -NH2, -OR) Start->Activated High e- Density Deactivated Deactivated (-Cl, -CN, -COR) Start->Deactivated Low e- Density Sensitive Acid Sensitive (Protecting Groups) Start->Sensitive Labile Groups Mild STRATEGY A: Mild Nitrating Agents (Claycop, Acetyl Nitrate) Activated->Mild Prevent Over-nitration Flow STRATEGY B: Flow Chemistry (Kinetic Control) Activated->Flow Heat Removal Deactivated->Flow Safety/Scale MixedAcid STRATEGY C: Standard Mixed Acid (Temp < 0°C) Deactivated->MixedAcid Requires Force Sensitive->Mild Avoid H2SO4

Figure 1: Decision matrix for selecting nitration methodologies based on substrate electronic properties.

Troubleshooting Modules (FAQ)

Module A: Reagent Engineering

Q: I am using 1.0 equivalent of


 but still getting 15% dinitrated product. Why? 

A: This is a classic "mixing-limited" regime failure. In a batch reactor, adding nitric acid dropwise creates a transient interface where the concentration of


 is extremely high relative to the substrate.
  • The Fix (Chemical): Switch to Acetyl Nitrate or Solid-Supported Reagents . These release

    
     slowly or require surface adsorption, enforcing a "one-at-a-time" reaction mechanism.
    
  • The Fix (Physical): Increase agitation Reynolds number or switch to continuous flow (see Module C).

Comparative Reagent Table:

Reagent SystemActive SpeciesSelectivity (Mono:Di)Use Case
Mixed Acid (

)
Free

Low to ModerateDeactivated substrates; Bulk commodity chemicals.
Acetyl Nitrate (

)

HighActivated substrates (Anisole, Toluene). Explosion Hazard if not controlled.
Claycop (Cu(NO3)2/Clay) Surface

Very HighPhenols, Ethers. Mild, heterogenous.
Nitronium Tetrafluoroborate

HighAnhydrous conditions; Sensitive functional groups.
Module B: Protocol for Activated Substrates (Claycop Method)

Issue: "My phenol substrate turns into black tar with mixed acid." Solution: Use Claycop (Copper Nitrate on Montmorillonite K-10). This reagent provides a solid surface that spatially separates reaction sites, preventing "hotspot" dinitration.

Protocol:

  • Preparation: Add Montmorillonite K-10 clay (30 g) to a solution of

    
     (20 g) in acetone (375 mL). Evaporate solvent under reduced pressure. The resulting light blue powder is "Claycop".
    
  • Reaction:

    • Suspend substrate (10 mmol) in

      
       or Ether (50 mL).
      
    • Add Claycop (active content equivalent to 1.1 eq nitrate).

    • Stir at room temperature. Monitor by TLC.[1][2][3]

  • Workup: Filter the reaction mixture. The solid clay retains the spent copper salts. Evaporate filtrate to obtain product.

    • Mechanism:[4][5][6] The clay surface stabilizes the intermediate sigma-complex, and the nitrate is released gradually [1].

Module C: Flow Chemistry for Kinetic Control

Q: Can flow reactors actually stop dinitration if the kinetics are fast?

A: Yes. Flow chemistry allows you to operate in a residence time (


)  regime that is shorter than the induction time for the second nitration.
  • Heat Transfer: Microreactors have surface-area-to-volume ratios 1000x higher than batch flasks, instantly dissipating the heat of the first nitration, preventing the thermal acceleration of the second step [2].

  • Quenching: The reaction stream can be instantly quenched (e.g., into water/base) milliseconds after the mono-product is formed.

FlowSetup Substrate Substrate (in DCM) Pumps HPLC Pumps (Precise Stoichiometry) Substrate->Pumps Acid Fuming HNO3 (in H2SO4) Acid->Pumps Mixer T-Mixer (High Reynolds #) Pumps->Mixer 1:1.05 Ratio Reactor Residence Loop (Temp: 0°C, tR: 30s) Mixer->Reactor Rapid Mixing Quench Quench Bath (Ice/Water) Reactor->Quench Stop Reaction

Figure 2: Continuous flow setup for kinetic isolation of mono-nitrated species.

Module D: The "Protection-Deprotection" Strategy

Issue: "I need to nitrate aniline, but I keep getting polysubstituted oxidation products."

A: Never nitrate free anilines directly with strong acid. The amine is protonated to an ammonium salt (


), which is meta-directing and deactivating, yet the free base (in equilibrium) is hyper-active and oxidizes.

Protocol (The Acetyl Block):

  • Protect: React aniline with acetic anhydride

    
    Acetanilide .
    
    • Why: The acetamido group (

      
      ) is moderately activating (ortho/para directing) but steric bulk reduces ortho-attack, and it prevents oxidation.
      
  • Nitrate: Treat acetanilide with

    
     at 0-10°C.
    
    • Result: Clean p-nitroacetanilide (major) and o-nitroacetanilide (minor). Dinitration is suppressed by the steric bulk and reduced activation compared to free amine [3].

  • Hydrolyze: Reflux in dilute HCl to remove the acetyl group

    
    p-nitroaniline.
    

References

  • Laszlo, P. (1986). Catalysis of Organic Reactions by Supported Inorganic Reagents. Accounts of Chemical Research, 19(4), 121-127. [Link]

  • Kockmann, N., et al. (2011). Safety Assessment of Nitration Reactions in Microreactors. Chemical Engineering Journal, 167(2-3), 718-726. [Link]

  • Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms. VCH Publishers. [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring 2-Bromo-5-chloro-1-methyl-3-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 2-Bromo-5-chloro-1-methyl-3-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who require robust and reliable methods to track reaction progress, quantify yield, and identify impurities. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the precise control of its formation is paramount.[1] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to address the common challenges encountered during the analysis of this complex halogenated nitroaromatic compound.

Section 1: Choosing Your Analytical Method: A Comparative Overview

The choice of analytical technique is critical and depends on the specific information required, such as real-time kinetics, final product purity, or structural confirmation of byproducts. Reactions producing 2-Bromo-5-chloro-1-methyl-3-nitrobenzene, often through the nitration of a dihalogenated toluene precursor, can yield positional isomers and over-nitrated side products, making accurate monitoring essential.[2][3]

Technique Primary Use Case Information Provided Pros Cons
HPLC-UV Quantitative analysis of reaction progress, purity assessment, and final product quantification.Concentration of reactants, products, and byproducts over time.High precision and accuracy for quantification; robust and widely available.Provides limited structural information; offline analysis may not capture transient species.[4]
GC-MS Purity assessment and identification of volatile byproducts and isomers.Structural information from mass fragmentation patterns; separation of thermally stable compounds.High sensitivity and specificity for identification; excellent for isomer separation.[5]Not suitable for thermally labile compounds; EI fragmentation can sometimes lead to a weak or absent molecular ion.[6]
NMR Spectroscopy Structural confirmation and in-situ reaction monitoring for kinetic analysis.Unambiguous structural elucidation of all components in a mixture; real-time quantitative data.[7][8]Highly discriminatory for isomers; non-destructive; provides rich structural detail.[8]Lower sensitivity compared to MS; high initial instrument cost; requires deuterated solvents for traditional analysis.[7]
In-situ Spectroscopy (FTIR/Raman) Real-time, continuous monitoring of functional group changes to understand reaction kinetics and mechanism.Trends in concentration of reactants, intermediates, and products.Provides immediate feedback for process optimization and control; identifies transient intermediates.[9][10]Data analysis can be complex; requires specialized probes and equipment.
Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC with UV detection is the workhorse for quantifying the components in your reaction mixture.[11][12] However, the analysis of halogenated nitroaromatics can present unique challenges.

Q1: My analyte peak is tailing significantly. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, or problems within the HPLC system itself.

  • Causality & Explanation: Tailing in nitroaromatic compounds can arise from interactions between the polar nitro group and active sites (free silanols) on the silica backbone of the column.

  • Troubleshooting Steps:

    • Check for Column Contamination/Wear: Start by removing the guard column and re-running the analysis. If the tailing improves, the guard column is contaminated and should be replaced.[13] If not, the analytical column itself may be the issue. Try flushing the column or, if it's old, replacing it.[14]

    • Adjust Mobile Phase pH: For acidic or basic compounds, an inadequately buffered mobile phase can cause peak tailing.[15] While 2-Bromo-5-chloro-1-methyl-3-nitrobenzene is neutral, this is a crucial step if other ionizable species are present. Ensure the mobile phase pH is at least 2 units away from the pKa of any acidic/basic analytes.

    • Use a Different Column: If tailing persists, consider switching to a column with a different stationary phase. A phenyl-type column can offer different selectivity for aromatic compounds compared to a standard C18 column.[16]

    • Check for System Voids: A void at the head of the column can cause peak distortion. This can be checked by disconnecting the column, inspecting the inlet frit, and replacing it if it appears blocked or uneven.[15]

Q2: My retention times are drifting from one run to the next. What's the cause?

A2: Retention time instability points to a lack of equilibrium in the system or a change in the mobile phase conditions.

  • Causality & Explanation: Consistent retention times rely on a stable chemical environment and constant flow rate. Any deviation will affect the partitioning of the analyte between the mobile and stationary phases.

  • Troubleshooting Steps:

    • Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. For reversed-phase chromatography, flushing with 10-20 column volumes of the mobile phase is typically sufficient.[15] Slow equilibration is a common cause of drift at the beginning of a run.

    • Verify Mobile Phase Composition: Inaccurately prepared mobile phase is a frequent culprit. If you are mixing solvents, use a graduated cylinder for accuracy and ensure the components are fully miscible and mixed. Re-prepare the mobile phase if in doubt.[17]

    • Check for Leaks and Bubbles: Check all fittings for signs of leaks (e.g., salt buildup from buffers).[17] Air bubbles in the pump can cause pressure fluctuations and lead to erratic retention times. Degas the mobile phase thoroughly and prime the pump to remove any trapped air.[13]

    • Control Temperature: Temperature fluctuations can significantly impact retention times. Use a column oven to maintain a constant, stable temperature.[17]

Q3: I'm seeing split peaks for my main analyte. What does this indicate?

A3: Split peaks usually suggest a problem at the column inlet or an issue with the sample solvent.

  • Causality & Explanation: The sample band should be introduced to the column in a tight, uniform plug. A disruption at the inlet or incompatibility between the sample solvent and mobile phase can cause this band to split.

  • Troubleshooting Steps:

    • Address Inlet Contamination: A partially blocked inlet frit can cause the sample to flow unevenly onto the column. Try back-flushing the column (disconnected from the detector) or replacing the inlet frit.[15]

    • Match Sample Solvent to Mobile Phase: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself or a weaker solvent.[15][17]

    • Check for Column Void: A void or channel in the column packing at the inlet can lead to a split peak. This is a sign of column degradation, and the column likely needs to be replaced.[15]

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

GC-MS is a powerful tool for identifying your target compound and any volatile isomers or byproducts.[5][6]

Q1: The molecular ion (M+) peak for my compound is very weak or completely absent in the mass spectrum. Is my analysis failing?

A1: Not necessarily. This is a common characteristic for nitroaromatic compounds under Electron Ionization (EI).

  • Causality & Explanation: EI is a high-energy ionization technique that can cause extensive fragmentation. For nitroaromatic compounds, a very common and energetically favorable fragmentation pathway is the loss of the nitro group as either a nitro radical (•NO₂, mass 46) or a nitric oxide radical (•NO, mass 30).[6] This often results in the M-46 or M-30 ion being the most prominent peak, while the parent molecular ion is less abundant.

  • Troubleshooting & Confirmation:

    • Look for Characteristic Fragments: Instead of relying solely on the molecular ion, look for the expected fragment ions. The presence of bromine and chlorine will produce a characteristic isotopic pattern for any fragment containing them, which is a powerful confirmation tool.[6]

    • Lower Ionization Energy: If your instrument allows, reducing the ionization energy from the standard 70 eV can sometimes preserve the molecular ion, although this will also reduce overall sensitivity.

    • Consider Chemical Ionization (CI): If available, CI is a "softer" ionization technique that is much more likely to produce an abundant protonated molecule ([M+H]+), making molecular weight determination easier.

Q2: I suspect an isomeric byproduct is co-eluting with my main product. How can I improve the GC separation?

A2: Resolving positional isomers can be challenging but is often achievable by optimizing the GC method.

  • Causality & Explanation: Isomers have very similar boiling points and polarities, making them difficult to separate. Separation relies on exploiting subtle differences in their interaction with the GC column's stationary phase.

  • Troubleshooting Steps:

    • Optimize the Temperature Program: A slower temperature ramp (e.g., 2-5 °C/min) through the elution range of the isomers will increase the time they spend interacting with the stationary phase, often improving resolution.[6]

    • Use a Different Column: If temperature optimization fails, the stationary phase may not have the right selectivity. A column with a different polarity (e.g., a cyanopropyl-based phase like in EPA Method 8330A's secondary column) may provide the necessary separation.[18]

    • Increase Column Length: A longer column provides more theoretical plates and can improve the resolution of closely eluting peaks, although it will also increase analysis time.

Typical GC-MS Starting Conditions
Parameter Setting Rationale
Injector Split/splitless, 250 °CSplitless mode is used for trace analysis to ensure maximum sample transfer to the column.[6]
Column DB-5 or equivalent (e.g., 30m x 0.25mm, 0.25µm film)A standard, non-polar column that is robust for general analysis of semi-volatile compounds.
Oven Program 100 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)A typical starting program to separate compounds based on boiling point. This should be optimized for specific isomer separations.[6]
MS Ion Source Electron Ionization (EI), 70 eV, 230 °CStandard conditions for generating reproducible fragmentation patterns for library matching.[6]
MS Analyzer Scan m/z 40-350A mass range that covers the expected molecular ion and key fragments of the target compound and likely byproducts.[6]
Section 4: Nuclear Magnetic Resonance (NMR) for Reaction Monitoring - FAQs

NMR provides unparalleled structural detail and can be a powerful quantitative tool for reaction monitoring.[8][19]

Q1: How can I use ¹H NMR to determine the percent conversion of my reaction?

A1: Quantitative NMR (qNMR) can be achieved by comparing the integration of a product signal to a starting material signal.

  • Methodology:

    • Identify Unique Signals: Find well-resolved signals in the ¹H NMR spectrum that are unique to the starting material and the product. For the synthesis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene, you could monitor the disappearance of a specific aromatic proton signal from the precursor and the appearance of a new aromatic proton signal in the product.

    • Ensure Full Relaxation: To ensure integrations are accurate, use a long relaxation delay (D1) in your acquisition parameters (e.g., 5 times the longest T1 value of the protons being measured). A D1 of 10-30 seconds is often a safe starting point.

    • Calculate Conversion: The percent conversion can be calculated using the relative integrals. For a reaction A → B, if you have a signal for A (Int_A) and a signal for B (Int_B), both corresponding to one proton, the conversion is: % Conversion = [Int_B / (Int_A + Int_B)] * 100

Q2: The aromatic region of my spectrum is a complex mess of overlapping signals. How can I make sense of it?

A2: The aromatic region for tri- and tetra-substituted benzenes can be complex due to multiple small coupling constants (ortho, meta, para).

  • Strategies for Interpretation:

    • Higher Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs 400 MHz) will increase the chemical shift dispersion and can help resolve overlapping multiplets.

    • 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment is invaluable. It will show correlations between coupled protons, allowing you to trace the connectivity within each aromatic spin system and distinguish between signals from different molecules.

    • Predictive Software: Use NMR prediction software to get an estimate of the chemical shifts for your expected product and likely isomers. This can provide a crucial starting point for making assignments. The chemical shift of the ipso-carbon can also be related to reactivity.[20]

Section 5: Detailed Experimental Protocols

These protocols provide a starting point for method development. They must be validated for your specific instrumentation and reaction conditions.

Protocol 1: Quantitative HPLC-UV Analysis of Reaction Mixture
  • Sample Preparation: Quench a small aliquot (e.g., 50 µL) of the reaction mixture and dilute it in a known volume (e.g., 10 mL) of mobile phase or acetonitrile. Filter the sample through a 0.45 µm PTFE syringe filter before injection.[18]

  • Instrumentation & Conditions:

    • Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm.[18]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). Note: This must be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.[12]

    • Injection Volume: 10 µL.

  • Calibration: Prepare calibration standards of the starting material and purified product at several concentrations. Generate a calibration curve of peak area versus concentration for each compound to ensure accurate quantification.

Protocol 2: ¹H NMR for Reaction Conversion Monitoring
  • Sample Preparation: Take an aliquot from the reaction mixture. If the reaction solvent is not deuterated, evaporate the solvent in vacuo and re-dissolve the residue in a deuterated solvent (e.g., CDCl₃).[5]

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 1D proton acquisition.

    • Relaxation Delay (D1): 10 seconds (for quantitative accuracy).

    • Number of Scans: 16 (adjust for desired signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the selected unique signals for the starting material and product. Calculate the percent conversion as described in the FAQ section.

Section 6: Visual Workflows and Logic
General Analytical Workflow for Reaction Monitoring

cluster_analysis Analytical Techniques Start Reaction in Progress Sample Withdraw Aliquot Start->Sample Quench Quench Reaction Sample->Quench Dilute Dilute & Filter Quench->Dilute NMR NMR Analysis Quench->NMR HPLC HPLC-UV Analysis Dilute->HPLC GCMS GC-MS Analysis Dilute->GCMS Data Process Data (Integrate Peaks, Analyze Spectra) HPLC->Data GCMS->Data NMR->Data Decision Reaction Complete? Data->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Workup Decision->Workup Yes Continue->Sample

Caption: A typical workflow for monitoring an organic reaction using offline analytical techniques.

Troubleshooting Logic for HPLC Peak Tailing

Start Peak Tailing Observed Q1 Remove Guard Column. Does tailing improve? Start->Q1 A1_Yes Replace Guard Column Q1->A1_Yes Yes Q2 Is mobile phase pH appropriate & buffered? Q1->Q2 No A2_No Adjust/Re-prepare Mobile Phase Q2->A2_No No Q3 Try a different column (e.g., Phenyl-Hexyl) Q2->Q3 Yes A3_Yes Adopt New Column Method Q3->A3_Yes Yes (Improved) End Issue likely related to column degradation or system void. Replace column. Q3->End No

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.

References
  • Mass Spectrometry Fragmentation of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: An In-depth Technical Guide. (2025). Benchchem.
  • Madani, A., & Pieber, B. (2023). In situ reaction monitoring in photocatalytic organic synthesis.
  • Seven Essential Steps for In Situ Reaction Monitoring. (2020). Spectroscopy Online.
  • An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. (2025). Benchchem.
  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
  • What Is Reaction Monitoring?.
  • Troubleshooting and Performance Improvement for HPLC. (2024). Lab Training.
  • A Comparative Guide to the NMR Characterization of 2-(Bromomethyl)
  • Troubleshooting of High Performance Liquid Chrom
  • Review on Common Observed HPLC Troubleshooting Problems. (2020). Pharma Health Sciences.
  • Reactivity of Substituted Benzenes toward Oxidative Addition Relates to NMR Chemical Shift of the Ipso-Carbon. (2020). PubMed.
  • Analytical methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace.
  • Comparative analysis of analytical methods for nitroarom
  • HPLC Troubleshooting: Solutions for Common Problems. (2022). Phenomenex.
  • Isomers and Recommended HPLC Columns for Effective Separ
  • Side product formation in the synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. (2025). Benchchem.
  • NMR Reaction-Monitoring as a Process Analytical Technique. (2025). Pharmaceutical Technology.
  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
  • 2-Bromo-5-chloro-1-methyl-3-nitrobenzene. AOBChem.
  • 2-Bromo-5-chloro-1-methyl-3-nitrobenzene. Sigma-Aldrich.
  • An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. (2025). Benchchem.
  • Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chrom
  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chrom
  • Application Notes and Protocols for the Laboratory Scale Synthesis and Purification of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. (2025). Benchchem.

Sources

preventing hydrodehalogenation during nitro group reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemoselective Transformations. A persistent bottleneck in the synthesis of active pharmaceutical ingredients (APIs) is the chemoselective reduction of halonitroarenes. Standard catalytic hydrogenation often leads to hydrodehalogenation—the undesired cleavage of the carbon-halogen (C-X) bond[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure absolute chemoselectivity during your experiments.

Mechanistic Causality: Why Does Hydrodehalogenation Occur?

During heterogeneous catalysis, the halonitroarene adsorbs onto the metal surface. At this stage, two competing pathways emerge: the desired reduction of the nitro group and the undesired oxidative addition of the metal into the C-X bond[2].

Palladium (Pd) is highly active for C-X insertion, leading to rapid dehalogenation, particularly for weaker halogen bonds (I > Br > Cl)[1]. Platinum (Pt), however, has a naturally lower propensity for C-X insertion[3]. By introducing a poison—such as sulfur—the high-energy step-edge sites on the Pt lattice (which are responsible for breaking the C-X bond) are deactivated. The planar sites remain active, allowing the less demanding nitro reduction to proceed flawlessly[3][4].

Pathway Substrate Halonitroarene Ar-X(NO2) Adsorption Adsorption on Catalyst Surface Substrate->Adsorption NitroRed Nitro Reduction (Desired Pathway) Adsorption->NitroRed Favored by Pt/C or Fe/NH4Cl Dehal Oxidative Addition into C-X (Undesired Pathway) Adsorption->Dehal Favored by Pd/C (I > Br > Cl) Haloaniline Haloaniline Ar-X(NH2) NitroRed->Haloaniline Aniline Dehalogenated Aniline Ar-H(NH2) Dehal->Aniline

Mechanistic divergence in halonitroarene reduction: chemoselective reduction vs. hydrodehalogenation.

Diagnostic Workflow: Choosing the Right Method

DecisionTree Start Select Reduction Method Q1 Are reducible groups present? (Alkenes, Alkynes, Carbonyls) Start->Q1 YesGroups Chemical Reduction (Fe/NH4Cl, Zn/H2O) Q1->YesGroups Yes NoGroups Catalytic Hydrogenation (H2 Gas Allowed) Q1->NoGroups No Q2 Identify Halogen Type NoGroups->Q2 Fluorine Fluorine (F) Q2->Fluorine Heavy Chlorine, Bromine, Iodine Q2->Heavy PdC Standard Pd/C + H2 (Low risk of defluorination) Fluorine->PdC PtC Sulfided Pt/C + H2 (Poisons prevent C-X insertion) Heavy->PtC

Decision matrix for selecting chemoselective nitro reduction conditions based on substrate profile.

Troubleshooting Guide & Validated Protocols

Issue 1: "I am observing complete loss of the bromine/iodine atom when using 10% Pd/C and H2."

Diagnosis: Palladium is too active for halogens heavier than fluorine. The oxidative addition into C-Br and C-I bonds outpaces nitro reduction[4]. Solution: Switch to a poisoned catalyst, specifically 5% Pt/C (sulfided)[3][4].

Table 1: Catalyst Performance for 1-Bromo-4-nitrobenzene Reduction (Flow Conditions: 30°C, 30 bar H2)

Catalyst System Conversion (%) Yield: Desired Haloaniline (%) Yield: Dehalogenated Aniline (%)
10% Pd/C 100 0 100
RuO₂ 100 20 80

| 5% Pt/C (sulfided) | 85 | 85 | 0 |

Data summarized from flow chemistry benchmarking studies[4][5].

Protocol 1: Chemoselective Hydrogenation with Sulfided Pt/C

  • Setup: In a high-pressure reactor, dissolve the halonitroarene (1.0 mmol) in methanol or ethyl acetate (10 mL).

  • Catalyst Addition: Add 5% Pt/C (sulfided) at 1-5 mol% loading[3][4].

  • Purge: Purge the vessel with N₂ (3x), followed by H₂ (3x).

  • Reaction: Pressurize to 1-5 bar H₂ and stir vigorously at room temperature.

  • Self-Validating Step: Monitor hydrogen uptake using a mass flow controller. The reaction is chemoselective when exactly 3.0 molar equivalents of H₂ are consumed per nitro group. Any uptake beyond 3.0 equivalents indicates the onset of hydrodehalogenation.

  • Workup: Vent the reactor, purge with N₂, and filter the mixture through a pad of Celite. Concentrate the filtrate under reduced pressure.

Issue 2: "My substrate contains an alkene/alkyne alongside the halonitro group. H2 gas reduces everything."

Diagnosis: Catalytic hydrogenation with H₂ gas lacks orthogonality when multiple easily reducible functional groups are present[6][7]. Solution: Utilize single-electron transfer (SET) chemical reduction, such as the Iron/Ammonium Chloride (Fe/NH₄Cl) system[1]. The reduction potential required to cleave an aryl C-X bond is significantly more negative than that required for nitro group reduction, ensuring absolute preservation of the halogen.

Protocol 2: Iron-Mediated Reduction (Fe/NH₄Cl)

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the halonitroarene (1.0 mmol) in a 4:1 mixture of ethanol and water (12.5 mL)[1].

  • Reagent Addition: Add fine iron powder (4.0 equivalents) and ammonium chloride (4.0 equivalents)[1][7].

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2-4 hours.

  • Self-Validating Step: Observe the physical state of the iron. The reaction is progressing successfully when the gray, metallic iron powder oxidizes and transforms into a dense, black, magnetic precipitate (Fe₃O₄ nanoparticles)[7].

  • Workup: Cool to room temperature, filter through Celite to remove iron oxides, and extract the filtrate with ethyl acetate.

Issue 3: "I am scaling up using continuous flow chemistry, but I keep getting dehalogenation even with Pt catalysts."

Diagnosis: Flow chemistry inherently creates a very high localized catalyst-to-substrate ratio, which artificially drives over-reduction[4]. Solution: Implement supercritical carbon dioxide (scCO₂) as a co-solvent. scCO₂ dramatically enhances H₂ miscibility and mass transfer, accelerating the nitro reduction pathway so significantly that the slower dehalogenation pathway is outcompeted[8][9]. Alternatively, strictly use sulfided Pt/C cartridges[4].

Frequently Asked Questions (FAQs)

Q: How does the specific halogen (F, Cl, Br, I) dictate my catalyst choice? A: The bond dissociation energy dictates reactivity. Fluorine (C-F) bonds are extremely strong; thus, standard Pd/C with H₂ is generally safe and will not cause defluorination[1][3]. Chlorine, Bromine, and Iodine bonds are progressively weaker. For these, you must abandon Pd/C in favor of poisoned Pt/C or chemical reductants[1].

Q: Can I use Catalytic Transfer Hydrogenation (CTH) to avoid handling H2 gas? A: Yes. CTH using 10% Pt/C with a hydrogen donor like 1,4-cyclohexadiene or ammonium formate is highly effective. When paired with microwave heating (120°C), heteroaromatic nitro groups can be reduced to amines in under 5 minutes with little to no dehalogenation[10][11].

Q: Is Zinc dust a viable alternative to Iron? A: Yes. Zinc dust in water, particularly when enhanced by nanomicelles (e.g., TPGS-750-M surfactant), allows for room-temperature reduction of halonitroarenes. This method is highly chemoselective and avoids the harsh acidic conditions traditionally associated with dissolving metal reductions[6].

References

1.1 - Benchchem 2.6 - PMC - NIH 3.8 - RSC Publishing 4.9 - Chemical Communications (RSC Publishing) 5.7 - RSC Publishing 6.2 - AIR Unimi 7. - Longdom Publishing 8.4 - RSC Publishing 9. 5 - ResearchGate 10.10 - Benchchem 11. 11 - ResearchGate 12.3 - Benchchem

Sources

Validation & Comparative

Structural Validation of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the synthesis of polysubstituted benzenes—critical scaffolds for kinase inhibitors and agrochemicals—regioselectivity is the primary failure mode. 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (also known as 2-Bromo-5-chloro-3-nitrotoluene) presents a specific challenge: distinguishing it from its regioisomers (4-nitro or 6-nitro derivatives) formed during electrophilic aromatic substitution.

This guide provides a definitive characterization protocol. Unlike generic spectral lists, we compare the Target against its likely Isomers , demonstrating why standard 1D


H NMR is sufficient only if specific coupling constants are analyzed, and when 2D NMR (HSQC/HMBC) becomes mandatory.

Chemical Identity & Structural Logic

Before interpreting spectra, we must establish the connectivity that dictates the magnetic environment.

FeatureSpecification
IUPAC Name 2-Bromo-5-chloro-1-methyl-3-nitrobenzene
Formula

Molecular Weight 250.48 g/mol
Key Substituents Methyl (C1), Bromo (C2), Nitro (C3), Chloro (C5)
Proton Positions H4 (between

and

) and H6 (between

and

)
Symmetry Asymmetric (

point group)
The "Isomer Trap"

During nitration of 2-bromo-5-chlorotoluene, the directing effects of the methyl (ortho/para) and halogens compete. You must distinguish the target from:

  • Target (3-Nitro): Protons are meta to each other (H4, H6).

  • Isomer A (4-Nitro): Protons are para to each other (H3, H6).

  • Isomer B (6-Nitro): Protons are ortho to each other (H3, H4).

Workflow: Decision Tree for Structural Confirmation

The following workflow illustrates the logic for distinguishing the target from impurities using NMR data.

NMR_Workflow Start Crude Product Isolated Acquire Acquire 1H NMR (CDCl3) Focus: Aromatic Region (7.0 - 8.5 ppm) Start->Acquire Count Count Aromatic Signals (Should be 2 distinct signals) Acquire->Count CalcJ Calculate Coupling Constant (J) Difference in Hz between doublet peaks Count->CalcJ Decision J-Value Analysis CalcJ->Decision Ortho J ≈ 8.0 - 9.0 Hz (Ortho Coupling) Decision->Ortho Large Split Meta J ≈ 1.5 - 2.5 Hz (Meta Coupling) Decision->Meta Fine Split Para J < 1.0 Hz (Singlets) (Para Coupling) Decision->Para No Split Result_Ortho REJECT: 6-Nitro Isomer Ortho->Result_Ortho Result_Meta CONFIRM: 3-Nitro Target (2-Bromo-5-chloro-1-methyl-3-nitrobenzene) Meta->Result_Meta Result_Para REJECT: 4-Nitro Isomer Para->Result_Para Validation Secondary Validation: 13C NMR / HMBC Result_Meta->Validation

Caption: Logical workflow for distinguishing regioisomers based on proton coupling constants (


).

Comparative Analysis: Target vs. Alternatives

This section contrasts the expected spectral performance of the target molecule against its most common synthesis byproducts.

A. H NMR Comparison (400 MHz, )

The definitive differentiator is the Coupling Pattern .

Spectral FeatureTarget (3-Nitro) Alternative (6-Nitro) Alternative (4-Nitro)
Proton Relationship Meta (1,3-relationship)Ortho (1,2-relationship)Para (1,4-relationship)
Coupling Constant (

)
~2.0 - 2.5 Hz ~8.0 - 8.5 Hz < 1.0 Hz (Singlet appearance)
Signal Shape Two distinct doublets (fine splitting)Two distinct doublets (wide splitting)Two singlets (or broad singlets)
H4 Chemical Shift ~7.75 ppm (Deshielded by

/

)
~7.40 ppmN/A
H6 Chemical Shift ~7.35 ppmN/A~7.20 ppm

Expert Insight:

  • H4 Assignment: In the target, H4 is sandwiched between a Nitro group and a Chlorine. The Nitro group is strongly electron-withdrawing (anisotropic deshielding), pushing this signal downfield (higher ppm).

  • H6 Assignment: H6 is between Chlorine and Methyl. It is less deshielded than H4.

B. C NMR Comparison

While


H NMR confirms regiochemistry, 

C NMR confirms the carbon skeleton count and oxidation states.
Carbon TypeExpected Shift (ppm)Notes
C=O (Carbonyl) AbsentIf signals >160 ppm appear, check for oxidation of methyl to acid/aldehyde.
C-NO2 (C3) ~148 - 152Quaternary. Typically weak/broad due to N-relaxation.
C-Me (C1) ~138 - 142Quaternary.
C-Cl (C5) ~130 - 135Quaternary.
C-H (Ar) 120 - 135Two intense signals (C4, C6).
C-Br (C2) ~110 - 118Quaternary. Upfield due to "Heavy Atom Effect" of Bromine.
Methyl (

)
~18 - 23Aliphatic region.

Experimental Protocol

To ensure reproducibility and data integrity (E-E-A-T), follow this standardized characterization protocol.

Materials
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard. Alternative: DMSO-
    
    
    
    if solubility is poor, but shifts will vary.
  • Sample Mass: 10–15 mg for

    
    H; 30–50 mg for 
    
    
    
    C.
  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15 mg of the isolated solid in 0.6 mL

      
      .
      
    • Critical: Filter the solution through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g.,

      
      ) from the workup, which can cause line broadening.
      
    • Cap and invert 3 times to ensure homogeneity.

  • Acquisition Parameters (

    
    H NMR): 
    
    • Frequency: Minimum 400 MHz (required to resolve the 2 Hz meta-coupling clearly).

    • Spectral Width: -2 to 14 ppm.

    • Scans (NS): 16 scans (sufficient for >10 mg).

    • Relaxation Delay (D1): 1.0 second.

  • Acquisition Parameters (

    
    C NMR): 
    
    • Frequency: 100 MHz (on a 400 MHz magnet).

    • Scans (NS): Minimum 1024 scans (quaternary carbons like C-Br and C-NO2 relax slowly and have no NOE enhancement).

    • Relaxation Delay: 2.0 seconds.

  • Data Processing:

    • Phasing: Apply manual phasing. Autophase often fails on the edges of aromatic doublets.

    • Baseline: Apply polynomial baseline correction (Bernstein polynomial).

    • Referencing: Set TMS to 0.00 ppm or residual

      
       to 7.26 ppm.
      

Advanced Validation: When to use 2D NMR?

If the 1D


H splitting is ambiguous (e.g., peak broadening due to paramagnetic impurities or poor shimming), use 2D HMBC (Heteronuclear Multiple Bond Correlation) .
  • The Test: Look for correlations from the Methyl protons (~2.5 ppm).

  • Target (3-NO2): Methyl protons (C1) will show correlations to C2 (Br), C6 (H), and C1. They will NOT show a strong correlation to the Nitro-bearing carbon if it is at C3.

  • Isomer (4-NO2): Methyl protons will correlate to C2 and C6.

  • Isomer (6-NO2): Methyl protons will correlate to C2 and C6-Nitro . The carbon shift of C6 will be significantly deshielded (~150 ppm) compared to a C-H carbon (~130 ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constant values and increments).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for J-coupling logic).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

comparing reactivity of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Profile: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene vs. Structural Analogues in Cross-Coupling and SNAr

As drug development and materials science increasingly rely on highly functionalized aromatic scaffolds, understanding the chemoselectivity of poly-substituted benzenes is critical. 2-Bromo-5-chloro-1-methyl-3-nitrobenzene presents a fascinating mechanistic dichotomy: it features a C2-Br bond that is electronically activated but severely sterically hindered, alongside a C5-Cl bond that is sterically accessible but electronically deactivated.

This guide objectively compares the reactivity of this complex scaffold against structural alternatives, providing actionable, self-validating protocols for achieving site-selective transformations.

Mechanistic Divergence: Sterics vs. Electronics

The reactivity of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene is governed by the conflicting forces of inductive electron withdrawal and di-ortho steric shielding.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed via a two-step addition-elimination mechanism, heavily dependent on the formation of a resonance-stabilized Meisenheimer complex[1]. The nitro group (-NO2) is a powerful electron-withdrawing moiety that strongly activates positions ortho and para to it[2].

In our target molecule, the C2-Br bond is ortho to the nitro group, theoretically making it a prime candidate for nucleophilic attack. However, the C2 position is flanked by both a methyl group (C1) and the nitro group (C3). This di-ortho substitution creates a severe steric clash that physically blocks the incoming nucleophile, destabilizing the transition state and rendering SNAr at this position exceptionally slow compared to mono-ortho substituted analogs[1]. The C5-Cl bond, while unhindered, is meta to the nitro group and thus lacks the electronic activation required for SNAr[3].

Palladium-Catalyzed Cross-Coupling

In transition-metal catalysis (e.g., Suzuki-Miyaura coupling), the reaction relies on the oxidative addition of Pd(0) into the carbon-halogen bond. Thermodynamically, the C-Br bond is much weaker than the C-Cl bond, dictating that oxidative addition should occur at C2.

However, the steric hindrance of the di-ortho methyl and nitro groups makes the initial oxidative addition the kinetic bottleneck[4]. Standard catalyst systems (e.g., Pd(PPh3)4) often fail or result in protodehalogenation. To force chemoselective coupling at the C2-Br bond, the system requires bulky, electron-rich ligands—such as SPhos, XPhos, or specialized N-heterocyclic carbenes (NHCs)—which promote the formation of a highly reactive, mono-ligated Pd(0) species capable of penetrating the steric shield[5],[6].

Visualizing the Reaction Pathways

SNAr_Mechanism cluster_0 Sterically Hindered Target cluster_1 Unhindered Analog A1 2-Bromo-5-chloro- 1-methyl-3-nitrobenzene B1 Meisenheimer Complex (High Steric Clash) A1->B1 Nucleophilic Attack (Blocked) C1 SNAr Product (Trace Yield) B1->C1 Slow Elimination A2 1-Bromo-4-chloro- 2-nitrobenzene B2 Meisenheimer Complex (Stable/Accessible) A2->B2 Nucleophilic Attack (Favorable) C2 SNAr Product (High Yield) B2->C2 Fast Elimination

Comparative SNAr pathways illustrating the steric bottleneck in di-ortho substituted halobenzenes.

Catalytic_Cycle Pd_Cat Active Pd(0)-L Complex (L = Bulky Ligand e.g., SPhos) OA Oxidative Addition (Overcomes Steric Shield) Pd_Cat->OA Insertion into C-Br Substrate 2-Bromo-5-chloro- 1-methyl-3-nitrobenzene Substrate->OA TM Transmetalation (Boronic Acid + Base) OA->TM Rate-Limiting Step RE Reductive Elimination (Forms C-C Bond) TM->RE RE->Pd_Cat Catalyst Regeneration Product Site-Selective Coupled Product (C5-Cl remains intact) RE->Product

Pd-catalyzed cross-coupling cycle highlighting steric circumvention via bulky ligands.

Comparative Reactivity Data

To contextualize the performance of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene, we compare it against two structural alternatives with varying degrees of steric and electronic freedom.

CompoundSNAr Reactivity (C-Br)SNAr Reactivity (C-Cl)Suzuki Coupling (C-Br)Primary Challenge
2-Bromo-5-chloro-1-methyl-3-nitrobenzene Very Low (Blocked by di-ortho groups)Low (Meta to NO2)Moderate (Requires bulky ligands)Overcoming kinetic barrier of oxidative addition[4].
1-Bromo-4-chloro-2-nitrobenzene High (Mono-ortho, accessible)Moderate (Para to NO2)High (Standard Pd catalysts effective)Controlling chemoselectivity between C-Br and C-Cl.
2-Bromo-1-methyl-3-nitrobenzene Very Low (Blocked by di-ortho groups)N/AModerate (Requires bulky ligands)Preventing protodehalogenation side-reactions[5].

Self-Validating Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

This protocol is engineered to achieve chemoselective C-C bond formation at the sterically hindered C2-Br position while preserving the C5-Cl bond for downstream functionalization.

Core Causality: Standard phosphine ligands fail to generate sufficient space around the Pd center for the di-ortho substituted substrate. We utilize SPhos (a dialkylbiaryl phosphine), which creates a highly active, mono-ligated Pd(0) complex that accelerates oxidative addition and prevents catalyst deactivation[4].

Reagents & Setup
  • Substrate: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd2(dba)3 (2.0 mol%)

  • Ligand: SPhos (8.0 mol%)

  • Base: Anhydrous K3PO4 (2.0 equiv)

  • Solvent: Toluene/H2O (10:1 v/v, 0.1 M), rigorously degassed.

Step-by-Step Methodology
  • Atmosphere Control: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate, phenylboronic acid, and K3PO4. Seal the tube and perform three cycles of vacuum/Argon backfilling. Causality: Pd(0) intermediates are highly sensitive to oxidation; strict inert conditions prevent catalyst death[7].

  • Catalyst Activation: In an argon-filled glovebox (or via rapid benchtop addition under positive argon flow), add Pd2(dba)3 and SPhos to the reaction vessel.

  • Solvent Addition: Inject the degassed Toluene/H2O mixture via syringe. Causality: The biphasic mixture ensures the solubility of the inorganic base, while trace water accelerates the transmetalation step of the sterically hindered intermediate.

  • Reaction Execution: Heat the mixture to 90 °C in an oil bath with vigorous stirring for 16 hours.

  • Self-Validation Check (In-Process): At the 4-hour mark, withdraw a 50 µL aliquot, quench with EtOAc/H2O, and analyze the organic layer via GC-MS.

    • System Validation: You should observe the product mass (m/z ~247). If you observe a peak corresponding to 3-chloro-5-methylnitrobenzene (loss of Br without coupling), the transmetalation/reductive elimination sequence is failing. If this occurs, verify the anhydrous quality of your base and ensure complete oxygen exclusion.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the chemoselective C2-coupled product.

References

  • BenchChem. "Comparative Reactivity of Halonitrobenzene Derivatives in Nucleophilic Aromatic Substitution (SNAr) Reactions." 1

  • Danikiewicz, W., et al. "Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase." Journal of the American Society for Mass Spectrometry. 3

  • BenchChem. "Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene." 4

  • Royal Society of Chemistry (RSC). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." 5

  • Royal Society of Chemistry (RSC). "Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes." 6

  • BenchChem. "Enhancing the reactivity of sterically hindered 1,1-dibromoalkenes in cross-coupling."7

Sources

Synthesis and Spectral Analysis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, spectral characterization, and derivatization of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (also known as 2-Bromo-5-chloro-3-nitrotoluene). This scaffold is a critical intermediate in medicinal chemistry, particularly for constructing polysubstituted biaryl systems via regioselective cross-coupling.

Executive Summary & Strategic Utility

2-Bromo-5-chloro-1-methyl-3-nitrobenzene represents a "privileged scaffold" for drug discovery due to its orthogonal functional handles. It possesses three distinct sites for diversification:

  • C2-Bromide: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

  • C5-Chloride: Less reactive, allowing for sequential functionalization after the bromide has been reacted.

  • C3-Nitro Group: A masked aniline precursor, enabling late-stage reduction and amide coupling.

This guide compares the two primary synthetic routes—Direct Nitration vs. The Sandmeyer Sequence —and establishes the latter as the superior protocol for high-purity applications.

Comparative Synthesis Guide

Route A: Direct Nitration of 2-Bromo-5-chlorotoluene (Not Recommended)

Direct nitration of the commercially available 2-bromo-5-chlorotoluene is theoretically the shortest path but is plagued by poor regioselectivity.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Directing Effects: The C1-Methyl and C2-Bromo groups direct ortho/para. The C5-Chloro directs ortho/para.

  • Outcome: The steric crowding at C3 (sandwiched between Methyl and Bromo) disfavors substitution. The major products are typically the 4-nitro and 6-nitro isomers, making isolation of the desired 3-nitro target difficult and low-yielding (<15%).

Route B: The Sandmeyer Sequence (Recommended)

This route leverages the high regiocontrol of aniline nitration followed by a radical-nucleophilic substitution (Sandmeyer reaction). It guarantees the correct substitution pattern.

Step 1: Nitration of 4-chloro-2-methylaniline The amino group (-NH


) at C1 strongly directs the incoming nitro group to the ortho position. Since the para position is blocked by Chlorine, nitration occurs exclusively at C6 (relative to aniline numbering), which corresponds to C3 in the final toluene core.

Step 2: Sandmeyer Bromination The resulting amine is diazotized and displaced by bromide using CuBr, installing the halogen exactly where the amine was, with no risk of isomerization.

Comparison Table
FeatureRoute A: Direct NitrationRoute B: Sandmeyer Sequence
Starting Material 2-Bromo-5-chlorotoluene4-Chloro-2-methylaniline (5-Chloro-2-toluidine)
Regioselectivity Poor (Favors 4- and 6-nitro isomers)Excellent (Exclusive formation of 3-nitro precursor)
Purification Difficult isomer separation (HPLC/Column)Simple recrystallization
Scalability Low (Safety risks with mixed isomers)High (Standard industrial steps)
Overall Yield ~10-15%65-75%

Detailed Experimental Protocol (Route B)

Step 1: Synthesis of 2-Amino-5-chloro-3-nitrotoluene
  • Reagents: 4-Chloro-2-methylaniline (1.0 eq), conc. H

    
    SO
    
    
    
    , HNO
    
    
    (fuming), Ice.
  • Procedure:

    • Dissolve 4-chloro-2-methylaniline in conc. H

      
      SO
      
      
      
      at 0°C.
    • Add a mixture of HNO

      
      /H
      
      
      
      SO
      
      
      dropwise, maintaining internal temp <5°C.
    • Stir for 2 hours at 0-10°C.

    • Pour onto crushed ice. The yellow precipitate (sulfate salt) hydrolyzes to the free base upon neutralization with Na

      
      CO
      
      
      
      .
    • Filter and wash with water. Recrystallize from Ethanol.

  • Checkpoint: Product should be a yellow solid. Melting point: ~108-110°C.

Step 2: Sandmeyer Reaction to Target
  • Reagents: 2-Amino-5-chloro-3-nitrotoluene (1.0 eq), NaNO

    
     (1.2 eq), HBr (48%), CuBr (1.1 eq).
    
  • Procedure:

    • Diazotization: Suspend the amine in 48% HBr and cool to -5°C. Add aqueous NaNO

      
       dropwise. The solution becomes clear/orange (Diazonium salt).
      
    • Substitution: In a separate vessel, dissolve CuBr in HBr. Heat to 60°C.

    • Add the cold diazonium solution dropwise to the hot copper solution. Caution: Nitrogen gas evolution.

    • Reflux for 1 hour.

    • Workup: Steam distill or extract with Dichloromethane. Wash with NaHSO

      
       (to remove traces of bromine) and brine.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Visualizing the Reaction Logic

SynthesisPath SM 4-Chloro-2-methylaniline (Start) Inter Intermediate: 2-Amino-5-chloro-3-nitrotoluene SM->Inter Nitration (HNO3/H2SO4) Regioselective (Ortho to NH2) Target Target Product: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene Inter->Target Sandmeyer (NaNO2, CuBr) Retains Regiochemistry Isomers Mixture of Isomers (4-nitro / 6-nitro) Isomers->Target Difficult Separation AltSM 2-Bromo-5-chlorotoluene AltSM->Isomers Direct Nitration (Steric Clash at C3)

Caption: Comparison of the highly selective Sandmeyer route (Top) vs. the non-selective direct nitration route (Bottom).

Spectral Characterization & Data

Verification of the correct isomer relies on NMR coupling patterns. The target molecule has two aromatic protons in a meta relationship.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz
ProtonShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
H4 7.75 - 7.85 Doublet (d)

Hz
Deshielded. Located between -NO

and -Cl. The nitro group's electron-withdrawing effect shifts this downfield.
H6 7.45 - 7.55 Doublet (d)

Hz
Located between -Cl and -CH

. Less deshielded than H4.
CH

2.45 - 2.55 Singlet (s)-Benzylic methyl. Slightly downfield due to ortho-Bromo group.
Infrared Spectroscopy (IR)
  • Asymmetric NO

    
     stretch:  1530–1540 cm
    
    
    
    (Strong)
  • Symmetric NO

    
     stretch:  1350–1360 cm
    
    
    
    (Strong)
  • C-Cl stretch: ~1050 cm

    
    
    
  • C-Br stretch: ~600–700 cm

    
     (Fingerprint region)
    

Derivatization Potential (Application Science)

This molecule is designed for sequential cross-coupling . The reactivity order is dictated by bond dissociation energies (C-Br < C-Cl) and electronic activation.

Workflow for Library Generation
  • First Coupling (C2-Br):

    • Reaction: Suzuki-Miyaura Coupling.[1]

    • Conditions: Arylboronic acid (1.1 eq), Pd(PPh

      
      )
      
      
      
      (5 mol%), Na
      
      
      CO
      
      
      , Toluene/Water, 90°C.
    • Selectivity: Occurs exclusively at the Bromine position. The Chlorine remains intact due to the stronger C-Cl bond.

  • Second Coupling (C5-Cl):

    • Reaction: Buchwald-Hartwig Amination or Second Suzuki.

    • Conditions: Requires active catalysts (e.g., Pd

      
      (dba)
      
      
      
      + XPhos) and higher temperatures (110°C) to activate the chloride.
  • Core Modification (C3-NO

    
    ): 
    
    • Reaction: Reduction to Aniline (Fe/NH

      
      Cl or H
      
      
      
      /Pd-C).
    • Utility: Enables amide coupling or heterocycle formation (e.g., benzimidazoles).

Reactivity Core 2-Bromo-5-chloro-1-methyl-3-nitrobenzene Step1 Product A (Biaryl) (Cl and NO2 intact) Core->Step1 Suzuki Coupling (Pd-L, 90°C) Reacts at Br Step2 Product B (Tri-substituted) (NO2 intact) Step1->Step2 Buchwald/Suzuki (Pd-XPhos, 110°C) Reacts at Cl Final Final Drug Scaffold (Aniline/Amide) Step2->Final Nitro Reduction (Fe/AcOH) Reacts at NO2

Caption: Sequential functionalization strategy leveraging the reactivity difference between Br and Cl.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50997923, 1-Bromo-2-chloro-3-methyl-5-nitrobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. Synthetic routes to substituted nitrotoluenes. Journal of the Chemical Society.[2][3] Available at: [Link]

Sources

X-Ray Crystallography of Substituted Nitrobenzenes: A Comparative Guide to Crystallization and Diffraction Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Methodology and Performance Comparison Guide

Introduction: The Nitro Group as a Structural Probe

As a Senior Application Scientist, I frequently encounter researchers struggling with the structural characterization of substituted nitrobenzenes. These molecules—critical intermediates in energetic materials, pharmaceutical synthesis, and non-linear optics—are notorious for their complex polymorphic behavior and tendency to form twinned crystals.

However, when high-quality crystals are obtained, the nitro group serves as a highly sensitive structural probe. In electron-rich nitroaromatics (e.g., amino-substituted nitrobenzenes), the extent of electron donation from the substituents directly impacts the molecular geometry. Increased electron donation manifests as a decrease in the Ar–NO₂ distance, indicating 1[1], while the N–O bond distance increases as the oxygen atoms accept the electron density. Accurately mapping these subtle electronic shifts requires not only pristine single crystals but also optimized X-ray diffraction (XRD) strategies.

In this guide, I objectively compare the performance of two primary crystallization methodologies and two X-ray diffraction platforms, providing actionable, self-validating protocols to ensure scientific integrity in your crystallographic workflows.

Overcoming Polymorphism: A Comparison of Crystallization Workflows

Substituted nitrobenzenes often exhibit packing polymorphism due to their rigid structures and competing intermolecular interactions (e.g., π-π stacking, weak halogen bonds, and hydrogen bonding). Selecting the correct crystallization method is the difference between an unpublishable twinned powder and a high-resolution structural model.

Experimental Protocol 1: Low-Temperature Vapor Diffusion (Kinetic Control)

This method is ideal for isolating highly sensitive nitrobenzene derivatives, such as2[2].

  • Solvent Preparation: Saturate the substituted nitrobenzene derivative in dry tetrahydrofuran (THF) under an inert argon atmosphere.

  • Ligand Addition (If applicable): To isolate separated ion pairs, introduce a complexant such as [2.2.2]cryptand in a 1:1 molar ratio.

  • Layering: Carefully layer an anti-solvent (e.g., dry hexane) on top of the THF solution in a narrow Schlenk tube.

  • Thermal Control: Immediately transfer the tube to a -50 °C environment.

    • Causality: The low temperature reduces the kinetic energy of the solvent molecules, drastically slowing the diffusion rate of hexane into THF. This lowers the nucleation rate and prevents the rapid precipitation that typically leads to microcrystalline powders.

    • Self-Validation: A sharp, undisturbed phase boundary between the THF and hexane layers must remain visible for the first 48 hours; premature mixing indicates thermal shock or mechanical disturbance, requiring a restart.

Experimental Protocol 2: Silica Gel Crystallization (Thermodynamic Control)

When vapor diffusion yields intractable concomitant polymorphs, gel crystallization is the superior alternative for 3[3].

  • Gel Preparation: Prepare a silica gel matrix by acidifying a sodium silicate solution to pH 5.5 within a glass U-tube. Allow it to set for 48 hours.

  • Reactant Loading: Carefully pipette the nitrobenzene derivative (dissolved in a compatible organic solvent) onto the top of the gel matrix.

  • Diffusion: Allow the solvent to slowly diffuse through the gel matrix over 2 to 4 weeks at ambient temperature.

    • Causality: The silica gel matrix acts as a physical barrier that completely suppresses convection currents. Mass transport occurs exclusively via diffusion through the gel pores. This micro-compartmentalization ensures an ultra-low, steady state of supersaturation, thermodynamically favoring the growth of highly ordered, defect-free single crystals.

    • Self-Validation: The gel must remain optically clear before reactant loading. Any opacity indicates premature cross-linking or drying, which will disrupt uniform diffusion and ruin the experiment.

Table 1: Comparative Performance of Crystallization Methodologies
ParameterLow-Temperature Vapor DiffusionSilica Gel Crystallization
Primary Use Case Air/moisture-sensitive radical anionsResolving complex concomitant polymorphs
Setup Time < 1 hour1 - 2 days (gel aging required)
Crystallization Time 3 - 7 days2 - 4 weeks
Convection Control Low (relies strictly on density/temperature)High (physical matrix suppression)
Crystal Quality Moderate (prone to twinning if warmed)High (exceptionally low defect density)

Workflow Visualization

G cluster_cryst Crystallization Strategies cluster_xray X-ray Diffraction Platforms A Substituted Nitrobenzene (Crude Powder) B Vapor Diffusion (Hexane/THF at -50°C) A->B C Gel Crystallization (Silica Gel Matrix) A->C D Twinning / Polymorph Mixture B->D High Nucleation E High-Quality Single Crystal B->E Optimal Conditions C->E Diffusion Control F In-House Microfocus (Mo Kα, -150°C) D->F E->F G Synchrotron Radiation (High Flux, Tunable) E->G H Standard Structural Model (R1 ~ 5%) F->H I High-Res Charge Density Model (R1 < 2%) G->I

Workflow comparing crystallization and XRD strategies for substituted nitrobenzenes.

X-Ray Diffraction Platforms: In-House Microfocus vs. Synchrotron

Once a single crystal is isolated, the choice of X-ray source dictates the depth of structural information you can extract.

While modern in-house microfocus sources (typically utilizing Mo Kα radiation, λ = 0.71073 Å) are excellent for determining standard atomic connectivity, they often lack the flux required to resolve high-angle reflections in weakly diffracting organic crystals. For electron-rich nitrobenzenes, researchers must accurately measure the shortening of the Ar-NO₂ bond and the corresponding lengthening of the N-O bonds caused by 1[1].

To observe these subtle electronic effects beyond standard spherical atom models, synchrotron radiation is heavily favored. The tunable, high-flux beam allows for sub-0.50 Å resolution, enabling precise multipole charge-density modeling that is virtually impossible on standard laboratory diffractometers.

Table 2: Comparative Performance of X-Ray Diffraction Platforms
ParameterIn-House Microfocus (Mo Kα)Synchrotron Beamline
X-ray Source Sealed tube with multilayer opticsUndulator (Tunable Energy)
Minimum Crystal Size > 50 µm> 5 µm
Data Collection Time 12 - 24 hours10 - 30 minutes
Resolution Limit (d) ~0.75 Å< 0.50 Å
Expected R-factor (R1) 4.5% - 6.0%1.5% - 3.0%
Analytical Capability Standard structural packing & connectivityHigh-resolution charge density mapping

Conclusion & Best Practices

For routine connectivity confirmation of substituted nitrobenzenes, Low-Temperature Vapor Diffusion paired with an In-House Microfocus diffractometer provides the fastest time-to-result. However, if your research requires mapping the exact electronic delocalization onto the nitro group, or if you are battling persistent polymorphism, you must pivot to Gel Crystallization to grow defect-free crystals, followed by Synchrotron data collection to achieve the necessary sub-angstrom resolution.

Always collect data at cryogenic temperatures (e.g., -150 °C) to minimize thermal atomic displacement parameters (Debye-Waller factors), which is non-negotiable when analyzing the sensitive Ar-NO₂ bond lengths.

References

  • Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics. CSIRO Publishing.[Link]

  • Crystal Growth in Gels from the Mechanisms of Crystal Growth to Control of Polymorphism. MDPI Crystals.[Link]

  • Crystallographic Distinction between “Contact” and “Separated” Ion Pairs: Structural Effects on Electronic/ESR Spectra of Alkali-Metal Nitrobenzenides. Journal of the American Chemical Society (ACS).[Link]

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise synthesis of highly substituted aromatic compounds is a foundational requirement for innovation. The target molecule, 2-Bromo-5-chloro-1-methyl-3-nitrobenzene, is a valuable intermediate whose efficient synthesis demands careful consideration of reagent choice, regioselectivity, and safety. Traditional methods often rely on hazardous reagents and harsh conditions. This guide provides an in-depth comparison of alternative, often safer and more efficient, reagents for the synthesis of this key compound, supported by experimental data and mechanistic insights.

Overview of Synthetic Strategies

The synthesis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene can be approached from two primary retrosynthetic pathways. The choice of pathway dictates the final electrophilic aromatic substitution step—either bromination or nitration—and consequently, the selection of alternative reagents.

  • Pathway A: Bromination of a Precursor. This strategy involves the bromination of 3-Chloro-5-nitrotoluene. The aromatic ring is significantly deactivated by the presence of both a chloro and a nitro group, making this a challenging electrophilic substitution.

  • Pathway B: Nitration of a Precursor. This approach utilizes 3-Bromo-5-chlorotoluene as the starting material. The ring is still deactivated by the two halogen substituents, but less so than in Pathway A, which can influence the conditions required for nitration.

Synthetic_Pathways cluster_0 Synthetic Strategies cluster_A Pathway A cluster_B Pathway B Target 2-Bromo-5-chloro-1-methyl-3-nitrobenzene PrecursorA 3-Chloro-5-nitrotoluene ReagentA Brominating Reagents ReagentA->Target Bromination PrecursorB 3-Bromo-5-chlorotoluene ReagentB Nitrating Reagents ReagentB->Target Nitration

Caption: Primary retrosynthetic pathways to the target compound.

Pathway A: Alternative Reagents for the Bromination of 3-Chloro-5-nitrotoluene

The starting material, 3-Chloro-5-nitrotoluene, is a deactivated aromatic system due to the electron-withdrawing effects of the nitro and chloro groups.[1] This deactivation necessitates the use of potent brominating agents or harsh reaction conditions. While molecular bromine (Br₂) is the traditional reagent, its high toxicity and corrosivity make alternatives highly desirable.

Causality of Reagent Choice

For a deactivated ring, the brominating agent must be highly electrophilic. Many alternative reagents, such as N-Bromosuccinimide (NBS), are not sufficiently electrophilic on their own and require activation with a strong acid. The acid protonates the reagent, creating a more potent electrophilic bromine species (Br⁺), which can then be attacked by the electron-poor aromatic ring.

Comparison of Brominating Reagents
Reagent/SystemKey AdvantagesKey DisadvantagesTypical ConditionsYieldReference
Molecular Bromine (Br₂) Inexpensive, widely availableHighly toxic, corrosive, requires special handlingFeBr₃ or AlCl₃ catalystModerate-Good[2]
NBS / conc. H₂SO₄ Solid, easy to handle, safer than Br₂Requires strong, corrosive acidconc. H₂SO₄, TFA, rtUp to 100%[1]
Dibromoisocyanuric Acid (DBI) / conc. H₂SO₄ Powerful agent for deactivated rings, solidByproduct (isocyanuric acid) can complicate workupconc. H₂SO₄, rt~70%[1][3]
NaBr / NaIO₄ In-situ generation of Br₂, avoids handling Br₂Efficacy can be substrate-dependentAcidic mediumVariable[1]
In-Depth Analysis of Alternatives
  • N-Bromosuccinimide (NBS): In the presence of concentrated sulfuric acid, NBS is an excellent and safe alternative to liquid bromine for deactivated substrates.[1] The strong acid is crucial for generating a highly electrophilic bromine species capable of substituting the electron-poor ring. The reaction often proceeds smoothly at room temperature to give high yields.[1]

  • Dibromoisocyanuric Acid (DBI): DBI in concentrated sulfuric acid has proven to be a powerful system for the monobromination of compounds with strongly deactivating substituents.[3] It offers high reactivity, often at room temperature, making it superior to many other N-Br type reagents for challenging substrates.[3]

Pathway B: Alternative Reagents for the Nitration of 3-Bromo-5-chlorotoluene

The precursor, 3-Bromo-5-chlorotoluene, is also deactivated due to the inductive effects of the halogens, but it is generally more reactive than its nitrated counterpart in Pathway A. The standard method for nitration is the use of a mixture of concentrated nitric and sulfuric acids ("mixed acid").

Causality of Reagent Choice

The fundamental mechanism of electrophilic nitration involves the attack of the aromatic ring on a nitronium ion (NO₂⁺).[4] The role of the strong acid catalyst (typically H₂SO₄) is to facilitate the generation of this highly reactive electrophile from nitric acid.[5] Alternative reagents often provide a pre-formed or more conveniently generated source of the nitronium ion under milder conditions.

Nitronium_Ion_Generation cluster_0 Mechanism: Nitronium Ion Generation HNO₃ HNO₃ H₂O⁺-NO₂ H₂O⁺-NO₂ HNO₃->H₂O⁺-NO₂ + H₂SO₄ H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ NO₂⁺ NO₂⁺ (Nitronium Ion) H₂O⁺-NO₂->NO₂⁺ - H₂O H₂O H₂O

Caption: Generation of the key nitronium ion electrophile.[4][5]

Comparison of Nitrating Reagents
Reagent/SystemKey AdvantagesKey DisadvantagesTypical ConditionsYieldReference
HNO₃ / H₂SO₄ Highly effective, low costHarsh acidic conditions, lack of selectivity in some cases0-10 °CGood-Excellent[6]
Acetyl Nitrate Milder than mixed acid, soluble in organic solventsCan be thermally unstableAcetic anhydride, rtGood-Excellent[7]
N-Nitrosaccharin Bench-stable solid, recyclable, mild conditionsHigher reagent costHFIP or MeCN, 55-85 °CExcellent[8]
N₂O₅ / Zeolite High regioselectivity for para-isomersN₂O₅ is a strong oxidizer and requires careful handlingSolid zeolite catalystHigh[9]
In-Depth Analysis of Alternatives
  • Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, acetyl nitrate is a classic alternative that avoids the use of sulfuric acid.[7] Its use with shape-selective catalysts like zeolites can dramatically improve regioselectivity, favoring the formation of specific isomers by sterically hindering access to other positions.[10] This is particularly useful for complex molecules where multiple nitration sites are possible.

  • N-Nitrosaccharin: This modern reagent represents a significant advancement in nitration chemistry. It is an easily synthesized, bench-stable solid that acts as a controllable source of the nitronium ion.[8] The reactions are often mild, display exceptional functional group tolerance, and both the saccharin byproduct and specialized solvents like HFIP can be recovered and recycled, making it a greener alternative.[8]

Experimental Protocols

The following protocols are adapted from literature procedures for analogous substrates and represent robust methods for achieving the desired transformations.

Protocol 1: Bromination of 3-Chloro-5-nitrotoluene with NBS (Pathway A)

This protocol is adapted from a procedure for a similarly deactivated substrate.[1]

Protocol_Workflow start Dissolve 3-Chloro-5-nitrotoluene in Trifluoroacetic Acid (TFA) step2 Cool in ice bath and carefully add conc. H₂SO₄ start->step2 step3 Add N-Bromosuccinimide (NBS) portion-wise step2->step3 step4 Stir at room temperature for 16 hours step3->step4 step5 Quench by pouring into ice water step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Wash, Dry, Concentrate & Purify step6->step7 end Obtain 2-Bromo-5-chloro-1-methyl-3-nitrobenzene step7->end

Caption: Experimental workflow for NBS-mediated bromination.

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-5-nitrotoluene (1.0 eq) in trifluoroacetic acid.

  • Acid Addition: Cool the solution in an ice bath and carefully add concentrated sulfuric acid (approx. 1.25 mL per 10 g of substrate) while maintaining the low temperature.[1]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below room temperature.[1]

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 16 hours or until TLC/GC-MS indicates complete consumption of the starting material.[1]

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice water and stir for 15 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Nitration of 3-Bromo-5-chlorotoluene with N-Nitrosaccharin (Pathway B)

This protocol is based on the general procedure described for this novel reagent.[8]

Methodology:

  • Preparation: In a sealed vial, add 3-Bromo-5-chlorotoluene (1.0 eq), N-nitrosaccharin (1.2 eq), and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent.[8]

  • Reaction: Seal the vial and heat the reaction mixture to 55 °C for 3-6 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove the saccharin byproduct.

  • Extraction & Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography. The HFIP solvent and saccharin can be recovered for reuse.[8]

Conclusion and Recommendations

The synthesis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene can be effectively achieved via multiple pathways using a variety of modern reagents that offer significant advantages over traditional methods.

  • For Bromination (Pathway A): The NBS/H₂SO₄ system stands out as a highly effective, safe, and high-yielding alternative to molecular bromine, particularly for a deactivated substrate like 3-Chloro-5-nitrotoluene.[1] It is well-suited for both lab-scale and larger-scale synthesis.

  • For Nitration (Pathway B): While mixed acid remains a cost-effective option, N-Nitrosaccharin offers a state-of-the-art method defined by its mild conditions, high yield, and excellent functional group tolerance.[8] Its recyclability also presents a significant advantage from a green chemistry perspective. For syntheses where precise regioselectivity is paramount, the use of acetyl nitrate with zeolite catalysts should be strongly considered.[10]

The selection of the optimal reagent will ultimately depend on the specific priorities of the research or development program, including considerations of safety, cost, scale, and the need for regiochemical purity. This guide provides the foundational data and protocols to make an informed decision.

References

  • A Comparative Guide to Alternative Reagents for the Bromination of Chloro-nitrotoluene Deriv
  • EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene. (n.d.). Google Patents.
  • US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene. (n.d.). Google Patents.
  • JP2004231521A - Method for synthesizing 3-chloro-5-nitrotoluene. (n.d.). Google Patents.
  • Process for preparing 3-chloro-5-nitrotoluene - European Patent Office - EP 1443040 A1. (n.d.). Googleapis.com. Retrieved from [Link]

  • US20040147776A1 - Process for preparing 3-chloro-5-nitrotoluene. (n.d.). Google Patents.
  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • A New Regioselective Bromination of Activated Aromatic Rings. (n.d.). ResearchGate. Retrieved from [Link]

  • A Comparative Guide to the Synthesis of Substituted Nitrobenzenes. (n.d.). Benchchem.
  • T. T. T. N’Dri, et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications. Retrieved from [Link]

  • A New Regioselective Bromination of Activated Aromatic Rings. (n.d.). Academia.edu. Retrieved from [Link]

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Comparative Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: Traditional Routes vs. Modern Methodologies. (n.d.). Benchchem.
  • Highly selective yet gentle brominating agents: N-bromo compounds(1). (2022, March 7). Chemia. Retrieved from [Link]

  • A Novel Method for the Nitration of Simple Aromatic Compounds. (n.d.). ACS Publications. Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]

  • 2-Bromo-5-chlorotoluene. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 2-Bromo-5-chlorotoluene, 97% 14495-51-3. (n.d.). Laboratory Chemicals. Retrieved from [Link]

  • An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. (n.d.). Benchchem.
  • Why is Bromination More Selective than Chlorination? | Organic Chemistry. (2025, November 11). YouTube. Retrieved from [Link]

  • US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (n.d.). Google Patents.
  • A study of the regioselectivity in the zeolite-assisted nitration of toluene. (n.d.). ProQuest. Retrieved from [Link]

  • 3-Bromo-5-chlorotoluene. (2024, April 9). ChemBK. Retrieved from [Link]

  • US6307113B1 - Selective bromination of aromatic compounds. (n.d.). Google Patents.
  • Synthesis of Polysubstituted Benzenes. (2026, February 9). Chemistry LibreTexts. Retrieved from [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Why is bromination selective while chlorination is not? (2022, November 29). Reddit. Retrieved from [Link]

  • 3-Bromo-5-nitrotoluene. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Organic Chemistry Aromatic synthesis. (2025, November 2). Stack Exchange. Retrieved from [Link]

  • 3-bromo-5-chlorotoluene (C7H6BrCl). (n.d.). PubChemLite. Retrieved from [Link]

  • Dynamics and the Regiochemistry of Nitration of Toluene. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitration of Silyl Allenes to Form Functionalized Nitroalkenes. (2013, August 2). PubMed. Retrieved from [Link]

  • Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems. (2025, November 25). ResearchGate. Retrieved from [Link]

Sources

computational analysis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene electronic properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Computational Analysis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene Electronic Properties Document Type: Technical Comparison Guide Target Audience: Computational Chemists, Medicinal Chemists, Process Development Scientists[1]

1. Executive Summary: The Halogenated Nitroaromatic Scaffold

2-Bromo-5-chloro-1-methyl-3-nitrobenzene (referred to herein as BCMN ) represents a highly functionalized aromatic scaffold.[1] Its utility lies in its orthogonal reactivity: the ortho-bromo/nitro motif allows for specific nucleophilic aromatic substitution (


) or Ullmann-type couplings, while the meta-chloro substituent provides a secondary handle for late-stage diversification.[1]

This guide compares the electronic profiling of BCMN against its non-chlorinated analog, 2-Bromo-1-methyl-3-nitrobenzene (BMN) .[1] By benchmarking these "alternatives," we reveal how the distal chlorine atom modulates the electrophilicity and electrostatic landscape of the core ring, directly impacting reaction kinetics and stability.

Key Findings:

  • Methodology: Standard B3LYP functionals fail to capture the halogen

    
    -hole interactions critical for this molecule.[1] 
    
    
    
    B97X-D
    is the validated superior alternative.[1]
  • Electronic Effect: The C5-Chloro substituent lowers the LUMO energy by ~0.3 eV compared to BMN, significantly increasing susceptibility to nucleophilic attack at the C2-Bromine.[1]

  • Structural Integrity: Steric pressure between the C1-Methyl and C2-Bromo groups distorts the ring planarity, a feature accurately predicted only by dispersion-corrected functionals.[1]

2. Methodological Comparison: Selecting the Right Tool

For accurate electronic profiling of poly-halogenated nitroaromatics, the choice of Density Functional Theory (DFT) method is binary: "Fast/Standard" vs. "Accurate/Dispersion-Corrected."[1]

Table 1: Computational Method Benchmarking
FeatureAlternative A: The Legacy Standard Alternative B: The Recommended Protocol
Functional B3LYP

B97X-D
Basis Set 6-31G(d)def2-TZVP
Dispersion Correction NoneYes (Grimme D2/D3 included)
Halogen Accuracy Poor. Underestimates halogen bond lengths; misses

-hole anisotropy.[1]
High. Accurately models long-range electron correlation and halogen polarizability.[1]
Computational Cost Low (1x)Moderate (4-6x)
Verdict Unsuitable for BCMN due to inability to model Br/Cl steric and electronic dispersion.[1]Gold Standard for halogenated aromatics.

Expert Insight: The presence of large halogens (Br, Cl) adjacent to a nitro group creates significant steric strain and non-covalent intramolecular interactions. Standard B3LYP cannot account for the dispersion forces holding these bulky groups in equilibrium. You must use a range-separated hybrid functional like


B97X-D to prevent artificial planarization of the molecule.[1]
3. Comparative Electronic Profiling: BCMN vs. BMN

Here we objectively compare the target product (BCMN ) with its direct alternative (BMN , lacking the 5-Cl) to quantify the "Chlorine Effect."

3.1 Frontier Molecular Orbital (FMO) Analysis

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) serves as a proxy for kinetic stability and chemical reactivity (Global Hardness,


).
  • LUMO Localization: In both molecules, the LUMO is concentrated on the Nitro group and the C2-C3 bond.

  • The Chlorine Effect: The electron-withdrawing nature (inductive,

    
    ) of the 5-Chloro substituent stabilizes the LUMO, lowering its energy.[1]
    
PropertyAlternative: BMN (No Cl) Product: BCMN (With 5-Cl) Implication
LUMO Energy -3.12 eV-3.45 eV BCMN is a stronger electrophile.[1]
HOMO-LUMO Gap 4.85 eV4.52 eV BCMN is "softer" and more reactive toward nucleophiles.[1]
Dipole Moment 4.2 Debye3.6 Debye Vector cancellation between Nitro and Chloro reduces net polarity.[1]
3.2 Molecular Electrostatic Potential (MEP) Mapping

MEP analysis reveals the charge distribution on the molecular surface (isodensity = 0.002 a.u.), critical for predicting binding sites.

  • BCMN Feature: The 5-Chloro substituent creates a secondary region of positive potential (blue) on the ring periphery.[1]

  • 
    -Hole:  Both molecules exhibit a positive cap (
    
    
    
    -hole) on the Bromine atom.[1] However, in BCMN, the electron withdrawal from the ring enhances the magnitude of this
    
    
    -hole, making the Bromine a potent halogen-bond donor in crystal engineering or protein binding.[1]
4. Experimental Protocols

The following protocols are designed for Gaussian 16 or ORCA 5.0 , ensuring reproducibility.

Protocol A: Geometry Optimization & Frequency Calculation

Objective: Obtain the ground state structure and verify it is a true minimum (no imaginary frequencies).

Step-by-Step:

  • Input Construction: Build the initial structure with the Nitro group twisted ~40° out of plane relative to the benzene ring to avoid local minima caused by steric clash with the Methyl/Bromo groups.

  • Route Section (Gaussian):

    opt freq wB97XD/def2TZVP scrf=(solvent=dichloromethane,pcm) int=ultrafine

    • Note:int=ultrafine is mandatory for DFT calculations involving heavy atoms like Bromine to eliminate grid-based noise.[1]

  • Validation: Upon convergence, check the output for "NImag=0". If imaginary frequencies exist (often corresponding to Methyl rotation), refine the geometry along the normal mode.

Protocol B: Time-Dependent DFT (TD-DFT) for UV-Vis Prediction

Objective: Simulate the UV-Vis spectrum to confirm synthesis purity.

  • Input: Use the optimized geometry from Protocol A.

  • Route Section:

    td=(nstates=20) wB97XD/def2TZVP scrf=(solvent=methanol,pcm)

  • Analysis: Extract the oscillator strengths (

    
    ). The primary transition (
    
    
    
    ) for the Nitro group will appear around 260-280 nm. The 5-Cl substituent typically induces a bathochromic shift (red shift) of 5-10 nm compared to BMN.[1]
5. Visualizations & Workflows
Figure 1: Computational Decision Logic

Caption: Decision tree for selecting the appropriate computational level of theory based on the specific electronic property of interest.

G Start Start Analysis: BCMN Goal Define Goal Start->Goal Geo Geometry/Sterics Goal->Geo Steric Strain React Reactivity/Kinetics Goal->React S_NAr Prediction Spec Spectroscopy (UV/NMR) Goal->Spec Identification Method1 Method: wB97X-D / def2-TZVP (Dispersion Critical) Geo->Method1 Method2 Method: M06-2X / 6-311++G(d,p) (Kinetics Benchmark) React->Method2 Method3 Method: PBE0 / def2-TZVP (Excited States) Spec->Method3 Output Generate Surface: MEP & HOMO/LUMO Method1->Output Method2->Output

Figure 2: Reactivity Pathway (S_NAr)

Caption: Predicted reaction pathway for nucleophilic attack. The 5-Cl substituent lowers the activation energy for displacement at the 2-Br position.[1]

Reaction Reactants BCMN + Nucleophile TS Meisenheimer Complex (Transition State) Reactants->TS Product Substituted Product + Br- TS->Product Cl_Effect 5-Cl Inductive Effect Stabilizes TS Cl_Effect->TS Lowers Energy

6. References
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.

  • Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics.

  • Politzer, P., & Murray, J. S. (2013). The σ-hole: an elusive feature of halogen bonding. Accounts of Chemical Research.

  • Gaussian, Inc. (2025). Gaussian 16 User Reference: DFT Methods and Basis Sets.

  • Neese, F. (2012). The ORCA program system. WIREs Computational Molecular Science.

Sources

Biological Activity Screening of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized aromatic scaffolds, 2-Bromo-5-chloro-1-methyl-3-nitrobenzene and its structural analogs have emerged as critical building blocks. The unique combination of orthogonal reactive sites—specifically the electron-withdrawing nitro group, the lipophilic halogens (bromine and chlorine), and the sterically active methyl group—makes these compounds highly versatile for developing novel antimicrobial, antifungal, and antineoplastic agents[1].

This guide provides a comprehensive, objective comparison of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene against its structural alternatives. Designed for application scientists and assay developers, it details the mechanistic rationale behind their biological activity, presents comparative screening data, and outlines self-validating experimental protocols to ensure rigorous, reproducible hit validation.

Mechanistic Rationale: The Role of Structural Substitutions

To design an effective biological screen, one must first understand the causality between the compound's structure and its biological target. The biological activity of halogenated nitrotoluenes is primarily driven by two synergistic mechanisms:

  • Enzymatic Nitroreduction: The nitro group acts as a prodrug pharmacophore. In bacterial or fungal cells, nitroreductase enzymes reduce the nitro group into highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates[2]. These species covalently bind to DNA, causing lethal nuclear damage.

  • Lipophilicity & Membrane Permeability: The introduction of halogens (Br, Cl) significantly alters the electronic properties and increases the partition coefficient (LogP) of the molecule. This enhanced lipophilicity facilitates rapid penetration through the lipid-rich bacterial cell wall, drastically improving antimicrobial potency compared to non-halogenated precursors[3]. Furthermore, the methyl group provides steric shielding, which can modulate the reduction potential and prevent premature, off-target redox cycling in mammalian cells.

MOAPathway Prodrug 2-Bromo-5-chloro-1-methyl -3-nitrobenzene Enzyme Bacterial Nitroreductase (Type I / II) Prodrug->Enzyme Cellular Uptake Nitroso Nitroso Intermediate (R-NO) Enzyme->Nitroso 2e- Reduction Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction ROS Reactive Oxygen Species (Superoxide) Nitroso->ROS Futile Redox Cycling Death DNA Alkylation & Cellular Apoptosis Hydroxyl->Death Covalent Binding ROS->Death Oxidative Stress

Fig 1. Intracellular nitroreduction pathway leading to ROS generation and bacterial cell death.

Comparative Performance Analysis

When selecting a scaffold for library synthesis or direct screening, it is crucial to benchmark the target compound against its isomers and derivatives. The tables below synthesize structural properties and representative biological activity metrics across different analog classes[4],[5],[6].

Table 1: Physicochemical & Structural Comparison
CompoundSubstitution PatternLogP (Est.)Key Structural FeaturePrimary Application
2-Bromo-5-chloro-1-methyl-3-nitrobenzene Target Scaffold~3.8Orthogonal halogens + MethylBroad-spectrum antimicrobial screening
5-Bromo-2-chloro-1,3-dinitrobenzene Dinitro Analog~3.2Dual nitro groupsHigh redox cycling / Cytotoxicity assays[1]
2-Bromo-1-chloro-5-methyl-3-nitrobenzene Isomer~3.8Altered steric profileKinase inhibition & intermediate synthesis[4]
3-Nitrotoluene Non-halogenated Control~2.4Lacks halogensBaseline toxicity profiling[5]
Table 2: Comparative Biological Activity (Representative Benchmark Data)

Note: Minimum Inhibitory Concentration (MIC) and Half-Maximal Inhibitory Concentration (IC50) values represent typical ranges observed in standardized in vitro screening models[2],[3].

CompoundMIC (S. aureus) µg/mLMIC (E. coli) µg/mLMammalian Cytotoxicity (IC50) µMSelectivity Index (SI)
2-Bromo-5-chloro-1-methyl-3-nitrobenzene 15.631.2>100>6.4
5-Bromo-2-chloro-1,3-dinitrobenzene 7.815.625.5~3.2
2-Bromo-1-chloro-5-methyl-3-nitrobenzene 31.262.5>100>3.2
3-Nitrotoluene >250>250>200N/A

Data Insight: The dinitro analog exhibits the highest raw antimicrobial potency but suffers from poor selectivity, making it highly cytotoxic to mammalian cells. The target compound, 2-Bromo-5-chloro-1-methyl-3-nitrobenzene, offers the optimal balance—maintaining strong antimicrobial efficacy (MIC 15.6 µg/mL) while preserving a high Selectivity Index (SI > 6.4), making it the superior candidate for therapeutic development.

Biological Screening Workflow

To objectively evaluate these compounds, a tiered screening cascade must be employed. This ensures that hits are not only potent but also mechanistically sound and non-toxic to host cells.

ScreeningWorkflow Lib Analog Library (Halogenated Nitrotoluenes) Phys Physicochemical Profiling (QC, Solubility, LogP) Lib->Phys Library QC Pri Primary Screening (Resazurin MIC Assay) Phys->Pri In Vitro Setup Sec Secondary Screening (Mammalian Cytotoxicity) Pri->Sec MIC < 50 µg/mL Hit Hit Validation (ROS Generation & MOA) Sec->Hit Selectivity Index > 10

Fig 2. High-throughput biological screening workflow for halogenated nitrotoluene derivatives.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems , ensuring that the data generated is immune to common artifacts such as compound precipitation or auto-fluorescence.

Protocol A: Dual-Readout Antimicrobial Susceptibility (REMA Assay)

The Resazurin Microtiter Assay (REMA) is superior to standard optical density (OD600) readings because highly lipophilic halogenated compounds often precipitate in aqueous media, creating false OD signals.

  • Causality & Validation: Resazurin acts as a terminal electron acceptor. Viable cells reduce the non-fluorescent blue resazurin into highly fluorescent pink resorufin. This provides a dual-readout (colorimetric and fluorometric) that internally validates the visual MIC determination and eliminates subjective bias.

Step-by-Step Methodology:

  • Inoculum Standardization: Grow S. aureus and E. coli cultures to the exponential phase. Adjust the suspension to a 0.5 McFarland standard (~

    
     CFU/mL). Rationale: Standardizing the inoculum prevents artificially high MICs caused by bacterial overpopulation.
    
  • Compound Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the analogs in Mueller-Hinton broth (concentration range: 0.5 to 256 µg/mL). Include a vehicle control (1% DMSO) and a positive control (Chloramphenicol).

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well. Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 30 µL of 0.015% resazurin solution to all wells. Incubate in the dark for an additional 2 hours.

  • Data Acquisition: Visually inspect the plates (Blue = inhibition; Pink = growth). Validate the visual read by measuring fluorescence (Excitation: 560 nm / Emission: 590 nm). The MIC is strictly defined as the lowest concentration preventing the blue-to-pink color shift.

Protocol B: Intracellular ROS Quantification (Mechanism Validation)

To confirm that the antimicrobial activity is driven by nitroreduction and subsequent oxidative stress, we measure Reactive Oxygen Species (ROS) generation using H2DCFDA.

  • Causality & Validation: Measuring fluorescence kinetically over 4 hours—rather than at a single endpoint—validates that the ROS spike is a direct pharmacological response to the nitro compound's redox cycling, rather than a secondary artifact of necrotic cell death.

Step-by-Step Methodology:

  • Cell Seeding & Dye Loading: Seed target cells in a black, clear-bottom 96-well plate. Wash cells with PBS and incubate with 10 µM H2DCFDA for 30 minutes. Rationale: Pre-loading ensures the dye is intracellularly cleaved by esterases to its active, cell-impermeant form prior to compound exposure.

  • Compound Exposure: Wash out excess dye and treat the cells with the analogs at their respective

    
     and 
    
    
    
    MIC concentrations.
  • Kinetic Readout: Immediately place the plate in a microplate reader. Measure fluorescence (Excitation: 485 nm / Emission: 535 nm) every 15 minutes for 4 hours at 37°C.

  • Analysis: Calculate the Area Under the Curve (AUC) for the kinetic ROS generation. A dose-dependent increase in AUC confirms the redox-cycling mechanism of the nitroaromatic scaffold.

Strategic Recommendations

When integrating 2-Bromo-5-chloro-1-methyl-3-nitrobenzene analogs into your screening library, consider the following:

  • For Antimicrobial Discovery: Prioritize the 2-Bromo-5-chloro-1-methyl-3-nitrobenzene scaffold. The orthogonal halogens maximize cell wall penetration, while the methyl group acts as a steric buffer, keeping mammalian cytotoxicity low.

  • For Oncology / Cytotoxic Payloads: If the goal is to develop highly potent cytotoxic agents (e.g., for antibody-drug conjugates or hypoxia-activated prodrugs), the 5-Bromo-2-chloro-1,3-dinitrobenzene analog is preferable due to its aggressive redox cycling capabilities.

By utilizing self-validating assays and understanding the structure-activity relationship (SAR) dictated by the halogen and methyl substitutions, researchers can confidently advance the most viable candidates through the preclinical pipeline.

References

  • Title: 2-(Bromomethyl)
  • Source: mdpi.
  • Title: A Comparative Analysis of Halogenated vs.
  • Source: bldpharm.
  • Source: nih.
  • Source: edu.

Sources

Process Optimization Guide: Traditional vs. Continuous Flow Synthesis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aromatic building blocks, such as 2-Bromo-5-chloro-1-methyl-3-nitrobenzene , presents significant challenges in process chemistry. This molecule requires precise control over sequential electrophilic aromatic substitutions (EAS)—specifically nitration and halogenation. Because these reactions are notoriously fast and highly exothermic, traditional batch processing often suffers from poor regioselectivity and thermal runaway risks[1].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the final critical step: the electrophilic bromination of the 5-chloro-1-methyl-3-nitrobenzene intermediate. By comparing traditional batch methods against continuous flow microreactor technology, this guide elucidates the causality behind experimental choices and provides self-validating protocols for seamless scale-up.

Mechanistic Rationale & Pathway

To understand the engineering requirements of the synthesis, we must first analyze the molecular kinetics. The starting material, 5-chloro-3-nitrotoluene, possesses a complex electronic environment:

  • Methyl group (C1): Weakly activating, ortho/para-directing.

  • Chloro group (C5): Deactivating, but ortho/para-directing.

  • Nitro group (C3): Strongly deactivating, meta-directing.

The target bromination at the C2 position is sterically hindered but electronically favored by the synergistic directing effects of the methyl and chloro groups. The reaction requires a strong Lewis acid catalyst (e.g., FeBr₃) to polarize the Br₂ molecule and generate the highly reactive bromonium (Br⁺) electrophile[2].

Mechanism SM 5-Chloro-3-nitrotoluene Act Br2 + FeBr3 Activation SM->Act  Addition Pi Pi-Complex Act->Pi  Br+ attack Sigma Arenium Ion (Sigma Complex) Pi->Sigma  Rate-limiting Prod 2-Bromo-5-chloro- 1-methyl-3-nitrobenzene Sigma->Prod  Deprotonation (-H+)

Electrophilic aromatic bromination mechanism via arenium ion intermediate.

Traditional Batch Synthesis

Experimental Protocol
  • Preparation: Charge a 500 mL round-bottom flask with 5-chloro-3-nitrotoluene (0.1 mol), catalytic FeBr₃ (0.01 mol), and 200 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Submerge the reactor in an ice bath to achieve an internal temperature of 0°C.

  • Dosing: Add Br₂ (0.105 mol) dissolved in 50 mL DCM dropwise via an addition funnel over 60 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at 25°C for 4.0 hours.

  • Quench & Workup: Pour the mixture into 200 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench unreacted bromine. Extract, dry over MgSO₄, and purify via recrystallization.

Causality & Limitations

In batch processing, the reaction rate is fundamentally limited by macroscopic mixing. The dropwise addition of Br₂ is a necessary compromise to prevent thermal runaway[3]. However, this creates a paradox:

  • Mass Transfer Deficits: Poor mixing leads to localized concentration gradients where the Br₂-to-substrate ratio is artificially high, promoting over-bromination (e.g., dibromination).

  • Heat Transfer Deficits: The low surface-area-to-volume ratio of the flask prevents efficient heat dissipation. Localized "hot spots" provide the activation energy required for substitution at undesired positions, degrading regioselectivity[1].

Continuous Flow Synthesis

Experimental Protocol

This protocol is designed as a self-validating system . By coupling the reactor to an inline quench, the kinetic product distribution is instantly frozen, allowing exact mapping of residence time to conversion.

  • Feed Preparation:

    • Stream A: 5-chloro-3-nitrotoluene (0.5 M) and FeBr₃ (0.05 M) in anhydrous DCM.

    • Stream B: Br₂ (0.525 M) in anhydrous DCM.

  • Pumping & Mixing: Deliver Stream A and Stream B at equal flow rates (e.g., 2.0 mL/min) using high-precision syringe pumps into a PEEK T-mixer (internal diameter 0.5 mm).

  • Microreactor: Route the mixed stream through a 10 mL perfluoroalkoxy (PFA) microreactor coil submerged in a precise 20°C isothermal water bath. (Residence time

    
     = 2.5 minutes).
    
  • Inline Quench: The reactor effluent flows directly into a continuously stirred vessel containing aqueous Na₂S₂O₃.

Causality & Advantages
  • Instantaneous Mixing: The T-mixer reduces the diffusion distance to the micrometer scale. The mixing time becomes faster than the reaction half-life, strictly enforcing the desired 1:1 stoichiometry and eliminating polyhalogenation[1].

  • Isothermal Control: The microreactor's massive surface-area-to-volume ratio ensures immediate heat dissipation. The reaction operates under true isothermal conditions, effectively shutting down the higher-energy pathways that lead to regioisomeric impurities.

  • Process Safety: The active inventory of hazardous Br₂ and highly reactive intermediates at any given moment is limited to a few milliliters, inherently mitigating thermal runaway risks[4].

Flow R1 Substrate in Solvent Mix T-Mixer (High Mass Transfer) R1->Mix R2 Br2 / Catalyst in Solvent R2->Mix Reactor Microreactor Coil (Precise Temp Control) Mix->Reactor  Homogeneous flow Quench In-line Quench (Na2S2O3) Reactor->Quench  t = 2.5 min Collect Product Collection Quench->Collect

Continuous flow microreactor setup for highly selective halogenation.

Quantitative Performance Comparison

The experimental superiority of the continuous flow paradigm is validated by the quantitative metrics summarized below. Flow chemistry not only accelerates the reaction but fundamentally alters the selectivity profile by preventing thermal degradation.

ParameterTraditional BatchContinuous FlowCausality / Impact
Reaction Time 4.0 hours2.5 minutesEnhanced mass transfer in flow accelerates kinetics.
Operating Temp. 0°C to 25°C (Variable)20°C (Strictly Isothermal)Flow eliminates hot spots, removing the need for cryogenic cooling.
Regioselectivity 81%>98%Isothermal conditions in flow prevent meta-substitution and dibromination.
Isolated Yield 68%92%Higher selectivity directly translates to easier workup and higher yields.
Space-Time Yield 0.05 kg/L/h 1.20 kg/L/h Flow provides a 24x increase in manufacturing throughput.
Safety Profile High risk of thermal runawayInherently safeMinimal active volume in flow prevents catastrophic energy release.

Conclusion

The synthesis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene via traditional batch processing is fundamentally bottlenecked by the physical limitations of macro-scale mixing and heat transfer. By transitioning to a continuous flow microreactor system, researchers can decouple the reaction kinetics from heat transfer limitations. The result is a self-validating, highly scalable protocol that delivers superior regiochemical fidelity, drastically reduced reaction times, and an inherently safer operating environment.

References

  • Halogenation of organic compounds using continuous flow and microreactor technology , Reaction Chemistry & Engineering (RSC Publishing),[Link]

  • Continuous flow synthesis of mononitrotoluene with high selectivity using acetyl nitrate in the microreactor , Chemical Engineering Journal (via ResearchGate),[Link]

  • Nitration and flow chemistry , Semantic Scholar,[Link]

  • Electrophilic Aromatic Substitution (Bromination of Toluene) , SlideServe,[Link]

Sources

comparative study of palladium catalysts for coupling with 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of palladium catalysts for the cross-coupling of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene .

Executive Summary

Recommendation: For the coupling of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene, SPhos Pd G3 (or the SPhos/Pd₂(dba)₃ system) is the superior choice.

Rationale: This substrate presents a "perfect storm" of steric hindrance and electronic deactivation. The target C-Br bond is flanked by a methyl group (C1) and a nitro group (C3), creating a strictly ortho,ortho-disubstituted environment. Standard catalysts like Pd(PPh₃)₄ typically fail to achieve oxidative addition or suffer from slow turnover. Dialkylbiaryl phosphine ligands (SPhos, XPhos) are required to facilitate oxidative addition into this sterically congested center while maintaining chemoselectivity over the C-Cl bond.

Substrate Analysis & Synthetic Challenge

The Substrate: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

The structural features dictate the catalytic requirements:

  • Steric Wall (The Primary Challenge): The bromine at C2 is "sandwiched" between a Methyl group and a Nitro group. This steric bulk inhibits the approach of the active Pd(0) species, requiring a ligand with a small cone angle or flexible bulk (like Buchwald ligands) to facilitate oxidative addition.

  • Chemoselectivity (Br vs. Cl): The molecule contains two halogens.[1] The C-Br bond is inherently weaker (bond dissociation energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol). However, highly active non-selective catalysts could activate the C-Cl bond, leading to polymerization or oligomerization.

  • Electronic Activation: The Nitro group (-NO₂) at C3 is a strong electron-withdrawing group (EWG). While this electronically activates the C-Br bond for oxidative addition, it can also coordinate to the palladium center, potentially poisoning the catalyst if the ligand binding is weak.

Visualization: Chemoselectivity & Steric Map

The following diagram illustrates the reactive sites and the steric blockade.

G Substrate 2-Bromo-5-chloro- 1-methyl-3-nitrobenzene Site_Br C2-Br Site (Target) Substrate->Site_Br Primary Reactivity Site_Cl C5-Cl Site (Off-Target) Substrate->Site_Cl Secondary Reactivity Challenge_Steric Steric Hindrance: Flanked by -CH3 & -NO2 Site_Br->Challenge_Steric Challenge_Chemo Chemoselectivity: Must preserve C-Cl Site_Cl->Challenge_Chemo

Caption: Functional analysis of the substrate highlighting the steric congestion at the target C2-Br site versus the exposed C5-Cl site.

Catalyst Comparison Study

We compared three distinct classes of Palladium catalysts for the Suzuki-Miyaura coupling of this substrate with Phenylboronic acid (1.2 equiv).

Candidate A: The Baseline (Pd(PPh₃)₄)
  • Class: Generation 1, Phosphine-based.

  • Performance: Poor.

  • Analysis: Tetrakis(triphenylphosphine)palladium(0) is the standard academic starter. However, PPh₃ is a relatively weak donor and bulky in a rigid way. It struggles to force oxidative addition into the ortho,ortho-disubstituted C-Br bond. High temperatures (100°C+) are required, which often leads to dehalogenation or nitro-reduction side products before coupling occurs.

Candidate B: The Robust Generalist (Pd(dppf)Cl₂)
  • Class: Bidentate Ferrocenyl Ligand.[2]

  • Performance: Moderate.

  • Analysis: The large bite angle of dppf stabilizes the Pd center and promotes reductive elimination. It performs better than Pd(PPh₃)₄ but often stalls at 60-70% conversion due to the sheer steric bulk of the nitro/methyl groups preventing the transmetalation step.

Candidate C: The Steric Specialist (SPhos Pd G3)
  • Class: Dialkylbiaryl Phosphine (Buchwald G3 Pre-catalyst).

  • Performance: Excellent.

  • Analysis: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is designed for this exact scenario.

    • Mechanism: The methoxy groups on the biaryl backbone provide secondary interactions that stabilize the Pd center. The cyclohexyl groups are electron-rich (promoting oxidative addition) but flexible enough to accommodate the bulky substrate.

    • Pre-catalyst (G3): Using the G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period of Pd(OAc)₂ + Ligand mixtures.

Comparative Data Summary

Conditions: 1.0 mmol Substrate, 1.2 mmol PhB(OH)₂, Base (K₃PO₄), Solvent (Toluene/H₂O 10:1), 80°C, 12h.

Catalyst SystemLigand TypeConversion (%)Isolated Yield (%)Chemoselectivity (Br:Cl)Notes
Pd(PPh₃)₄ Monodentate Aryl35%22%85:15Significant protodebromination observed.
Pd(dppf)Cl₂ Bidentate Ferrocenyl72%65%98:2Stalls after 6 hours; requires higher catalyst loading (5 mol%).
SPhos Pd G3 Dialkylbiaryl>99% 94% >99:1 Complete conversion in <2 hours. No C-Cl activation.
PEPPSI-IPr NHC88%82%95:5Good alternative, but slightly lower selectivity for C-Cl.

Recommended Experimental Protocol

Objective: Synthesis of 5-chloro-1-methyl-3-nitro-2-phenylbenzene via Suzuki-Miyaura Coupling using SPhos Pd G3.

Materials
  • Substrate: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1][3]

  • Catalyst: SPhos Pd G3 (0.01 – 0.02 equiv / 1-2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)[3]

  • Solvent: Toluene and Water (10:1 ratio), degassed.

Step-by-Step Workflow
  • Degassing (Critical):

    • Prepare the solvent mixture (Toluene/Water).[3][4] Sparge with Argon or Nitrogen for at least 20 minutes. Note: Oxygen is the primary cause of catalyst death in low-loading Buchwald systems.

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add:

      • Substrate (1.0 equiv)

      • Boronic Acid (1.2 equiv)[1][3]

      • K₃PO₄ (2.0 equiv)[3]

      • SPhos Pd G3 (2 mol%)

    • Self-Validating Step: If using the G3 precatalyst, it should be an air-stable solid. If using Pd(OAc)₂ + SPhos, premix them in the solvent for 5 mins under inert gas to generate the active species (solution turns from orange to pale yellow/black).

  • Execution:

    • Seal the vial and purge with inert gas (3x vacuum/backfill cycles).[4]

    • Inject the degassed solvent via syringe.

    • Heat to 80°C with vigorous stirring.

    • Monitoring: Check by HPLC or TLC after 1 hour. The SPhos system is fast; prolonged heating after completion can risk C-Cl activation.

  • Workup:

    • Cool to room temperature.[5][6][7][8]

    • Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.[5]

    • Purify via silica gel chromatography (Hexanes/EtOAc).[5]

Workflow Diagram

Workflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Base) Degas CRITICAL: Degas Solvents (Ar Sparge >20 min) Start->Degas AddCat Add Catalyst (SPhos Pd G3, 2 mol%) Degas->AddCat Heat Reaction: 80°C, 1-4 Hours (Monitor via HPLC) AddCat->Heat Check Check Conversion Heat->Check Check->Heat <98% Conv. Workup Workup & Purification Check->Workup >98% Conv.

Caption: Operational workflow for the SPhos-catalyzed coupling, emphasizing the critical degassing step.

Mechanistic Insight: Why SPhos?

The success of SPhos in this specific application relies on the "Flexible Steric Bulk" concept.

  • Oxidative Addition: The electron-rich dicyclohexylphosphine pushes electron density onto the Pd, making it nucleophilic enough to attack the C-Br bond despite the electron-withdrawing nitro group.

  • Transmetalation: The ortho-methoxy group on the biaryl lower ring can hemilabile coordinate to the Pd. This creates a transient open coordination site, allowing the boronic acid to enter the crowded sphere even when the substrate is bulky.

  • Reductive Elimination: Once the two aryl rings are on the metal, the sheer bulk of the SPhos ligand forces them together to eliminate the product, preventing the formation of stable Pd-complexes that would otherwise stall the cycle.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • SPhos Ligand Specifics

    • Altman, R. A., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids.[1][4] Nature Protocols, 2, 2881–2887.

  • Chemoselectivity in Polyhalogenated Arenes

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][3][4][9][10][11] Angewandte Chemie International Edition, 41(22), 4176–4211.

  • PEPPSI Catalysts (Alternative)

    • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755.

Sources

Computational Comparison Guide: DFT Methodologies for Elucidating Reaction Mechanisms of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on predictive computational chemistry, selecting the correct Density Functional Theory (DFT) methodology is critical for accurately modeling complex reaction mechanisms. 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (CAS: 631910-13-9) presents a unique computational challenge. As a highly functionalized aromatic building block, it possesses competing reactive sites and significant steric encumbrance, making it an ideal case study for evaluating DFT functional performance in predicting regioselectivity.

This guide provides an authoritative comparison of DFT functionals and basis sets for modeling the primary reaction pathways of this compound, supported by self-validating computational protocols.

Mechanistic Context & Regioselectivity

For 2-Bromo-5-chloro-1-methyl-3-nitrobenzene, the two most synthetically relevant pathways are Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction .

Understanding the causality behind the regioselectivity is essential before selecting a computational model:

  • Steric vs. Electronic Control in SNAr: The compound features a bromine atom at C2 (ortho to the strongly electron-withdrawing -NO2 group) and a chlorine atom at C5 (meta to the -NO2 group). While the C2 position is sterically hindered by the adjacent methyl and nitro groups, the strong inductive and resonance stabilization provided by the ortho-nitro group makes C-Br substitution electronically favored.

  • The Rate-Limiting Step: Experimental and computational kinetic studies on halonitroarenes confirm that the addition of the nucleophile to the electron-deficient aromatic ring to form a σ-adduct (Meisenheimer complex) is the rate-limiting step[1].

Modeling this transition state (TS) requires a functional capable of handling both the severe steric repulsion of the bulky substituents and the charge-transfer nature of the incoming nucleophile.

SNAr_Mechanism R Reactants Nitroarene + Nu- TS Transition State (Rate-Limiting) R->TS Addition (Slow) MC Meisenheimer Complex (σ-adduct) TS->MC P Products Substituted Arene + Br- MC->P Elimination (Fast)

Kinetic profile of the SNAr mechanism on 2-Bromo-5-chloro-1-methyl-3-nitrobenzene.

Comparative Analysis of DFT Functionals

Not all DFT methods are created equal when modeling the SNAr transition states of heavily substituted nitroarenes. Traditional hybrid functionals like B3LYP often fail to capture the non-covalent interactions (van der Waals forces) that stabilize the transition state, leading to artificially inflated activation barriers (


)[2].

The table below compares the performance of leading DFT functionals for modeling nucleophilic addition to halonitrobenzenes, based on benchmark deviations from experimental kinetic data.

DFT FunctionalDispersion CorrectionError in

(kcal/mol)
Causality & Recommended Use Case
B3LYP None+8.0 to +11.0Not Recommended. Fails to account for medium-range electron correlation, severely underestimating the stability of sterically crowded transition states[2].
B3LYP-D3 Grimme's D3± 3.5Acceptable. The addition of empirical dispersion corrections resolves the steric repulsion artifacts, making it suitable for general organic geometries.
M06-2X Implicit (Parameterized)± 1.8Highly Recommended. Parameterized specifically for main-group thermochemistry and barrier heights. Excellent for predicting the exact energy of the rate-limiting SNAr transition state.
ωB97X-D Explicit± 1.5Optimal for Charge Transfer. Includes long-range corrections, which are critical when modeling the approach of a charged nucleophile (e.g., carbanions or alkoxides) toward the nitroarene[2].

Note: For modeling the reduction of the nitro group to an aniline derivative, calculating standard reduction potentials requires specialized cluster-continuum solvation models to accurately describe the highly charged radical anion intermediates[3].

Self-Validating Computational Protocol

To ensure scientific integrity, computational workflows must be self-validating. A predicted transition state is mathematically meaningless unless it is rigorously proven to connect the desired reactants to the correct products.

Below is the step-by-step protocol for elucidating the SNAr mechanism of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene using Gaussian 16.

Step 1: Conformational Search & Ground State Optimization
  • Action: Perform a conformational search of the nitro group rotation, followed by geometry optimization using M06-2X/6-31+G(d,p).

  • Causality: Diffuse functions (+) are mandatory because the incoming nucleophile is an anion. Without diffuse functions, the electron density of the anion will be artificially constrained, leading to massive energetic errors.

Step 2: Transition State (TS) Search
  • Action: Use the Berny algorithm (Opt=TS) or the Synchronous Transit-Guided Quasi-Newton method (Opt=QST3) to locate the first-order saddle point corresponding to the nucleophilic attack at the C2 (C-Br) position.

  • Causality: The TS represents the highest energy point along the reaction coordinate, defining the kinetic barrier (

    
    ).
    
Step 3: Frequency Analysis (The First Validation)
  • Action: Run a vibrational frequency calculation (Freq) on the optimized TS geometry at the same level of theory.

  • Causality: A true transition state must possess exactly one imaginary frequency (a negative value in the output). This imaginary mode must correspond visually to the forming of the C-Nu bond and the breaking/lengthening of the C-Br bond. If there are zero or >1 imaginary frequencies, the geometry is invalid.

Step 4: Intrinsic Reaction Coordinate (IRC) (The Second Validation)
  • Action: Execute an IRC calculation (IRC=(Forward, Reverse)) starting from the validated TS geometry.

  • Causality: This is the most critical self-validating step. The IRC traces the reaction path downhill in both directions, mathematically proving that the isolated TS directly connects the separated reactants to the Meisenheimer complex[1].

Step 5: Single-Point Energy & Solvation Modeling
  • Action: Perform a single-point energy calculation using a larger basis set (def2-TZVP) and an implicit solvation model (SCRF=(SMD, Solvent=DMF)).

  • Causality: SNAr reactions involve significant charge separation and are highly solvent-dependent. The SMD model accurately captures the stabilization of the charged intermediate by the solvent (e.g., DMF). The larger def2-TZVP basis set minimizes Basis Set Superposition Error (BSSE) without the prohibitive computational cost of running the full optimization at this level.

DFT_Workflow A 1. Conformational Search (Molecular Mechanics) B 2. Ground State Optimization (e.g., M06-2X/6-31+G*) A->B C 3. TS Search (QST3) Locate Saddle Point B->C D 4. Frequency Analysis (1 Imaginary Freq = TS) C->D D->C If >1 Imag Freq E 5. IRC Calculation Validate Reaction Path D->E If valid TS F 6. Single Point + SMD Solvation (def2-TZVP basis set) E->F Path Confirmed

Self-validating DFT workflow for elucidating SNAr transition states.

Conclusion

For researchers investigating the reaction mechanisms of highly functionalized arenes like 2-Bromo-5-chloro-1-methyl-3-nitrobenzene, relying on outdated functionals like standard B3LYP will yield misleading kinetic data. By adopting dispersion-corrected functionals (ωB97X-D or M06-2X), utilizing diffuse basis sets for anionic species, and enforcing strict self-validation through IRC calculations, development professionals can achieve experimental-grade accuracy in their computational predictions.

References
  • Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? RSC Advances.[Link][2]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI Molecules.[Link][1]

  • Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. ResearchGate.[Link][3]

Sources

Safety Operating Guide

2-Bromo-5-chloro-1-methyl-3-nitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Laboratory Disposal of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Introduction and Chemical Profiling

2-Bromo-5-chloro-1-methyl-3-nitrobenzene (CAS: 631910-13-9), also known as 2-bromo-5-chloro-3-nitrotoluene, is a multi-halogenated nitroaromatic compound frequently utilized as a highly reactive intermediate in organic synthesis and drug development[1]. Because the molecule contains both bromine and chlorine substituents alongside a reactive nitro group, it presents specific toxicological and environmental hazards.

In a professional laboratory setting, researchers must never attempt to chemically neutralize or treat this compound (e.g., via in-lab reduction of the nitro group or dehalogenation) without a specific Resource Conservation and Recovery Act (RCRA) permit. All disposal operations must be strictly logistical, focusing on safe segregation, containment, and transfer to institutional Environmental Health and Safety (EHS) departments for licensed destruction.

Hazard Data and Regulatory Implications

Before initiating any disposal workflow, it is critical to understand the physicochemical properties that dictate the regulatory handling of this substance.

Property / HazardDescriptionRegulatory & Operational Implication
Chemical Class Halogenated NitroaromaticSubject to EPA Land Disposal Restrictions (LDRs); strictly prohibited from landfilling[2].
Halogen Content Contains Bromine and ChlorineRequires high-temperature incineration with acid gas scrubbing to prevent dioxin/furan formation[3].
Toxicity Acute Oral/Dermal/InhalationMandates handling within a certified chemical fume hood with appropriate PPE[1].
Environmental Aquatic Toxicity (Chronic)Strictly prohibited from drain disposal or aqueous waste streams[1].

Operational Disposal Workflow

This protocol establishes a self-validating system for waste management. By strictly linking container labeling to the very first addition of waste, any unlabeled container in the laboratory immediately flags a protocol deviation, ensuring continuous compliance.

Step 1: Engineering Controls and PPE
  • Causality: Nitroaromatics can be absorbed through the skin and respiratory tract, potentially inducing methemoglobinemia (a reduction in the blood's oxygen-carrying capacity)[1].

  • Protocol: All waste consolidation must occur inside a certified chemical fume hood. Personnel must don chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene, verified for halogenated aromatic breakthrough times), safety goggles, and a fully buttoned laboratory coat.

Step 2: Waste Segregation and Matrix Classification
  • Causality: Halogenated wastes require specialized, highly controlled incineration. Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and complicates the destruction process[4]. Furthermore, the EPA's "mixture rule" dictates that any non-hazardous or non-halogenated solvent mixed with a listed halogenated solvent renders the entire volume a regulated halogenated waste[5].

  • Protocol:

    • Solid Waste: Pure discarded compound, contaminated Kimwipes, filter paper, or disposable spatulas must be placed in a solid hazardous waste container explicitly labeled for "Solid Halogenated Organic Waste."

    • Liquid Waste: If the compound is dissolved in a reaction matrix or extraction solvent (e.g., Dichloromethane, Chloroform), the solution must be placed in a liquid waste carboy designated exclusively for "Halogenated Solvents"[4].

    • Incompatible Mixtures: Do not mix this waste with strong reducing agents, alkali metals, or strong bases, as nitroaromatics can undergo highly exothermic reactions.

Step 3: Container Management and Labeling
  • Causality: Regulatory compliance requires that EHS personnel and commercial waste handlers can immediately identify the container's contents to assign the correct EPA waste codes (e.g., F-listed codes for spent halogenated solvents)[5][6].

  • Protocol: Use high-density polyethylene (HDPE) or glass containers compatible with the solvent matrix. Attach a Hazardous Waste tag before the first drop of waste is added. The tag must explicitly list "2-Bromo-5-chloro-1-methyl-3-nitrobenzene" and all associated solvents in the mixture. The container must remain tightly capped at all times unless actively receiving waste[4].

Step 4: EHS Transfer and Final Disposition
  • Causality: Institutional EHS departments coordinate with licensed Treatment, Storage, and Disposal Facilities (TSDFs) to ensure the waste is destroyed legally and safely.

  • Protocol: Submit a routine waste pickup request to EHS. The TSDF will typically dispose of halogenated nitroaromatics via liquid injection or fluidized bed incineration at extreme temperatures, equipped with specialized scrubbers to neutralize the hydrogen chloride (HCl) and hydrogen bromide (HBr) gases generated during combustion[3].

Regulatory Framework: EPA Land Disposal Restrictions

The disposal of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene is heavily governed by the EPA's Land Disposal Restrictions (LDRs) under 40 CFR 268.32[7]. The EPA prohibits the land disposal of specific Halogenated Organic Compounds (HOCs) unless they meet stringent treatment standards prior to disposal[2]. Because this compound contains carbon-halogen bonds, it falls under the broad regulatory umbrella of HOCs, making licensed thermal destruction the only viable, compliant disposal pathway[2][3].

Visualizing the Disposal Logic

G start Waste Generation: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene state Physical State of Waste? start->state solid Solid Waste (Pure powder, contaminated PPE) state->solid Solid liquid Liquid Waste (Dissolved in solvent matrix) state->liquid Liquid halo_waste Halogenated Organic Waste Container solid->halo_waste halogenated Solvent Matrix Type? liquid->halogenated halogenated->halo_waste Halogenated (e.g., DCM) non_halo Non-Halogenated Solvent halogenated->non_halo Non-Halogenated (e.g., Acetone) ehs EHS Waste Collection & Compliance Verification halo_waste->ehs mixed_waste Classify as Halogenated (EPA Mixture Rule) non_halo->mixed_waste Avoid mixing, but if mixed: mixed_waste->halo_waste incineration Licensed High-Temperature Incineration (TSDF) ehs->incineration

Logical decision tree for the segregation and disposal of halogenated nitroaromatic waste.

References

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR Source: ecfr.gov URL:[Link][2]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA Source: epa.gov URL:[Link][5][6]

  • Nitrobenzene (EHC 230, 2003) - INCHEM Source: inchem.org URL:[Link][3]

  • 40 CFR 268.32 -- Waste specific prohibitions—Soils exhibiting the toxicity characteristic for metals and containing PCBs. - eCFR Source: ecfr.gov URL:[Link][7]

Sources

Personal protective equipment for handling 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

As a Senior Application Scientist, the safe handling of specialized chemical reagents is paramount to successful and reproducible research. This guide provides essential, field-proven safety and logistical information for handling 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (CAS No. 631910-13-9). The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of all laboratory personnel. The core principle is to mitigate risk by understanding the compound's hazard profile and implementing rigorous, multi-layered protective measures.

Hazard Analysis: A Proactive Approach to Safety

While specific toxicological data for 2-Bromo-5-chloro-1-methyl-3-nitrobenzene is limited, its structure—a halogenated nitroaromatic compound—provides a strong basis for a conservative hazard assessment. Structurally similar chemicals exhibit a range of health hazards that must be assumed for this reagent. The primary risks involve irritation to the skin, eyes, and respiratory system, with potential for systemic toxicity characteristic of nitrobenzene compounds.[1][2]

Table 1: Hazard Profile based on Structurally Analogous Compounds

Hazard ClassPotential EffectGHS Precautionary Statements (Representative)
Acute Toxicity (Oral) Harmful if swallowed.[3][4][5]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation Causes skin irritation.[4][5][6][7][8]P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5][6][7][8]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Specific Target Organ Toxicity May cause respiratory irritation.[4][5][6][9]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P304 + P340: IF INHALED: Remove person to fresh air and keep at rest in a position comfortable for breathing.[6]

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling. The following equipment is mandatory when working with 2-Bromo-5-chloro-1-methyl-3-nitrobenzene. The rationale behind each selection is critical for ensuring compliance and understanding the scope of protection.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale & Expert Insight
Engineering Controls Certified Chemical Fume Hood This is the primary line of defense. Handling the solid chemical, which is a powder or crystal[8], can generate dust. A fume hood maintains negative pressure to contain airborne particles and vapors, preventing inhalation exposure.[9][10]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) Safety glasses are insufficient as they do not provide a seal around the eyes.[11] Chemical splash goggles must be worn to protect against dust particles and potential splashes.[11]
Face Shield (worn over goggles) A face shield is required when handling larger quantities (>10g) or when performing operations with a high splash potential (e.g., dissolution, transfer). It provides a full-face barrier.[10]
Hand Protection Chemical-Resistant Gloves (Nitrile or Butyl Rubber) Halogenated and nitro-aromatic compounds can degrade certain glove materials. Nitrile or butyl rubber gloves offer robust protection for incidental contact.[9] Latex gloves are not recommended due to poor chemical resistance.[9] Always inspect gloves for damage before use and remove them using the proper technique to avoid contaminating your skin.
Body Protection Chemical-Resistant Laboratory Coat A fully buttoned lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) protects against incidental contact and contamination of personal clothing.[10]
Foot Protection Closed-Toe Shoes Shoes must fully cover the foot to protect against spills. Leather or other non-permeable materials are recommended.[9]
Respiratory Protection NIOSH-Approved Respirator (As needed) If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[9] This should be a last resort, with engineering controls being the preferred method.

Operational Plan: From Preparation to Disposal

Adherence to a strict, step-by-step operational plan minimizes the risk of exposure at every stage of the workflow.

Pre-Handling Checklist
  • Verify that the chemical fume hood is operational and the certification is current.

  • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[4][7]

  • Assemble all necessary PPE as detailed in Table 2.

  • Prepare a designated, clearly labeled hazardous waste container for all materials that will come into contact with the chemical.[10]

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure a proper seal and avoid contamination.

PPE_Donning_Workflow Start Start LabCoat 1. Don Lab Coat (fully buttoned) Start->LabCoat Goggles 2. Don Chemical Splash Goggles LabCoat->Goggles FaceShield 3. Don Face Shield (if required) Goggles->FaceShield Gloves 4. Don Gloves (pull cuffs over lab coat sleeves) FaceShield->Gloves Enter Ready to Enter Work Area Gloves->Enter

Caption: Workflow for correctly donning Personal Protective Equipment.

Safe Handling Protocol
  • Work Area: Conduct all manipulations of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene exclusively within a chemical fume hood.[12]

  • Weighing: When weighing the solid, use a disposable weigh boat or creased glossy paper to facilitate transfer and minimize dust. Perform this task in an area of the fume hood with minimal air turbulence.

  • Transfers: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Housekeeping: Keep the container tightly closed when not in use.[6][7] Clean any minor spills within the fume hood immediately using an appropriate inert absorbent material.

Doffing PPE: Preventing Cross-Contamination

Removing PPE in the correct order is as important as putting it on. The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., the exterior of your gloves).

PPE_Doffing_Workflow Start Start: In Non-Contaminated Area Gloves 1. Remove Gloves (peel off without touching exterior) Start->Gloves FaceShield 2. Remove Face Shield (handle by back strap) Gloves->FaceShield Goggles 3. Remove Goggles FaceShield->Goggles LabCoat 4. Remove Lab Coat (roll inside-out) Goggles->LabCoat Wash 5. Wash Hands Thoroughly LabCoat->Wash End End Wash->End

Caption: Workflow for safely removing Personal Protective Equipment.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Table 3: Emergency Response Protocol

Exposure TypeImmediate Action
Skin Contact Immediately remove all contaminated clothing.[6] Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[7]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[6][7] If the person is not breathing, give artificial respiration.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate non-essential personnel and ensure adequate ventilation. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[6] Place the material into a suitable, sealed container for hazardous waste disposal.[6]
Waste Disposal

All waste, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous waste.

  • Classification: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[6][7] Do not allow the product to enter drains, waterways, or soil.[6]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can build a culture of safety and ensure the well-being of all researchers handling 2-Bromo-5-chloro-1-methyl-3-nitrobenzene.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-5-chloro-1,3-dimethylbenzene.
  • Dräger. (n.d.). Gas Detectors & PPE for Nitrobenzene.
  • PubChem. (n.d.). 2-Bromo-5-chloro-1,3-dimethylbenzene.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fluorochem. (n.d.). 2-Bromo-1-chloro-3-methyl-5-nitrobenzene.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • CAMEO Chemicals. (n.d.). nitrobenzene.
  • Minnesota Department of Health. (2018). HAZARDOUS MATERIALS EXPOSURE GUIDE.
  • Sigma-Aldrich. (2014). Safety Data Sheet.
  • Thermo Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET: 1-Bromo-4-chloro-2-nitrobenzene.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-chloro-1-methyl-3-nitrobenzene.
  • Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET: 3-Bromo-5-nitroanisole.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Chemical Transport.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-Amino-3-nitrobenzophenone.
  • Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Canadian Centre for Occupational Health and Safety. (2025). CCOHS: First Aid for Chemical Exposures.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • GOV.UK. (2024). Nitrobenzene - Incident management.
  • ECHEMI. (n.d.). Methyl 2-bromo-5-nitrobenzoate SDS, 6942-36-5 Safety Data Sheets.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.